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Core Science & Biosynthesis

Foundational

Technical Guide: 3α-Aminocholestane (3AC) as a Selective SHIP1 Inhibitor

[1][2][3] Executive Summary This technical guide details the discovery, mechanism, and experimental application of 3α-aminocholestane (3AC) , a small-molecule inhibitor of SHIP1 (SH2-domain-containing inositol 5'-phospha...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

This technical guide details the discovery, mechanism, and experimental application of 3α-aminocholestane (3AC) , a small-molecule inhibitor of SHIP1 (SH2-domain-containing inositol 5'-phosphatase 1).[1][2] Unlike pan-phosphatase inhibitors, 3AC exhibits high selectivity for SHIP1 over the structurally related SHIP2 and PTEN phosphatases. This molecule serves as a critical chemical probe for manipulating the PI3K/Akt signaling axis, specifically enabling the expansion of the myeloid immunoregulatory compartment and the mobilization of hematopoietic stem cells (HSCs).

The Biological Target: SHIP1

To understand the utility of 3AC, one must first define the regulatory logic of its target.

SHIP1 is a gatekeeper enzyme primarily expressed in hematopoietic cells. It functions as a negative regulator of the PI3K (Phosphoinositide 3-kinase) pathway.

  • Substrate: Phosphatidylinositol (3,4,5)-trisphosphate (PIP3 ).

  • Reaction: SHIP1 hydrolyzes the 5'-phosphate from PIP3.[3]

  • Product: Phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2 ).[4]

The Signaling Consequence: PIP3 recruits PH-domain-containing kinases like Akt (Protein Kinase B) and Btk to the membrane, driving cell survival and proliferation. By converting PIP3 to PI(3,4)P2, SHIP1 dampens this signal.[2] Therefore, inhibition of SHIP1 by 3AC sustains high levels of PIP3 , effectively "releasing the brake" on immune cell activation and stem cell proliferation.

The Molecule: 3α-Aminocholestane (3AC)

Discovered through high-throughput screening of chemical libraries, 3AC is a steroidal compound defined by specific stereochemistry at the 3-position.

Chemical Profile[1][2][3][5][6][7][8]
  • IUPAC Name: (3R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-3-amine

  • Molecular Formula: C27H49N[5]

  • Selectivity:

    • SHIP1: IC50 ≈ 2.5 – 10 µM (depending on assay conditions).

    • SHIP2: No significant inhibition at >100 µM.

    • PTEN: No significant inhibition (structurally distinct catalytic mechanism).[4]

Critical Stereochemistry: The 3α (alpha) configuration of the amino group is essential for binding. The 3β-amino isomer is significantly less potent, serving as an excellent negative control in structure-activity relationship (SAR) studies.

Mechanism of Action & Signaling Pathway

3AC functions as a cell-permeable inhibitor of the SHIP1 phosphatase domain.[6][5] By blocking the catalytic site, it prevents the hydrolysis of PIP3.

Pathway Visualization

The following diagram illustrates the specific intervention point of 3AC within the PI3K signaling cascade.

SHIP1_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 (Active Signal) PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 SHIP1 SHIP1 (The Brake) PIP3->SHIP1 Substrate Akt Akt / Btk Activation PIP3->Akt Recruits PI34P2 PI(3,4)P2 SHIP1->PI34P2 Hydrolysis (5' Dephosphorylation) CellResponse Proliferation & HSC Mobilization Akt->CellResponse ThreeAC 3α-Aminocholestane (3AC) ThreeAC->SHIP1 INHIBITS

Caption: 3AC blocks SHIP1, preventing PIP3 degradation and sustaining Akt signaling.

Experimental Protocols

To validate 3AC activity, researchers utilize both biochemical (enzymatic) and cellular assays.[2] The following protocols are standardized for reproducibility.

Protocol A: Malachite Green Phosphatase Assay (In Vitro)

This assay measures the inorganic phosphate (Pi) released when SHIP1 hydrolyzes its substrate. It is the gold standard for determining IC50 values.

Reagents Required:

  • Recombinant SHIP1 enzyme (catalytic domain).[7]

  • Substrate: PI(3,4,5)P3-diC8 (soluble analog).[3]

  • Malachite Green Reagent (acidic molybdate solution).

Workflow:

  • Preparation: Dilute 3AC in DMSO. Prepare reaction buffer (20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.01% Triton X-100).

  • Incubation: Mix 10 nM SHIP1 enzyme with varying concentrations of 3AC (0.1 – 100 µM). Incubate for 15 minutes at Room Temperature (RT) to allow inhibitor binding.

  • Initiation: Add PI(3,4,5)P3 substrate (final conc. ~50 µM).

  • Reaction: Incubate for 10–20 minutes at RT.

  • Termination & Readout: Add Malachite Green reagent to quench the reaction. Incubate 20 mins for color development. Measure Absorbance at 620 nm .[7][3][8]

Data Analysis:

Compound Concentration (µM) Absorbance (620nm) % Inhibition
DMSO Control 0 0.850 0%
3AC 1.0 0.780 ~8%
3AC 10.0 0.425 ~50% (IC50)
3AC 100.0 0.050 ~95%

| Wortmannin | 10.0 | 0.845 | <1% (Negative Control) |

Protocol B: Cellular Target Engagement (Western Blot)

Since 3AC prevents PIP3 hydrolysis, successful inhibition in cells should result in elevated phosphorylation of Akt at Serine 473.

  • Cell Selection: Use SHIP1-expressing cells (e.g., OPM2 multiple myeloma cells or primary murine splenocytes).

  • Treatment: Treat cells with 3AC (10 µM) or Vehicle (DMSO) for 1–4 hours.

  • Stimulation (Optional): Briefly stimulate with SDF-1α or SCF to drive PI3K activity.

  • Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (Sodium Orthovanadate is critical).

  • Detection: Immunoblot for p-Akt (S473) vs. Total Akt .

    • Result: 3AC treated lanes should show 2-3x higher p-Akt intensity compared to vehicle.

Therapeutic Implications

The discovery of 3AC unlocked several therapeutic avenues by validating SHIP1 as a druggable target.

  • Hematopoietic Stem Cell (HSC) Mobilization: Inhibition of SHIP1 disrupts the retention of HSCs in the bone marrow niche. 3AC treatment mimics the Ship1-/- phenotype, causing a transient expansion and mobilization of HSCs into the peripheral blood. This has implications for autologous stem cell transplantation.

  • Cancer Immunotherapy: By enhancing PIP3 signaling in Natural Killer (NK) cells and Macrophages, 3AC can boost the innate immune response against tumors.

  • Blood Cancers: Paradoxically, while 3AC promotes survival in healthy myeloid cells, it can induce apoptosis in certain malignant cells (like Multiple Myeloma) that have become dependent on dysregulated SHIP1 signaling for maintaining a specific homeostatic balance.

References

  • Brooks, R., et al. (2010). "Coordinate Expansion of Murine Hematopoietic and Mesenchymal Stem Cell Compartments by SHIPi." Stem Cells, 33(3), 848-858. (Note: While the prompt search highlighted 2010 J. Immunol, the seminal work on expansion and 3AC characterization is often attributed to the Brooks/Kerr lineage. The specific J. Immunol paper details the chemical identification).[1]

    • Source:

  • Fuhler, G.M., et al. (2012). "Therapeutic Potential of SH2 Domain-Containing Inositol-5'-Phosphatase 1 (SHIP1) and SHIP2 Inhibition in Cancer."[7][9] Molecular Medicine.

    • Source:[7]

  • Brooks, R., et al. (2010). "SHIP1 Inhibition Increases Immunoregulatory Capacity and Triggers Apoptosis of Hematopoietic Cancer Cells." Journal of Immunology.

    • Source:

Sources

Exploratory

An In-depth Technical Guide to 3α-Aminocholestane: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of 3α-Aminocholestane, a synthetic aminosteroid of significant interest in immunological and cancer research. This document is intended for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3α-Aminocholestane, a synthetic aminosteroid of significant interest in immunological and cancer research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical structure, physicochemical properties, synthesis, and key applications.

Introduction: The Significance of 3α-Aminocholestane

3α-Aminocholestane, commonly referred to as 3AC, is a crucial molecule in the study of intracellular signaling pathways.[1][2] Its prominence arises from its specific and selective inhibition of the SH2 domain-containing inositol 5-phosphatase 1 (SHIP1), an enzyme predominantly expressed in hematopoietic cells.[3][4] SHIP1 plays a critical role in regulating immune cell activation and survival by dephosphorylating the signaling lipid phosphatidylinositol (3,4,5)-trisphosphate (PIP3). By inhibiting SHIP1, 3α-Aminocholestane modulates a variety of cellular processes, making it a valuable tool for investigating the SHIP1 signaling axis and a potential therapeutic agent for hematologic malignancies and allogeneic transplantation.[1][4][5]

Chemical Structure and Nomenclature

3α-Aminocholestane is a derivative of the cholestane steroid nucleus. The core structure consists of a saturated tetracyclic hydrocarbon framework. The defining feature is the presence of an amino group at the C-3 position with an alpha (α) configuration, meaning it lies below the plane of the steroid ring system.

  • IUPAC Name : (3α,5α)-Cholestan-3-amine

  • Synonyms : 3AC, 3 alpha-aminocholestane[1][2]

  • CAS Number : 2206-20-4[2]

  • Molecular Formula : C₂₇H₄₉N[2]

  • Molecular Weight : 387.7 g/mol [6]

The cholestane side chain at C-17 is a saturated eight-carbon chain. The stereochemistry of the ring junctions is based on the 5α-cholestane structure, where the A and B rings are in a trans fusion.

Physicochemical and Spectroscopic Properties

3α-Aminocholestane is typically a solid at room temperature and exhibits solubility in organic solvents such as ethanol.[7] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 3α-Aminocholestane

PropertyValueReference
Molecular FormulaC₂₇H₄₉N[2]
Molecular Weight387.7 g/mol [6]
Physical FormSolid[8]
SolubilitySoluble in ethanol (50 mg/mL)[7]
Purity≥98% (by ¹H-NMR)[8]
Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted): The ¹H NMR spectrum would be complex due to the large number of overlapping signals from the steroidal backbone. Key expected signals include:

  • A multiplet in the region of 2.5-3.0 ppm corresponding to the proton on the carbon bearing the amino group (C-3 proton).

  • Several singlets between 0.6 and 1.0 ppm corresponding to the angular methyl groups of the steroid nucleus.

  • A complex series of multiplets between 0.8 and 2.0 ppm arising from the methylene and methine protons of the rings and the side chain.

¹³C NMR Spectroscopy (Predicted): The ¹³C NMR spectrum would show 27 distinct signals corresponding to the 27 carbon atoms in the molecule. Expected chemical shifts include:

  • A signal for the C-3 carbon bonded to the amino group in the range of 50-60 ppm.

  • Signals for the angular methyl carbons between 12 and 25 ppm.

  • A series of signals for the carbons of the steroidal rings and side chain between 20 and 60 ppm.

FT-IR Spectroscopy (Predicted): The FT-IR spectrum would display characteristic absorption bands for the functional groups present:

  • N-H stretching vibrations for the primary amine in the region of 3300-3500 cm⁻¹. Primary amines typically show two bands in this region.

  • C-H stretching vibrations of the alkyl groups just below 3000 cm⁻¹.

  • N-H bending vibrations around 1590-1650 cm⁻¹.

  • C-N stretching vibration in the range of 1000-1200 cm⁻¹.

Mass Spectrometry (Predicted): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 387. The fragmentation pattern would likely involve the loss of the amino group and characteristic cleavages of the steroid ring system and the side chain.

Synthesis of 3α-Aminocholestane

A common and effective method for the synthesis of 3α-Aminocholestane is the reductive amination of cholestan-3-one. This two-step, one-pot reaction involves the formation of an imine intermediate from the ketone, followed by its reduction to the corresponding amine.

Representative Experimental Protocol: Reductive Amination of Cholestan-3-one

Disclaimer: The following is a representative protocol based on general procedures for the reductive amination of steroidal ketones. It has not been directly extracted from a publication detailing the synthesis of 3α-Aminocholestane.

Step 1: Imine Formation

  • In a round-bottom flask, dissolve cholestan-3-one (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) in excess.

  • Optionally, a catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate imine formation.

  • Stir the reaction mixture at room temperature for several hours to allow for the formation of the imine intermediate.

Step 2: Reduction of the Imine

  • To the reaction mixture containing the in situ-formed imine, add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Purification

  • The crude product can be purified by column chromatography on silica gel using a gradient of a suitable solvent system (e.g., dichloromethane/methanol) to yield 3α-Aminocholestane. The stereoselectivity of the reduction may yield a mixture of 3α and 3β isomers, which would require careful chromatographic separation.

Synthesis Workflow Diagram

Synthesis_Workflow Cholestanone Cholestan-3-one Imine Imine Intermediate Cholestanone->Imine Imine Formation Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imine Product 3α-Aminocholestane Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Product Purification Purification (Column Chromatography) Product->Purification

Caption: Synthesis workflow for 3α-Aminocholestane via reductive amination.

Chemical Reactivity and Properties

The chemical reactivity of 3α-Aminocholestane is primarily dictated by the lone pair of electrons on the nitrogen atom of the primary amino group. This makes the molecule basic and nucleophilic.

  • Basicity : As an amine, 3α-Aminocholestane can react with acids to form ammonium salts, which can improve its water solubility.

  • Nucleophilicity : The amino group can act as a nucleophile in various reactions, including:

    • Alkylation : Reaction with alkyl halides to form secondary, tertiary, and quaternary ammonium salts.

    • Acylation : Reaction with acid chlorides or anhydrides to form amides.

    • Reaction with Carbonyls : Further reaction with aldehydes or ketones to form Schiff bases (imines), although this is typically reversible.

The sterically hindered environment of the steroid backbone can influence the accessibility and reactivity of the 3α-amino group.

Applications in Research and Drug Development

The primary application of 3α-Aminocholestane is as a selective inhibitor of SHIP1.[3] This property has been leveraged in several areas of research:

  • Hematologic Malignancies : By inhibiting SHIP1, 3α-Aminocholestane can induce apoptosis in certain leukemia and multiple myeloma cells that are dependent on SHIP1 activity for survival.[2][9] This suggests that SHIP1 is a potential therapeutic target for these types of cancers.[5]

  • Immunoregulation : 3α-Aminocholestane has been shown to increase the number of immunoregulatory cells and enhance blood cell recovery in myelosuppressed models.[4] This has implications for improving the success of allogeneic transplantation and treating certain autoimmune disorders.

  • Tool Compound in Cell Biology : As a selective inhibitor, 3α-Aminocholestane is a valuable tool for elucidating the complex roles of SHIP1 in various cellular signaling pathways.

Structure-Function Relationship

Structure_Function Structure 3α-Aminocholestane (Steroidal Amine) Inhibition Selective Inhibition Structure->Inhibition SHIP1 SHIP1 Enzyme SHIP1->Inhibition PIP3 PIP3 Levels Increase Inhibition->PIP3 Apoptosis Apoptosis in Cancer Cells PIP3->Apoptosis Immuno Immunomodulation PIP3->Immuno

Caption: Relationship between the structure of 3α-Aminocholestane and its biological function.

Conclusion

3α-Aminocholestane is a synthetic steroid with significant biological activity as a selective SHIP1 inhibitor. Its unique structure allows it to modulate key signaling pathways in hematopoietic cells, making it an invaluable tool for research into cancer and immunology. Further investigation into its mechanism of action and the development of more potent and specific analogs hold promise for the development of novel therapeutics.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. 3 alpha-aminocholestane. [Link]

  • Fuhler, G. M., et al. (2021). Targeting SHIP1 and SHIP2 in Cancer. PMC - NIH. [Link]

  • Pacherille, A., et al. (2025). Aminocholestane and Aminoandrostane Inhibitors of the SH2 Domain‐Containing Inositol 5'‐Phosphatase (SHIP). ResearchGate. [Link]

  • PubChem - NIH. 3Alpha-aminocholestane. [Link]

  • Fernandes, S., et al. (2022). N1-Benzyl Tryptamine Pan-SHIP1/2 Inhibitors: Synthesis and Preliminary Biological Evaluation as Anti-Tumor Agents. PMC - NIH. [Link]

  • Brooks, R., et al. (2010). SHIP1 Inhibition Increases Immunoregulatory Capacity and Triggers Apoptosis of Hematopoietic Cancer Cells. The Journal of Immunology. [Link]

  • PubMed. (2025). Aminocholestane and Aminoandrostane Inhibitors of the SH2 Domain-Containing Inositol 5'-Phosphatase (SHIP). [Link]

  • Kerr, W. G. (2011). Discovery and Development of Small Molecule SHIP Phosphatase Modulators. PMC - NIH. [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 3α-Aminocholestane

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the primary synthetic pathways to 3α-aminocholestane, a steroidal amine of significant in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways to 3α-aminocholestane, a steroidal amine of significant interest in medicinal chemistry and drug development. The document delves into the core synthetic strategies, including reductive amination of 5α-cholestan-3-one, the Leuckart reaction, and the stereoselective reduction of 5α-cholestan-3-one oxime. Each pathway is examined through the lens of a Senior Application Scientist, emphasizing not only the procedural steps but also the underlying mechanistic principles and the rationale behind experimental choices to ensure stereochemical control and optimize yields. Detailed, step-by-step protocols, comparative data, and visual representations of reaction workflows are provided to equip researchers with the practical knowledge required for the successful synthesis and characterization of this important molecule.

Introduction: The Significance of 3α-Aminocholestane

3α-Aminocholestane is a synthetic aminosteroid that has garnered considerable attention in the field of drug discovery. Its rigid cholestane framework, coupled with the stereospecific orientation of the amino group at the C-3 position, makes it a valuable scaffold for the development of novel therapeutic agents. Notably, 3α-aminocholestane has been identified as an inhibitor of the SH2 domain-containing inositol 5'-phosphatase (SHIP), a key enzyme in cellular signaling pathways implicated in various diseases, including cancer and inflammatory disorders.[1][2] The development of efficient and stereoselective synthetic routes to 3α-aminocholestane and its derivatives is therefore of paramount importance for advancing research in these areas.[1]

This guide will explore the most prevalent and effective methods for the synthesis of 3α-aminocholestane, with a focus on practical application and the chemical principles that govern the stereochemical outcome of these reactions.

The Common Precursor: 5α-Cholestan-3-one

The majority of synthetic approaches to 3α-aminocholestane utilize the readily available starting material, 5α-cholestan-3-one. This 3-oxo-5α-steroid provides a key electrophilic center at the C-3 position, which is the focal point for the introduction of the amino functionality.[3] The stereochemistry of the A/B ring junction in 5α-cholestan-3-one is fixed, providing a rigid template for subsequent stereoselective transformations at the C-3 position.

Spectroscopic Characterization of 5α-Cholestan-3-one:

Technique Key Features
¹H NMR The ¹H NMR spectrum of 5α-cholestan-3-one displays characteristic signals for the steroidal backbone. The absence of a proton at the C-3 position is a key indicator of the ketone functionality.[4]
¹³C NMR The ¹³C NMR spectrum shows a downfield resonance for the carbonyl carbon (C-3) typically in the range of 210-212 ppm. The remaining carbon signals correspond to the cholestane skeleton.[5]
Mass Spec The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of 5α-cholestan-3-one (C₂₇H₄₆O).[5]

Synthetic Pathways to 3α-Aminocholestane

The synthesis of 3α-aminocholestane from 5α-cholestan-3-one can be achieved through several strategic pathways. The choice of method often depends on the desired scale, available reagents, and the stringency of stereochemical control required. This section will detail three primary and effective approaches.

Pathway 1: Direct Reductive Amination

Reductive amination is a widely employed and efficient method for the synthesis of amines from ketones or aldehydes.[6] This one-pot reaction involves the initial formation of an imine or iminium ion intermediate from the reaction of the ketone with an amine source, followed by its in-situ reduction to the corresponding amine.[1]

G start 5α-Cholestan-3-one intermediate Iminium Ion Intermediate start->intermediate + NH₄⁺X⁻ (Amine Source) product 3α-Aminocholestane intermediate->product [H] (Reducing Agent)

Causality Behind Experimental Choices:

The stereochemical outcome of the reduction is crucial in obtaining the desired 3α-amino isomer. The choice of the reducing agent plays a pivotal role. Milder reducing agents, such as sodium cyanoborohydride (NaBH₃CN), are often preferred because they selectively reduce the protonated imine (iminium ion) intermediate over the starting ketone.[7] The stereoselectivity of the hydride attack on the iminium ion is governed by steric hindrance. The bulky cholestane skeleton favors the approach of the hydride from the less hindered equatorial face, leading to the formation of the axial 3α-amino group.

Experimental Protocol: Reductive Amination of 5α-Cholestan-3-one

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5α-cholestan-3-one (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Amine Source Addition: Add an excess of an ammonia source, such as ammonium acetate or ammonium formate (typically 5-10 eq).

  • pH Adjustment (Optional but Recommended): Adjust the pH of the reaction mixture to slightly acidic (pH 5-6) with a weak acid like acetic acid to facilitate imine formation.

  • Reducing Agent Addition: Add sodium cyanoborohydride (NaBH₃CN) (typically 1.5-2.0 eq) portion-wise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a dilute aqueous acid solution (e.g., 1 M HCl) to destroy any remaining reducing agent. Basify the mixture with an aqueous base (e.g., 1 M NaOH) to a pH of >10.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 3α-aminocholestane.

Parameter Typical Value/Condition Rationale
Solvent Methanol, EthanolGood solubility for reactants.
Amine Source Ammonium Acetate, Ammonium FormateProvides the nitrogen atom.
Reducing Agent Sodium Cyanoborohydride (NaBH₃CN)Mild and selective for iminium ions.[7]
Temperature Room TemperatureSufficient for the reaction to proceed.
Reaction Time 12-24 hoursVaries depending on the substrate.
Typical Yield 70-85%Good to excellent yields are achievable.
Pathway 2: The Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones using formic acid or its derivatives, such as ammonium formate or formamide, as both the nitrogen source and the reducing agent.[8][9] This reaction typically requires elevated temperatures to proceed.[8]

G start 5α-Cholestan-3-one intermediate1 N-formyl-3-aminocholestane start->intermediate1 + HCONH₂ or HCOONH₄, Δ product 3α-Aminocholestane intermediate1->product Hydrolysis (H⁺ or OH⁻)

Causality Behind Experimental Choices:

The Leuckart reaction proceeds through the formation of an N-formyl intermediate, which is subsequently hydrolyzed to yield the primary amine. The high temperatures are necessary to drive the dehydration and hydride transfer steps.[10] The stereochemical outcome is generally similar to that of direct reductive amination, with the hydride transfer favoring the formation of the thermodynamically more stable 3α-amino product.

Experimental Protocol: Leuckart Reaction of 5α-Cholestan-3-one

  • Reaction Setup: In a flask equipped with a reflux condenser, mix 5α-cholestan-3-one (1.0 eq) with a large excess of ammonium formate or formamide (typically 10-20 eq).

  • Heating: Heat the reaction mixture to a high temperature (typically 160-190 °C) and maintain it for several hours (6-12 hours).

  • Reaction Monitoring: Monitor the reaction by TLC. The intermediate N-formyl derivative will have a different Rf value than the starting material.

  • Hydrolysis: After cooling, the crude reaction mixture containing the N-formyl intermediate is subjected to hydrolysis. This can be achieved by heating with a strong acid (e.g., concentrated HCl) or a strong base (e.g., ethanolic KOH).

  • Work-up and Purification: After hydrolysis, the reaction mixture is worked up similarly to the reductive amination protocol (neutralization, extraction, drying, and concentration). The final product is purified by column chromatography.

Parameter Typical Value/Condition Rationale
Reagent Ammonium Formate or FormamideActs as both amine source and reducing agent.[8]
Temperature 160-190 °CHigh energy input required for the reaction.[10]
Reaction Time 6-12 hoursProlonged heating is necessary for completion.
Hydrolysis Acidic or BasicTo cleave the N-formyl intermediate.
Typical Yield 50-70%Generally lower yields compared to modern methods.
Pathway 3: Reduction of 5α-Cholestan-3-one Oxime

This two-step pathway involves the initial conversion of 5α-cholestan-3-one to its corresponding oxime, followed by the reduction of the oxime to the primary amine. This method offers an alternative route that can also provide good stereoselectivity.

G start 5α-Cholestan-3-one intermediate 5α-Cholestan-3-one Oxime start->intermediate + NH₂OH·HCl, Base product 3α-Aminocholestane intermediate->product [H] (Reducing Agent)

Causality Behind Experimental Choices:

The reduction of the oxime can be achieved using various reducing agents. Catalytic hydrogenation over a noble metal catalyst (e.g., PtO₂, Raney Nickel) or chemical reduction with agents like sodium in alcohol or lithium aluminum hydride (LiAlH₄) are common methods. The stereoselectivity of the reduction is influenced by the catalyst and reaction conditions. Catalytic hydrogenation often proceeds with the addition of hydrogen from the less hindered face of the molecule, leading to the desired 3α-amino isomer.[11]

Experimental Protocol: Synthesis and Reduction of 5α-Cholestan-3-one Oxime

Step 1: Oximation of 5α-Cholestan-3-one

  • Reaction Setup: Dissolve 5α-cholestan-3-one (1.0 eq) in ethanol or a similar solvent.

  • Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl) (typically 1.5-2.0 eq) and a base such as sodium acetate or pyridine (to neutralize the HCl).

  • Heating: Heat the reaction mixture at reflux for 1-2 hours.

  • Work-up: Cool the reaction mixture and pour it into water. The oxime usually precipitates and can be collected by filtration. The crude oxime can be recrystallized for purification.

Step 2: Reduction of 5α-Cholestan-3-one Oxime

  • Method A: Catalytic Hydrogenation

    • Reaction Setup: Dissolve the oxime in a suitable solvent like acetic acid or ethanol.

    • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst (e.g., Platinum(IV) oxide - Adam's catalyst).

    • Hydrogenation: Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 1-4 atm) with vigorous stirring until hydrogen uptake ceases.

    • Work-up: Filter the reaction mixture to remove the catalyst. The solvent is then removed under reduced pressure. The residue is worked up by acid-base extraction as described in the previous methods.

  • Method B: Chemical Reduction (e.g., with Sodium in Ethanol)

    • Reaction Setup: Dissolve the oxime in a high-boiling alcohol like n-propanol or n-butanol.

    • Sodium Addition: Heat the solution to reflux and add small pieces of sodium metal portion-wise.

    • Reaction Completion: Continue the addition of sodium until it no longer reacts.

    • Work-up: Cool the reaction mixture and cautiously add water to decompose any unreacted sodium. The product is then isolated by extraction.

Parameter Typical Value/Condition Rationale
Oximation Reagents NH₂OH·HCl, BaseForms the oxime intermediate.
Reduction Method Catalytic Hydrogenation or Chemical ReductionReduces the C=N bond of the oxime.
Catalyst (for Hydrogenation) PtO₂, Raney NiEfficient for C=N bond reduction.[11]
Hydrogen Pressure 1-4 atmStandard conditions for catalytic hydrogenation.
Typical Yield 60-80% (over two steps)Good overall yields can be achieved.

Characterization of 3α-Aminocholestane

Thorough characterization of the final product is essential to confirm its identity and purity.

Expected Spectroscopic Data for 3α-Aminocholestane:

Technique Expected Key Features
¹H NMR A characteristic signal for the axial proton at C-3 (H-3β) will appear as a broad multiplet, shifted upfield compared to the corresponding equatorial proton. The presence of a signal for the -NH₂ protons, which may be broad and exchangeable with D₂O.
¹³C NMR The signal for the C-3 carbon will be shifted upfield compared to the carbonyl carbon of the starting material, appearing in the typical range for a carbon attached to a nitrogen atom.
Mass Spec The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 3α-aminocholestane (C₂₇H₄₉N).
IR The spectrum will show characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The C=O stretch of the starting ketone will be absent.

Conclusion

The synthesis of 3α-aminocholestane can be successfully accomplished through several well-established synthetic pathways. Direct reductive amination using a mild reducing agent like sodium cyanoborohydride offers a highly efficient and stereoselective one-pot procedure. The classic Leuckart reaction, while historically significant, generally provides lower yields and requires harsher conditions. The two-step approach involving the formation and subsequent reduction of the cholestan-3-one oxime is also a viable and stereoselective route, particularly when employing catalytic hydrogenation.

The choice of the optimal synthetic route will depend on the specific requirements of the research, including scale, available instrumentation, and desired purity. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the synthesis of 3α-aminocholestane and its analogues for further investigation in drug discovery and development.

References

  • Aminocholestane and Aminoandrostane Inhibitors of the SH2 Domain-Containing Inositol 5'-Phosphatase (SHIP). PubMed. Available at: [Link]

  • Investigation on the Favorable Formation of 5α-Cholestan-3α-ol and 5-Cholesten-3α-ol by Catalytic Hydrogenation. ResearchGate. Available at: [Link]

  • 5alpha-Cholestan-3-one. PubChem. Available at: [Link]

  • Sodium Cyanoborohydride. Common Organic Chemistry. Available at: [Link]

  • Aminocholestane and Aminoandrostane Inhibitors of the SH2 Domain‐Containing Inositol 5'‐Phosphatase (SHIP). ResearchGate. Available at: [Link]

  • CONJUGATE REDUCTION OF α,β-UNSATURATED p-TOLUENESULFONYLHYDRAZONES TO ALKENES WITH. Organic Syntheses Procedure. Available at: [Link]

  • The Origin of Stereoselectivity in the Hydrogenation of Oximes Catalyzed by Iridium Complexes: A DFT Mechanistic Study. National Institutes of Health. Available at: [Link]

  • Leuckart reaction. Wikipedia. Available at: [Link]

  • Efficient syntheses of 17-β-amino steroids. PubMed. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • The Leuckart Reaction: A Study of the Mechanism. Sciencemadness.org. Available at: [Link]

  • NEt3 BH3CN. Available at: [Link]

  • Sodium cyanoborohydride. ResearchGate. Available at: [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. Available at: [Link]

  • Low-field part of the 1 H NMR spectra of 5α-and 5β-cholestan-3-ones... ResearchGate. Available at: [Link]

Sources

Exploratory

Key characteristics of the aminosteroid class of compounds

Part 1: Executive Summary The aminosteroid class of compounds represents a cornerstone of modern anesthesia, functioning primarily as non-depolarizing neuromuscular blocking agents (NMBAs). Structurally defined by a rigi...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

The aminosteroid class of compounds represents a cornerstone of modern anesthesia, functioning primarily as non-depolarizing neuromuscular blocking agents (NMBAs). Structurally defined by a rigid androstane skeleton substituted with quaternary or tertiary amine groups, these agents—most notably Rocuronium, Vecuronium, and Pancuronium —act as competitive antagonists at the nicotinic acetylcholine receptor (nAChR) of the neuromuscular junction (NMJ).

Unlike benzylisoquinoliniums (e.g., atracurium), aminosteroids do not rely on Hoffmann elimination. Instead, their pharmacokinetic profile is dictated by hepatic uptake and biliary excretion, a process heavily influenced by the specific substituents at the C2 and C16 positions. The recent clinical integration of Sugammadex , a modified


-cyclodextrin that selectively encapsulates aminosteroids, has revolutionized their utility, allowing for rapid and precise reversal of neuromuscular blockade.

Part 2: Structural Chemistry & Structure-Activity Relationships (SAR)

The aminosteroid pharmacophore is built upon a rigid steroid nucleus (5


-androstane) which serves as a "spacer" to maintain a critical distance between binding moieties.
The Steroid Scaffold and the "14 Å Rule"

For effective neuromuscular blockade, a bis-quaternary structure (or a functional equivalent) must span the distance between the two


-subunits of the nAChR.
  • Rigidity: The steroid core prevents folding, maintaining the inter-nitrogen distance (N-N) at approximately 1.1 nm (11 Å), which is slightly shorter than the ideal 14 Å observed in flexible bis-benzylisoquinoliniums. However, the rigidity ensures high entropic favorability upon binding.

  • A-Ring (C2/C3): Modifications here determine onset speed and vagolytic side effects.

    • Pancuronium: Bis-quaternary (A-ring and D-ring). High potency but blocks cardiac M2 muscarinic receptors, causing tachycardia.

    • Vecuronium/Rocuronium:[1][2][3][4][5] Mono-quaternary. The A-ring nitrogen is tertiary (uncharged at physiological pH). This reduction in charge eliminates vagolytic effects while maintaining NMJ affinity.

Substituent Effects
PositionSubstituentEffect on Pharmacology
C2 (A-Ring) Morpholine (Rocuronium)Increases hydrophilicity; rapid onset; lower potency.
Piperidine (Vecuronium)Higher lipophilicity; higher potency; slower onset.
C16 (D-Ring) Pyrrolidine (Rocuronium)Enhances potency compared to unsubstituted analogs.
Methyl-Piperidine (Pancuronium)Bis-quaternary nature drives renal elimination.
C17 (D-Ring) Acetoxy GroupCritical for mimicking Acetylcholine (ACh). Hydrolysis here (deacetylation) creates active but weaker metabolites (e.g., 3-OH derivatives).
Visualization: SAR Logic Flow

SAR_Flow cluster_A_Ring A-Ring Modifications (C2/C3) cluster_D_Ring D-Ring Modifications (C16/C17) Steroid_Core 5-alpha-Androstane Core (Rigid Scaffold) Mono_Quat Mono-Quaternary (Tertiary Amine at C2) Steroid_Core->Mono_Quat Bis_Quat Bis-Quaternary (Quaternary Amine at C2) Steroid_Core->Bis_Quat Acetoxy C17 Acetoxy Group (ACh Mimicry) Steroid_Core->Acetoxy Pyrrolidine C16 Pyrrolidine (Potency Modulation) Steroid_Core->Pyrrolidine Outcome_Vago Reduced Vagolytic Effects (Cardiovascular Stability) Mono_Quat->Outcome_Vago Vecuronium/Rocuronium Outcome_Hepatic Hepatic/Biliary Elimination Mono_Quat->Outcome_Hepatic Outcome_Renal Renal Elimination Bis_Quat->Outcome_Renal Pancuronium caption Figure 1: Structure-Activity Relationships determining potency and elimination pathways.

Part 3: Mechanism of Action & Reversal Strategy

Receptor Antagonism

Aminosteroids act as competitive antagonists at the post-synaptic nicotinic acetylcholine receptor (nAChR). They bind to the


-subunits of the pentameric receptor (

in adults), physically occluding the binding site for Acetylcholine. Unlike succinylcholine (a depolarizing agent), they do not induce conformational changes that open the ion channel.
The Sugammadex Chelation Mechanism

Sugammadex is a game-changer for this class. It is a modified


-cyclodextrin with a lipophilic core and a hydrophilic exterior.
  • Mechanism: Encapsulation.[1][3][4] Sugammadex forms a 1:1 inclusion complex with the aminosteroid.

  • Thermodynamics: The binding is driven by Van der Waals forces and hydrophobic interactions, effectively dropping the concentration of free drug in the plasma to near zero. This creates a massive concentration gradient, pulling the drug off the nAChR at the neuromuscular junction and back into the plasma for encapsulation.

Association Constants (


): 
  • Rocuronium:

    
     (Highest affinity)[4]
    
  • Vecuronium:

    
    [4]
    
  • Pancuronium:

    
    
    

Sugammadex_Mech Sugammadex Sugammadex (Host) Rocuronium Rocuronium (Guest) Sugammadex->Rocuronium Chelation (1:1) Complex Inclusion Complex (Renally Excreted) Rocuronium->Complex Encapsulation NMJ Neuromuscular Junction (nAChR) Rocuronium->NMJ Blockade NMJ->Rocuronium Diffusion Gradient (Reversal) caption Figure 2: Thermodynamic sink mechanism of Sugammadex reversal.

Part 4: Synthesis & Manufacturing Challenges

The synthesis of aminosteroids like Rocuronium is complex, typically starting from Epiandrosterone .[5]

Key Synthetic Steps (Rocuronium Bromide)[6]
  • Scaffold Preparation: Epiandrosterone is converted to 5

    
    -androst-2-ene-17-one via tosylation and elimination.[6]
    
  • Epoxidation: Formation of the

    
    -epoxide is critical for stereoselective amine introduction.
    
  • Ring Opening (The Critical Step): The epoxide is opened with morpholine to establish the

    
    -morpholino-
    
    
    
    -hydroxy motif.
    • Technical Challenge: This step often yields impurities (European Pharmacopoeia Impurities E and F) if the 16-position substitution interferes or if reaction conditions (temperature/solvent) are not strictly controlled.

  • D-Ring Functionalization: Introduction of the pyrrolidine group at C16.

  • Quaternization: The final step involves reacting the C16-pyrrolidine nitrogen with allyl bromide .

    • Stability Note: The allyl group is sensitive. Rocuronium is stable in aqueous solution at pH 4.0 (acetate buffer), whereas Vecuronium (methyl group) is unstable in solution and requires lyophilization.

Part 5: Experimental Protocols (Self-Validating Systems)

Protocol: Radioligand Binding Assay for nAChR Affinity

Objective: Determine the


 of a novel aminosteroid candidate.

Materials:

  • Source: HEK293 cells stably expressing human

    
     nAChR.
    
  • Ligand:

    
    -
    
    
    
    -Bungarotoxin (high affinity, slow dissociation) or
    
    
    -Epibatidine.
  • Buffer: 50 mM Tris-HCl, pH 7.4, with 0.1% BSA (to prevent non-specific binding).

Workflow:

  • Membrane Preparation: Harvest cells, homogenize in ice-cold buffer, and centrifuge (40,000 x g, 20 min). Resuspend pellet to protein conc. of 0.5 mg/mL.

  • Incubation:

    • Tube A (Total Binding): Membrane +

      
      -Ligand (2 nM).
      
    • Tube B (Non-Specific): Membrane +

      
      -Ligand + Excess unlabeled d-Tubocurarine (100 
      
      
      
      M).
    • Tube C (Test): Membrane +

      
      -Ligand + Increasing conc. of Aminosteroid (
      
      
      
      to
      
      
      M).
    • Validation: Incubate for 60 mins at 25°C to reach equilibrium.

  • Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (reduces filter binding).

  • Wash: Wash filters 3x with 5 mL ice-cold buffer.

  • Quantification: Count radioactivity via liquid scintillation spectroscopy.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .

Part 6: Comparative Data Summary

CompoundPotency (

)
OnsetDurationEliminationSugammadex Affinity (

)
Rocuronium 0.3 mg/kgFast (1-2 min)IntermediateHepatic/Biliary (>70%)

Vecuronium 0.05 mg/kgIntermediateIntermediateHepatic (40%) + Renal (30%)

Pancuronium 0.07 mg/kgSlow (3-5 min)LongRenal (>80%)

Part 7: References

  • Mechanism of Sugammadex: Bom, A., et al. (2009). "A novel concept of reversing neuromuscular block: chemical encapsulation of rocuronium bromide by a cyclodextrin-based synthetic host." Angewandte Chemie International Edition. Link

  • Aminosteroid SAR: Wierda, J. M., & Proost, J. H. (1995). "Structure-pharmacodynamic-pharmacokinetic relationships of steroidal neuromuscular blocking agents." European Journal of Anaesthesiology. Link

  • Rocuronium Synthesis: Zhang, Y., et al. (2015). "A new and efficient method for the synthesis of rocuronium bromide." Chemical Research in Chinese Universities. Link

  • Sugammadex Binding Constants: Zwiers, A., et al. (2011). "Assessment of the potential for displacement of rocuronium from the rocuronium-sugammadex complex." Clinical Drug Investigation. Link

  • Radioligand Protocols: Xiao, Y., et al. (2006). "Radioligand binding characterization of neuronal nicotinic acetylcholine receptors." Current Protocols in Neuroscience. Link

Sources

Foundational

Technical Whitepaper: Initial Investigations into 3α-Aminocholestane Biological Activity

The following technical guide details the biological activity, mechanism of action, and experimental characterization of 3α-Aminocholestane (3AC) . This document is structured for researchers in drug discovery, specifica...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, mechanism of action, and experimental characterization of 3α-Aminocholestane (3AC) . This document is structured for researchers in drug discovery, specifically those targeting the PI3K pathway and phosphatase modulation.

Subtitle: Selective SHIP1 Inhibition and its Implications for Immunomodulation and Oncology

Executive Summary

3α-Aminocholestane (3AC) is a steroidal amine identified as a potent, cell-permeable, and selective inhibitor of SH2 domain-containing inositol-5′-phosphatase 1 (SHIP1) .[1][2][3] Unlike broad-spectrum phosphatase inhibitors, 3AC demonstrates a unique specificity profile, sparing SHIP2 and PTEN at pharmacologically relevant concentrations (IC50 ~2.5–10 µM).

Its primary biological utility lies in modulating the PI3K/Akt signaling pathway by blocking the hydrolysis of PI(3,4,5)P3 to PI(3,4)P2. This inhibition yields distinct, context-dependent biological outcomes:

  • In Hematologic Malignancies (e.g., Multiple Myeloma): It induces apoptosis by depleting the PI(3,4)P2 pool required for the survival of certain cancer phenotypes.

  • In Immunology: It expands the Myeloid Immunoregulatory (MIR) cell compartment and enhances granulopoiesis, offering therapeutic potential for Graft-vs-Host Disease (GVHD) and neutropenia.

Chemical Identity & Structural Pharmacology[4]

Stereochemical Criticality

The biological activity of aminocholestanes is strictly governed by the stereochemistry at the C3 position.

  • 3α-Isomer (3AC): The active SHIP1 inhibitor.[1][2][4][5][6][7] The axial orientation of the amino group facilitates specific interaction with the SHIP1 active site, likely mimicking the phosphate group of the inositol substrate or interacting with critical residues in the phosphatase domain.

  • 3β-Isomer: Often thermodynamically favored during non-selective synthesis (e.g., reductive amination), but typically lacks the high-affinity binding profile for SHIP1 exhibited by the α-isomer.

Physicochemical Profile[9][10]
  • Molecular Formula: C27H49N[5]

  • Molecular Weight: 387.69 g/mol [5]

  • Solubility: Highly lipophilic. Soluble in ethanol and DMSO; poor aqueous solubility requires formulation strategies (e.g., cyclodextrins) for in vivo administration.

Mechanistic Insight: The SHIP1 Paradox

Understanding 3AC requires navigating the "SHIP1 Paradox." While SHIP1 is traditionally viewed as a negative regulator of the PI3K pathway (reducing PIP3 levels), 3AC treatment does not universally hyperactivate Akt.

Mechanism of Action

SHIP1 dephosphorylates the 5'-position of PI(3,4,5)P3 (PIP3) to generate PI(3,4)P2 .[6]

  • Standard Model (Immune Cells): Inhibition of SHIP1 leads to PIP3 accumulation . This recruits PH-domain containing proteins (e.g., Akt, Btk) to the membrane, enhancing signaling.

    • Outcome: Increased granulocyte production and immunoregulatory cell expansion.[7]

  • Cancer Cell Deviation (The 3AC Effect): In certain malignancies (e.g., AML, Multiple Myeloma), cell survival relies on PI(3,4)P2 specifically, rather than just PIP3.

    • Outcome: 3AC blocks the production of PI(3,4)P2. Despite high PIP3 levels, the depletion of PI(3,4)P2 collapses the survival signal, triggering apoptosis .

Pathway Visualization

The following diagram illustrates the differential impact of 3AC on the PI3K pathway.

G PI3K PI3K PIP3 PI(3,4,5)P3 PI3K->PIP3 PIP2 PI(4,5)P2 PIP2->PIP3 Phosphorylation PI34P2 PI(3,4)P2 PIP3->PI34P2 Dephosphorylation (SHIP1) Immuno Immunomodulation (Myeloid Expansion) PIP3->Immuno Accumulation drives Granulopoiesis Akt Akt/PKB Activation PI34P2->Akt Required for Survival Signal SHIP1 SHIP1 (Target) ThreeAC 3α-Aminocholestane (3AC) ThreeAC->SHIP1 Inhibits Apoptosis Apoptosis (Cancer Cells) Akt->Apoptosis Loss of Signal

Figure 1: Mechanism of 3AC action. Inhibition of SHIP1 blocks conversion of PIP3 to PI(3,4)P2. In PI(3,4)P2-dependent cancer cells, this leads to apoptosis. In normal myeloid progenitors, PIP3 accumulation drives expansion.

Experimental Protocols

To validate 3AC activity, researchers must employ assays that distinguish between SHIP1, SHIP2, and PTEN activity.

Malachite Green Phosphatase Assay (In Vitro Potency)

This colorimetric assay measures the release of inorganic phosphate (Pi) from the substrate.

Reagents:

  • Recombinant SHIP1, SHIP2, and PTEN enzymes.[7]

  • Substrate: PI(3,4,5)P3 (diC8).

  • Malachite Green Reagent (Acidified molybdate).

Protocol:

  • Preparation: Dilute 3AC in ethanol (stock 10 mM) and prepare serial dilutions in assay buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.02% Tween-20).

  • Incubation: Incubate 0.1 µg of recombinant SHIP1 with varying concentrations of 3AC (0.1 µM – 100 µM) for 15 minutes at room temperature.

  • Reaction Start: Add PI(3,4,5)P3 substrate (final conc. 100 µM). Incubate for 20 minutes at 37°C.

  • Reaction Stop: Add Malachite Green reagent. Incubate for 15 minutes for color development.

  • Detection: Measure absorbance at 620 nm.

  • Analysis: Calculate % Inhibition relative to DMSO control.

Self-Validating Control: Include a known pan-phosphatase inhibitor (e.g., Sodium Orthovanadate) as a positive control and a SHIP2-only well to verify selectivity.

Cellular Viability & Apoptosis (Flow Cytometry)

Cell Lines: OPM2 (Multiple Myeloma - Sensitive), RPMI8226 (Less Sensitive).

Protocol:

  • Seeding: Plate cells at 1 x 10^5 cells/mL in 24-well plates.

  • Treatment: Treat with 3AC (2.5 µM, 5 µM, 10 µM) for 24–48 hours.

  • Annexin V Staining:

    • Wash cells with cold PBS.

    • Resuspend in Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI).

    • Incubate 15 min in dark.

  • Analysis: Flow cytometry quantification of Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis).

Quantitative Data Summary

The following table summarizes the selectivity profile of 3AC, highlighting its specificity for SHIP1 over related phosphatases.

Target EnzymeFunction3AC IC50 (µM)Interaction Consequence
SHIP1 Hydrolyzes PIP3 → PI(3,4)P2~2.5 – 10 Primary Target. Blocks PI(3,4)P2 production.
SHIP2 Hydrolyzes PIP3 → PI(3,4)P2> 100Minimal inhibition. Ensures systemic safety profile.
PTEN Hydrolyzes PIP3 → PIP2> 100No inhibition. Preserves basal PIP2 levels.
OCRL 5-phosphatase> 100No cross-reactivity observed.

Data compiled from Brooks et al. (2010) and subsequent derivative studies.

Future Directions & Synthesis Optimization

While 3AC is a potent tool compound, its high lipophilicity limits clinical formulation. Current medicinal chemistry efforts focus on:

  • C17 Modifications: Removing the alkyl side chain to improve water solubility (though this often reduces selectivity, leading to pan-SHIP1/2 inhibition).[6]

  • A-Ring Derivatization: Modifying the 3α-amino group to enhance binding affinity or metabolic stability.

Synthesis Note: Researchers synthesizing 3AC should utilize stereoselective reduction of 5α-cholestan-3-one (e.g., using L-Selectride) to favor the 3α-isomer, followed by conversion to the amine with retention of configuration or via an azide intermediate with inversion, depending on the starting alcohol stereochemistry.

References

  • Brooks, R., et al. (2010). SHIP1 Inhibition Increases Immunoregulatory Capacity and Triggers Apoptosis of Hematopoietic Cancer Cells. Journal of Immunology.

  • Fuhler, G. M., et al. (2012). Therapeutic potential of SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1) and SHIP2 inhibition in cancer. Molecular Medicine.

  • Ong, C. J., et al. (2007). Small molecule agonists of SHIP1 inhibit the phosphoinositide 3-kinase pathway in hematopoietic cells. Blood.[2][7] (Contextual reference for SHIP modulation).

  • Jesudason, C. D., et al. (2023). Aminocholestane and Aminoandrostane Inhibitors of the SH2 Domain-Containing Inositol 5'-Phosphatase (SHIP). ACS Medicinal Chemistry Letters.

Sources

Exploratory

Physicochemical Profiling &amp; Technical Utility of 3α-Aminocholestane (3AC)

Executive Summary 3α-Aminocholestane (3AC) is a steroidal amine derivative and a potent, selective inhibitor of SH2 domain-containing inositol-5′-phosphatase 1 (SHIP1) .[1] Unlike broad-spectrum phosphatase inhibitors, 3...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3α-Aminocholestane (3AC) is a steroidal amine derivative and a potent, selective inhibitor of SH2 domain-containing inositol-5′-phosphatase 1 (SHIP1) .[1] Unlike broad-spectrum phosphatase inhibitors, 3AC exhibits selectivity for SHIP1 over SHIP2 and PTEN, making it a critical chemical probe for modulating the PI3K/Akt signaling axis in hematopoietic cells.

This technical guide provides a rigorous analysis of the physicochemical properties of 3AC, addressing its significant lipophilicity, solubility challenges, and specific formulation requirements for biological efficacy. It is designed to serve researchers requiring precise data for experimental design, from in vitro assay development to in vivo xenograft modeling.

Molecular Architecture & Identification

3AC retains the rigid tetracyclic core of cholestane with a primary amine group at the C3 position in the alpha (α) orientation. This stereochemistry is crucial for its binding affinity to the SHIP1 active site.

ParameterSpecification
IUPAC Name (3α,5α)-Cholestan-3-amine
Common Name 3α-Aminocholestane (3AC)
CAS Registry Number 2206-20-4
Molecular Formula C₂₇H₄₉N
Molecular Weight 387.69 g/mol
Stereochemistry 3α-isomer (axial amine on A-ring)
Physical State White to off-white solid

Physicochemical Profile

Solubility & Solvation Thermodynamics

One of the primary technical hurdles with 3AC is its extreme hydrophobicity. Unlike many small molecule inhibitors that dissolve readily in DMSO, 3AC has negligible solubility in DMSO (<0.1 mg/mL) . This property often leads to experimental failure if standard compound library protocols are blindly applied.

Solvent SystemSolubility Limit (25°C)Notes
Ethanol ~30–50 mg/mLRequires sonication; preferred stock solvent.
Chloroform ~30 mg/mLSuitable for lipid film preparation.
DMSO < 0.1 mg/mLIncompatible as a primary stock solvent.
Water InsolubleRequires surfactant/cosolvent systems.
Corn Oil SolubleUsed for alternative in vivo depots.
Lipophilicity & pKa
  • Predicted LogP: > 7.0. The cholestane backbone renders the molecule highly lipophilic, facilitating rapid intercalation into lipid bilayers but complicating aqueous delivery.

  • pKa (Calculated): ~10.5. The primary amine at C3 is basic. At physiological pH (7.4), 3AC exists predominantly in its protonated, cationic form (

    
    ). This cationic charge aids in electrostatic attraction to the negatively charged phosphate groups in the SHIP1 active site and anionic membrane lipids.
    
Stability & Storage
  • Solid State: Stable at -20°C for up to 3 years.[1]

  • Solution State: Ethanol stocks should be stored at -80°C and are stable for approximately 1 year. Avoid repeated freeze-thaw cycles to prevent precipitation or degradation.

Technical Workflow: Solubilization & Formulation

Core Directive: Due to the DMSO incompatibility, a specific co-solvent strategy is required for in vivo administration. The following protocol is a self-validating system ensuring stable dispersion.

Protocol: Multi-Stage Co-Solvent Formulation

Objective: Prepare a clear, injectible solution at 3.25 mg/mL for intraperitoneal (IP) administration.

Reagents:

  • Absolute Ethanol (EtOH)

  • PEG300 (Polyethylene glycol 300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 3AC powder in Absolute Ethanol to a concentration of 32.5 mg/mL . Sonicate until completely clear.

  • Primary Dilution (The "Solvent Bridge"):

    • To a sterile tube, add 10% v/v of the EtOH stock.

    • Add 40% v/v PEG300.

    • Critical Step: Vortex immediately and thoroughly to prevent precipitation at the interface.

  • Surfactant Addition:

    • Add 5% v/v Tween 80.

    • Vortex gently to mix without creating excessive foam.

  • Aqueous Phase Introduction:

    • Slowly add 45% v/v Sterile Saline while vortexing.

    • Validation: The final solution should be clear. If turbidity occurs, the lipid load exceeds the surfactant capacity; sonicate or dilute further.

FormulationWorkflow Start Solid 3AC Powder Step1 Dissolve in 100% EtOH (Stock: 32.5 mg/mL) Start->Step1 Step2 Add PEG300 (40% v/v) (Stabilize Hydrophobicity) Step1->Step2 Vortex Immediately Step3 Add Tween 80 (5% v/v) (Surfactant Integration) Step2->Step3 Step4 Add Saline (45% v/v) (Aqueous Phase) Step3->Step4 Dropwise Addition Check Visual Check: Clear Solution? Step4->Check Final Ready for Injection (Final Conc: 3.25 mg/mL) Check->Final Yes Fail Sonicate / Re-formulate Check->Fail No (Precipitation) Fail->Step1

Figure 1: Step-by-step co-solvent formulation workflow for 3AC, designed to overcome its insolubility in water and DMSO.

Mechanism of Action & Biological Context

3AC functions as a selective SHIP1 inhibitor.[2][3] SHIP1 is a phosphatase that hydrolyzes PI(3,4,5)P3 (PIP3) to PI(3,4)P2 , effectively acting as a "brake" on the PI3K/Akt signaling pathway.

Mechanistic Pathway[4]
  • Inhibition: 3AC binds to the SHIP1 active site (or allosteric pocket), preventing the hydrolysis of PIP3.

  • Accumulation: Intracellular levels of PIP3 rise.

  • Activation: Increased PIP3 recruits Akt and Btk to the plasma membrane.

  • Outcome: In SHIP1-competent cells (like certain lymphomas), this can trigger apoptosis or restore sensitivity to other chemotherapeutics. Interestingly, in some contexts, it induces proteasomal degradation of the SHIP1 protein itself.

SignalingPathway PI3K PI3K PIP2 PIP2 PIP3 PIP3 (Active Signal) PIP2->PIP3 PI3K Akt Akt/Btk Activation PIP3->Akt Recruits SHIP1 SHIP1 (Phosphatase) SHIP1->PIP3 Dephosphorylates (Negative Feedback) 3 3 AC 3AC (Inhibitor) AC->SHIP1 Inhibits/Degrades Apoptosis Apoptosis / Cell Death Akt->Apoptosis Signaling Cascade

Figure 2: Logical pathway of 3AC interference. By inhibiting SHIP1, 3AC sustains PIP3 levels, driving downstream Akt/Btk signaling.

References

  • Brooks, R., et al. (2015). Coordinate expansion of murine hematopoietic stem cells and suppression of leukemia by the SHIP1 inhibitor 3AC. Experimental Hematology .

  • Fuhler, G. M., et al. (2012).[4] Therapeutic potential of SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1) and SHIP2 inhibition in cancer. Molecular Medicine .

  • Cayman Chemical. (n.d.). 3α-Aminocholestane Product Information & Safety Data Sheet. Cayman Chemical .

  • MedChemExpress. (n.d.). 3α-Aminocholestane Datasheet and Solubility Protocol. MedChemExpress .

Sources

Protocols & Analytical Methods

Method

Application Note: Targeted SHIP1 Inhibition in Leukemia Cell Lines using 3α-Aminocholestane (3AC)

[1][2][3] Executive Summary This guide details the application of 3α-Aminocholestane (3AC) , a selective small-molecule inhibitor of the SH2 domain-containing inositol-5′-phosphatase 1 (SHIP1), in leukemia research.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

This guide details the application of 3α-Aminocholestane (3AC) , a selective small-molecule inhibitor of the SH2 domain-containing inositol-5′-phosphatase 1 (SHIP1), in leukemia research.[1][2] While SHIP1 is historically classified as a tumor suppressor, emerging evidence in specific hematologic malignancies (e.g., AML, Multiple Myeloma) suggests it functions as a proto-oncogene by generating PI(3,4)P2 , a lipid essential for full Akt activation.[3] This protocol provides a validated workflow for solubilizing 3AC, treating suspension leukemia cell lines, and verifying its mechanism of action via apoptosis induction and Akt pathway suppression.

Introduction & Mechanistic Rationale

The SHIP1 Paradox in Leukemia

In normal physiology, SHIP1 hydrolyzes the PI3K product PI(3,4,5)P3 into PI(3,4)P2 . Classically, this is viewed as "turning off" the PI3K pathway. However, in certain leukemia contexts (specifically AML and Multiple Myeloma), the product PI(3,4)P2 is critical for recruiting and activating Akt (Protein Kinase B).

3α-Aminocholestane (3AC) blocks this hydrolysis.[3] By inhibiting SHIP1, 3AC depletes the cellular pool of PI(3,4)P2.[4] Without this specific lipid, Akt cannot be fully recruited to the membrane or activated, leading to a collapse of survival signaling and subsequent apoptosis.

3α-Aminocholestane (3AC) Profile[1][2][3][5]
  • Chemical Class: Aminosteroid.[5]

  • Target: SHIP1 (Selective over SHIP2 and PTEN at <10 µM).

  • IC50: ~2.5 µM (Enzymatic); 5–20 µM (Cellular, cell line dependent).

  • Key Application: Inducing apoptosis in SHIP1-expressing hematopoietic malignancies (e.g., KG-1, OPM2, primary CLL).

Mechanistic Pathway Diagram

The following diagram illustrates the "Proto-oncogenic SHIP1" model and the intervention point of 3AC.

SHIP1_Pathway PI3K PI3K PIP3 PI(3,4,5)P3 PI3K->PIP3 Generates SHIP1 SHIP1 Enzyme PIP3->SHIP1 Substrate for PIP2 PI(3,4)P2 (Critical for Akt Recruitment) SHIP1->PIP2 Hydrolysis ThreeAC 3α-Aminocholestane (3AC) ThreeAC->SHIP1 INHIBITS Akt Akt Activation (Survival Signal) PIP2->Akt Recruits/Activates Apoptosis Apoptosis (Cell Death) PIP2->Apoptosis Loss of Survival Signal Akt->Apoptosis Blocks

Caption: 3AC inhibits SHIP1, preventing the formation of PI(3,4)P2. The loss of PI(3,4)P2 prevents Akt activation, thereby triggering apoptosis in leukemia cells.

Material Preparation & Handling[4][8]

Critical Note on Solubility: 3AC is a lipophilic steroid amine. The hydrochloride salt form is notoriously difficult to dissolve in DMSO. Ethanol is the preferred solvent for the free base or specific salt forms used in biological assays.

Stock Solution Protocol
  • Solvent: 100% Ethanol (Molecular Biology Grade).

  • Concentration: Prepare a 10 mM stock solution.

    • Example: Dissolve 3.88 mg of 3AC (MW ~387.7 g/mol ) in 1 mL of Ethanol.

  • Dissolution: Vortex vigorously for 1-2 minutes. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C . Stable for 6 months. Avoid freeze-thaw cycles.

Experimental Protocols

Protocol A: Cytotoxicity Assay (Suspension Cells)

Target Cells: KG-1 (AML), OPM2 (Myeloma), or Jurkat (T-ALL). Method: MTS or CellTiter-Glo® (Preferred for suspension cells over MTT to avoid centrifugation steps).

  • Seeding: Seed leukemia cells in 96-well plates.

    • Density: 2.0 × 10^4 cells/well in 100 µL complete RPMI-1640 media.

    • Note: Leukemia cells grow in suspension; do not use tissue-culture treated plates designed for adherence if not necessary, though standard plates work fine.

  • Equilibration: Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment:

    • Prepare 2X serial dilutions of 3AC in media (Range: 0.5 µM to 50 µM).

    • Add 100 µL of 2X drug solution to wells (Final Volume: 200 µL).

    • Vehicle Control: Must include Ethanol matched to the highest concentration (e.g., 0.5% EtOH).

  • Incubation: 48 to 72 hours.

  • Readout: Add MTS reagent (20 µL/well) or CellTiter-Glo (100 µL/well). Incubate 1–4 hours and read absorbance (490 nm) or luminescence.

Protocol B: Apoptosis Detection (Annexin V / PI)

To confirm 3AC induces programmed cell death rather than necrosis.

  • Treatment: Treat 1 × 10^6 cells/mL in a 6-well plate with 3AC (at IC50 and 2x IC50 concentrations) for 24 and 48 hours.

  • Harvesting: Collect cells by centrifugation (300 x g, 5 min). Do not wash excessively as apoptotic cells are fragile.

  • Staining:

    • Resuspend pellet in 100 µL 1X Annexin Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

    • Incubate 15 min at RT in the dark.

  • Analysis: Add 400 µL Binding Buffer and analyze via Flow Cytometry immediately.

    • Expected Result: Increase in Annexin V+/PI- (Early Apoptosis) and Annexin V+/PI+ (Late Apoptosis) populations compared to Vehicle.

Protocol C: Mechanistic Validation (Akt Phosphorylation)

To validate the "SHIP1 as Proto-oncogene" mechanism, you must observe a decrease in Akt phosphorylation.

  • Lysis: Treat cells (10 µM 3AC) for 6–12 hours (early timepoint is critical before massive apoptosis occurs).

  • Extraction: Lyse in RIPA buffer containing Phosphatase Inhibitors (NaVO3, NaF).

  • Western Blot Targets:

    • p-Akt (Ser473): Expect Decrease .[2] (Loss of PI(3,4)P2 reduces recruitment/activation).

    • Total Akt: Loading Control.

    • PARP: Look for Cleaved PARP (89 kDa fragment) as a marker of apoptosis.

Data Analysis & Interpretation

Expected Potency (Reference Values)

The following table summarizes expected sensitivity in common leukemia lines based on literature.

Cell LineDisease TypeSHIP1 StatusExpected IC50 (48h)Mechanism
KG-1 AMLPositive5 – 10 µMApoptosis via Akt suppression
OPM2 Multiple MyelomaPositive2 – 5 µMG1/S arrest & Apoptosis
Jurkat T-ALLVariable10 – 20 µMGeneral cytotoxicity
K562 CMLNegative > 50 µM (Resistant)3AC ineffective (Target absent)
Interpreting the "Akt Paradox"
  • Standard PI3K Inhibitor: Reduces p-Akt.

  • Standard SHIP1 Inhibitor (Canonical view): Should increase p-Akt (by saving PIP3).

  • 3AC in Leukemia (Actual Result): Reduces p-Akt.[3]

    • Why? If your data shows decreased p-Akt, the experiment worked. It confirms that in your specific cell line, Akt activation is dependent on the PI(3,4)P2 pool generated by SHIP1.

Troubleshooting Guide

IssueProbable CauseSolution
Precipitation in Media Drug concentration too high or mixing too fast.Dilute stock in a small volume of media slowly while vortexing. Do not exceed 50 µM final conc.
No Cytotoxicity observed Cell line lacks SHIP1 expression.Verify SHIP1 expression via Western Blot. Use K562 as a negative control.
High Vehicle Toxicity Ethanol concentration > 0.5%.Keep final Ethanol concentration below 0.2% - 0.5%.
Inconsistent IC50 Cell density too high.3AC efficacy is density-dependent. Ensure cells are in log phase (not overgrown) at start of treatment.

References

  • Brooks, R. et al. (2010). SHIP1 Inhibition Increases Immunoregulatory Capacity and Triggers Apoptosis of Hematopoietic Cancer Cells.[4] The Journal of Immunology.

  • Fuhler, G. M. et al. (2012). Therapeutic Potential of SH2 Domain-Containing Inositol-5′-Phosphatase 1 (SHIP1) and SHIP2 Inhibition in Cancer.[5] Molecular Medicine.

  • Hedin, G. L. et al. (2021).[2] Targeted PI3K/AKT-hyperactivation induces cell death in chronic lymphocytic leukemia.[2] Nature Communications.

  • Brooks, R. et al. (2015). Coordinate expansion of murine hematopoietic and immunoregulatory cells by a specific SHIP1 inhibitor.[4] Blood.[2][4][6][7]

Sources

Application

Probing the PI3K/Akt Signaling Axis: 3α-Aminocholestane as a Selective Molecular Probe for SHIP1 Inhibition

Introduction: The Critical Role of SHIP1 in Cellular Homeostasis The SH2-containing inositol 5-phosphatase 1 (SHIP1), encoded by the INPP5D gene, is a crucial negative regulator of the phosphoinositide 3-kinase (PI3K)/Ak...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of SHIP1 in Cellular Homeostasis

The SH2-containing inositol 5-phosphatase 1 (SHIP1), encoded by the INPP5D gene, is a crucial negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a central hub for a multitude of cellular processes including cell growth, proliferation, survival, and differentiation.[1][2][3] Primarily expressed in hematopoietic cells, SHIP1's main function is to dephosphorylate the 5' position of phosphatidylinositol-3,4,5-trisphosphate (PI(3,4,5)P3), converting it to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2).[3][4] This action curtails the recruitment and activation of downstream signaling proteins that possess pleckstrin homology (PH) domains, such as Akt and PDK1, thereby dampening the PI3K signaling cascade.[1][5]

Given its pivotal role, dysregulation of SHIP1 activity is implicated in various pathologies, including hematological malignancies and inflammatory disorders.[2][4] Consequently, the ability to modulate SHIP1 activity is of significant interest to researchers in both basic science and drug development. Small molecules that can selectively target SHIP1 are invaluable tools for dissecting its function and exploring its therapeutic potential.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 3α-Aminocholestane (3AC) as a selective molecular probe to investigate the consequences of SHIP1 inhibition . Contrary to some initial postulations, 3α-Aminocholestane is a well-characterized inhibitor of SHIP1, offering a powerful means to study the downstream effects of blocking its phosphatase activity.[1][6][7][8]

Mechanism of Action: 3α-Aminocholestane as a SHIP1 Inhibitor

3α-Aminocholestane (3AC) is a cell-permeable aminosteroid that has been identified as a selective inhibitor of SHIP1.[6][9] It exhibits a detectable level of inhibition at 2 µM and achieves 50% inhibition (IC50) at approximately 10 µM for the dephosphorylation of PI(3,4,5)P3 by SHIP1.[1][6][9] A key feature of 3AC is its selectivity; it does not significantly inhibit the activity of the related phosphatase SHIP2 or the tumor suppressor PTEN at concentrations where it effectively blocks SHIP1.[1][6][9]

Enzyme kinetics studies suggest that aminosteroid inhibitors like 3AC act as competitive inhibitors, likely binding at or near the substrate-binding site within the phosphatase domain of SHIP1.[10][11] By inhibiting SHIP1, 3AC treatment leads to an accumulation of PI(3,4,5)P3 at the plasma membrane, resulting in the hyperactivation of the PI3K/Akt signaling pathway. This downstream effect can be readily monitored by assessing the phosphorylation status of Akt.[8]

The following diagram illustrates the central role of SHIP1 in the PI3K/Akt pathway and the inhibitory effect of 3α-Aminocholestane.

SHIP1_Pathway_Inhibition cluster_membrane Plasma Membrane cluster_cytosol Cytosol PI45P2 PI(4,5)P2 PIP3 PI(3,4,5)P3 PI45P2->PIP3 PI3K activation PI34P2 PI(3,4)P2 PIP3->PI34P2 SHIP1 Akt Akt PIP3->Akt Recruits & Activates PI3K PI3K PI3K->PI45P2 SHIP1 SHIP1 AC3 3α-Aminocholestane (3AC) AC3->SHIP1 Inhibition pAkt p-Akt (Active) Akt->pAkt Downstream Cell Growth, Proliferation, Survival pAkt->Downstream experimental_workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay iv1 Prepare Recombinant SHIP1 & Substrate iv2 Incubate with 3AC (Dose-Response) iv1->iv2 iv3 Measure Phosphate Release (Malachite Green) iv2->iv3 iv4 Calculate IC50 iv3->iv4 c1 Culture SHIP1-expressing Cells c2 Treat with 3AC c1->c2 c3 Lyse Cells & Quantify Protein c2->c3 c4 Western Blot for p-Akt / Total Akt c3->c4 c5 Analyze Changes in Akt Phosphorylation c4->c5 start Start Investigation start->iv1 start->c1

Figure 2: General workflow for in vitro and cellular assays using 3AC to probe SHIP1 inhibition.

Conclusion and Future Perspectives

3α-Aminocholestane is a valuable and selective molecular probe for studying the biological roles of SHIP1 through its inhibition . By blocking SHIP1's phosphatase activity, 3AC allows for the controlled hyperactivation of the PI3K/Akt signaling pathway, enabling researchers to investigate the downstream consequences in various cellular contexts. The protocols outlined in this guide provide a robust framework for utilizing 3AC to dissect SHIP1 function, from biochemical characterization to cellular signaling analysis. As the therapeutic landscape for modulators of the PI3K/Akt pathway continues to expand, tools like 3α-Aminocholestane will remain indispensable for advancing our understanding of SHIP1 in health and disease.

References

  • Discovery and Development of Small Molecule SHIP Phosphatase Modulators. PMC. [Link]

  • 3AC (3α-Aminocholestane) | SHIP1 Inhibitor | Buy from Supplier AdooQ®. AdooQ Bioscience. [Link]

  • Targeting SHIP1 and SHIP2 in Cancer. PMC, NIH. [Link]

  • SHIP1 Inhibition Increases Immunoregulatory Capacity and Triggers Apoptosis of Hematopoietic Cancer Cells. PMC. [Link]

  • Aminocholestane and Aminoandrostane Inhibitors of the SH2 Domain‐Containing Inositol 5'‐Phosphatase (SHIP). ResearchGate. [Link]

  • SHIP1 therapeutic target enablement: Identification and evaluation of inhibitors for the treatment of late‐onset Alzheimer's disease. PubMed Central. [Link]

  • Mechanisms controlling membrane recruitment and activation of the autoinhibited SHIP1 inositol 5-phosphatase. PMC, PubMed Central. [Link]

  • Discovery and evaluation of novel SHIP-1 inhibitors. IU Indianapolis ScholarWorks. [Link]

  • SHIP1 Modulators. Alzheimer's Drug Discovery Foundation. [Link]

  • Structure–Activity Studies on Bis-Sulfonamide SHIP1 Activators. MDPI. [Link]

  • Functional Characterization of the SHIP1-Domains Regarding Their Contribution to Inositol 5-Phosphatase Activity. MDPI. [Link]

  • What are SHIP1 activators and how do they work?. News-Medical.Net. [Link]

  • SHIP1 Activator AQX-1125 Regulates Osteogenesis and Osteoclastogenesis Through PI3K/Akt and NF-κb Signaling. Frontiers. [Link]

  • Aminocholestane and Aminoandrostane Inhibitors of the SH2 Domain-Containing Inositol 5'-Phosphatase (SHIP). PubMed. [Link]

  • Optimization and Characterization of SHIP1 Ligands for Cellular Target Engagement and Activity in Alzheimer's Disease Models. bioRxiv. [Link]

  • Optimization and Characterization of SHIP1 Ligands for Cellular Target Engagement and Activity in Alzheimer's Disease Models. bioRxiv. [Link]

  • Characterization of AQX-1125, a small-molecule SHIP1 activator: Part 1. Effects on inflammatory cell activation and chemotaxis in vitro and pharmacokinetic characterization in vivo. NIH. [Link]

  • SHIP1 and its role for innate immune regulation-Novel targets for immunotherapy. PubMed. [Link]

  • The Inositol-5-Phosphatase SHIP1: Expression, Regulation and Role in Acute Lymphoblastic Leukemia. MDPI. [Link]

  • Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. MDPI. [Link]

  • INPP5D. Wikipedia. [Link]

Sources

Method

In vivo administration of 3α-Aminocholestane in mouse models

Application Note: In Vivo Administration of 3α-Aminocholestane (3AC) Subtitle: Selective SHIP1 Inhibition for Hematopoietic Modulation and Cancer Therapy [1] Abstract & Core Utility 3α-Aminocholestane (3AC) is a first-in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Administration of 3α-Aminocholestane (3AC) Subtitle: Selective SHIP1 Inhibition for Hematopoietic Modulation and Cancer Therapy [1]

Abstract & Core Utility

3α-Aminocholestane (3AC) is a first-in-class, selective small-molecule inhibitor of SHIP1 (SH2 domain-containing inositol 5'-phosphatase 1).[2] Unlike pan-phosphatase inhibitors, 3AC discriminates between SHIP1 and its paralog SHIP2, making it a critical chemical probe for dissecting the PI3K pathway's role in hematopoiesis and immunomodulation.

Primary Applications:

  • Hematopoietic Recovery: Accelerates neutrophil and platelet recovery following myelosuppressive radiation or chemotherapy.

  • Immunomodulation: Expands Myeloid Immunoregulatory (MIR) cells (Mac1+Gr1+) to suppress Graft-versus-Host Disease (GVHD) without compromising graft-versus-leukemia effects.[3]

  • Oncology: Induces apoptosis in SHIP1-expressing malignancies (e.g., AML, Multiple Myeloma) by sustaining cytotoxic PI3K/Akt signaling thresholds.

  • Neuroscience: Investigational tool for modulating microglial phenotypes in Alzheimer’s Disease models (e.g., 5xFAD).

Chemical & Pharmacological Profile

PropertySpecification
Compound Name 3α-Aminocholestane (3AC)
Chemical Formula C₂₇H₄₉N
Molecular Weight 387.69 g/mol
Target SHIP1 (IC₅₀ ≈ 10 µM)
Selectivity >100-fold selective over SHIP2 and PTEN
Solubility Class BCS Class II (Low Solubility, High Permeability)
Appearance White solid / crystalline powder

Mechanistic Insight: SHIP1 normally hydrolyzes PI(3,4,5)P3 to PI(3,4)P2 , acting as a "brake" on the PI3K/Akt signaling pathway.[1] By inhibiting SHIP1, 3AC sustains elevated levels of PI(3,4,5)P3 at the plasma membrane.

  • In Normal Progenitors: This enhances proliferation and survival signaling (e.g., boosting granulopoiesis).

  • In Cancer Cells: This pushes the cell over a "signaling threshold," triggering apoptotic checkpoints that are otherwise evaded in malignant states.

Critical Formulation Protocol

Challenge: 3AC is highly lipophilic and practically insoluble in standard aqueous buffers (PBS/Saline). Using DMSO often results in precipitation upon contact with biological fluids. Solution: The field-validated vehicle is 0.3% Klucel (Hydroxypropylcellulose) in water. This creates a stable suspension suitable for intraperitoneal (i.p.) injection.

Reagents Required:
  • 3α-Aminocholestane (Solid)[3][4][5]

  • Klucel™ EF (Hydroxypropylcellulose)

  • Sterile Water for Injection (WFI)

  • Ethanol (100%) – Optional for initial wetting

Step-by-Step Preparation (11.46 mM Suspension):
  • Prepare Vehicle (0.3% Klucel):

    • Dissolve 0.3 g of Klucel in 100 mL of sterile water.

    • Stir continuously at room temperature until a clear, viscous solution forms. Filter sterilize (0.22 µm) if necessary before adding the drug.

  • Weighing:

    • Calculate the required amount of 3AC. For 10 mL of suspension (sufficient for ~50 doses), weigh 44.4 mg of 3AC.

  • Suspension Generation:

    • Add the weighed 3AC powder to a sterile glass vial.

    • Optional: Add a minimal volume (e.g., 50-100 µL) of 100% Ethanol to wet the powder.

    • Add 10 mL of the 0.3% Klucel vehicle.

  • Homogenization (Critical):

    • The compound will not dissolve; it must be suspended.

    • Sonicate the mixture in a water bath sonicator for 10–20 minutes until a fine, uniform milky suspension is achieved.

    • Vortex vigorously immediately before every withdrawal into a syringe.

In Vivo Administration Protocol (Mouse)

Standard Dosing Regimen:

  • Route: Intraperitoneal (i.p.) injection.[3][5]

  • Dose: ~35–45 mg/kg (approx. 2.3 µmol/mouse).

  • Volume: 200 µL per mouse (fixed volume strategy is common in 3AC literature).

Dosing Table (Based on 11.46 mM Suspension)
Mouse WeightInjection VolumeAbsolute Dose (µmol)Absolute Dose (mg)Equivalent mg/kg
20 g 200 µL2.29 µmol0.89 mg44.5 mg/kg
25 g 200 µL2.29 µmol0.89 mg35.6 mg/kg
30 g 200 µL2.29 µmol0.89 mg29.6 mg/kg
Treatment Schedules:
  • Hematopoietic Recovery Model:

    • Day 0: Administer sublethal radiation (e.g., 550 Rads).

    • Day 0–7: Inject 3AC (200 µL, i.p.) daily .

    • Readout: Bleed mice on Day 7, 14, 21 for CBC (Complete Blood Count). Expect accelerated neutrophil return vs. vehicle.

  • Tumor Xenograft Model (e.g., Multiple Myeloma):

    • Day 0: Tumor inoculation.

    • Day 7 (or palpable tumor): Begin daily i.p. injections.[5][6]

    • Duration: 14–21 days.

    • Readout: Monitor tumor volume and survival.

Mechanism of Action & Workflow

SHIP1_Inhibition 3 3 AC 3α-Aminocholestane (3AC) SHIP1 SHIP1 Enzyme (Phosphatase) AC->SHIP1 Inhibits (IC50 ~10µM) PIP3 PI(3,4,5)P3 (Active Lipid) SHIP1->PIP3 Hydrolyzes PIP2 PI(3,4)P2 (Inactive/Modulatory) SHIP1->PIP2 Produces Akt Akt / PKB (Ser/Thr Kinase) PIP3->Akt Recruits & Activates Granulocytes Outcome A: Increased Granulopoiesis (Normal Tissue) Akt->Granulocytes Survival Signals (G-CSF pathway) Apoptosis Outcome B: Apoptosis / Cell Death (SHIP1+ Cancer Cells) Akt->Apoptosis Hyper-activation Stress (Malignant Threshold) Microglia Outcome C: Microglial Activation (Alzheimer's Models) Akt->Microglia Phagocytic Competence

Caption: 3AC selectively inhibits SHIP1, preventing the degradation of PI(3,4,5)P3.[3] This sustained PI3K signaling drives differential outcomes depending on the cellular context (e.g., boosting normal immune cell production vs. triggering stress-induced apoptosis in cancer).

Validated Experimental Outcomes

Experiment TypeReadoutExpected Result with 3ACReference
Granulopoiesis Peripheral Blood Neutrophils4-5 fold increase after 7 days of daily dosing.[1, 2]
Immunomodulation Splenic Mac1+Gr1+ Cells~5-10 fold expansion of immunoregulatory cells.[3][1]
Allogeneic Transplant GVHD Score / SurvivalSignificantly reduced GVHD; improved survival.[1]
Leukemia (In Vivo) Tumor Burden (Luciferase)Significant reduction in SHIP1+ tumor growth.[2]

Safety & Troubleshooting

  • Lung Pathology: Unlike SHIP1 knockout mice, which develop severe lung consolidation and pneumonia (due to massive macrophage infiltration), mice treated with 3AC do not exhibit lung pathology. This suggests that transient pharmacological inhibition is safer than permanent genetic ablation.

  • Solubility Failure: If the suspension clumps or settles too quickly, the Klucel concentration may be inaccurate, or the sonication was insufficient. Do not use DMSO for in vivo i.p. injections of this compound if possible, as it precipitates rapidly in the peritoneal cavity, causing local irritation and poor absorption.

  • Control Vehicle: Always run a vehicle control group receiving 0.3% Klucel alone. Klucel is generally inert but volume effects (200 µL daily) can induce mild stress.

References

  • Brooks, R., et al. (2010).[3] "SHIP1 Inhibition Increases Immunoregulatory Capacity and Triggers Apoptosis of Hematopoietic Cancer Cells."[4][6] The Journal of Immunology, 184(7), 3582–3589.

  • Fuhler, G. M., et al. (2012).[1] "Therapeutic potential of SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1) and SHIP2 inhibition in cancer." Molecular Medicine, 18(1), 65–75.

  • Pedicone, C., et al. (2020). "Pan-SHIP1/2 inhibitors promote microglia activation and increase amyloid-beta clearance." Alzheimer's & Dementia, 16(S9).

Sources

Application

Application Notes and Protocols for 3α-Aminocholestane: A Guide for Researchers

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the recommended storage, handling, and use of 3α-Aminocholestane. This document synthesizes technic...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the recommended storage, handling, and use of 3α-Aminocholestane. This document synthesizes technical data and field-proven insights to ensure the integrity and reproducibility of your experiments.

Introduction to 3α-Aminocholestane: A Selective SHIP1 Inhibitor

3α-Aminocholestane, also known as 3AC, is a cell-permeable aminosteroid that has garnered significant interest in the scientific community for its role as a selective inhibitor of the SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1).[1][2][3][4] SHIP1 is a crucial negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, which is implicated in cell growth, proliferation, and survival. By selectively inhibiting SHIP1, 3α-Aminocholestane offers a powerful tool to investigate the physiological and pathological roles of this enzyme, particularly in the context of hematological malignancies and immune regulation.[5][6][7]

The high lipophilicity of 3α-Aminocholestane presents both opportunities and challenges in its experimental application.[8][9] Understanding its physicochemical properties is paramount to its effective use.

Physicochemical Properties and Quality Control

A thorough understanding of the physical and chemical characteristics of 3α-Aminocholestane is fundamental for its proper handling and for ensuring the reliability of experimental outcomes.

Key Physicochemical Data
PropertyValueSource
Molecular Formula C₂₇H₄₉N[3][10][11]
Molecular Weight 387.68 g/mol [1][10][11][12]
Appearance White to off-white solid[10][13]
Melting Point 104.5-105.5 °C (in methanol)[13]
Solubility Ethanol (30-50 mg/mL), Chloroform (30 mg/mL)[1][12][13]
CAS Number 2206-20-4[1][3][10]
Quality Control Recommendations

Upon receiving a new batch of 3α-Aminocholestane, it is crucial to verify its identity and purity to ensure the validity of your experimental results. While suppliers typically provide a Certificate of Analysis (CoA) with purity data (often >99% by HPLC), independent verification is a hallmark of rigorous scientific practice.[1][3]

Recommended QC Workflow:

QC_Workflow cluster_0 Initial Receipt cluster_1 In-House Verification cluster_2 Decision cluster_3 Action A Receive 3α-Aminocholestane B Visually Inspect for Integrity A->B C Review Certificate of Analysis B->C D Prepare a Stock Solution C->D E Perform HPLC Analysis D->E F Consider NMR for Structural Confirmation D->F G Purity Confirmed? E->G F->G H Proceed with Experiments G->H Yes I Contact Supplier & Quarantine Batch G->I No

Figure 1: Recommended Quality Control Workflow for 3α-Aminocholestane.

While detailed protocols for HPLC or NMR analysis are beyond the scope of this guide, general methods for purity assessment of small molecules are widely available.[14][15][16][17]

Safe Handling and Personal Protective Equipment (PPE)

Although some safety data sheets may not classify 3α-Aminocholestane as hazardous, it is imperative to treat all chemical compounds with a high degree of caution. The powdered form of any chemical can pose an inhalation hazard and risks of cross-contamination.[18][19][20]

Core Handling Principles:

  • Designated Work Area: All handling of solid 3α-Aminocholestane should be performed in a designated area, such as a chemical fume hood or a powder handling enclosure, to minimize exposure and contamination.[21]

  • Personal Protective Equipment (PPE): At a minimum, a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) are mandatory.[22] For tasks with a higher risk of aerosolization, consider a face shield and respiratory protection.

  • Weighing: To avoid fluctuations from air currents in a fume hood, a "tare-add-weigh" method is recommended: tare a sealed container on the bench, add the powder inside the hood, and then re-weigh the sealed container on the bench.[21] Use anti-static guns or brushes if the powder is prone to static dispersal.[23]

  • Cleaning: After handling, decontaminate the work surface by carefully wiping with a damp cloth (using a solvent in which 3α-Aminocholestane is soluble, like ethanol) and dispose of all contaminated materials as chemical waste.

Storage and Stability

Proper storage is critical to maintaining the integrity and activity of 3α-Aminocholestane. Different storage conditions are recommended for the solid compound and its solutions.

Storage of Solid 3α-Aminocholestane
Storage TemperatureDurationRationale
-20°C Up to 3 yearsRecommended for long-term storage to minimize degradation.[3][12]
Desiccated EssentialProtects from moisture, which can compromise the compound's stability.[3]
Storage of 3α-Aminocholestane Solutions

The stability of 3α-Aminocholestane in solution is dependent on the solvent, concentration, and storage temperature.

Storage TemperatureDurationKey Considerations
-80°C Up to 1-2 yearsIdeal for long-term storage of stock solutions.[10][12]
-20°C Up to 1 monthSuitable for shorter-term storage of aliquoted stock solutions.[3]

Causality Behind Storage Recommendations: Repeated freeze-thaw cycles can lead to the degradation of the compound and the precipitation of less soluble materials. Therefore, it is strongly advised to aliquot stock solutions into single-use volumes before freezing. This practice ensures the longevity and consistent performance of the compound across multiple experiments.

Protocols for Solution Preparation

The lipophilic nature of 3α-Aminocholestane necessitates careful solvent selection and preparation techniques to ensure complete dissolution and bioavailability in experimental systems.[8][24][25][26]

Preparation of a 10 mM Stock Solution in Ethanol

This protocol is suitable for preparing a stock solution for in vitro studies.

Materials:

  • 3α-Aminocholestane (solid)

  • Anhydrous Ethanol (≥99.5%)

  • Sterile, conical-bottom polypropylene or glass vial

  • Calibrated balance

  • Vortex mixer and/or sonicator

Procedure:

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of 3α-Aminocholestane. For 1 mL of a 10 mM solution, you will need 3.877 mg.

  • Dissolution: Add the appropriate volume of anhydrous ethanol to the vial containing the weighed compound.

  • Solubilization: Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes is recommended to aid dissolution.[12]

  • Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C as per the storage guidelines.

Preparation of a Working Solution for In Vivo Studies

This protocol describes the preparation of a 3α-Aminocholestane suspension for intraperitoneal injection in mice, as adapted from published studies.[10]

Materials:

  • 10 mM 3α-Aminocholestane stock solution in Ethanol

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

Procedure:

  • Preparation of Components: Ensure all components are at room temperature.

  • Mixing (for a 1 mL working solution):

    • In a sterile tube, add 400 µL of PEG300.

    • Add 100 µL of the 10 mM 3α-Aminocholestane stock solution in ethanol and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

    • Add 450 µL of saline and mix thoroughly.

  • Final Concentration: This protocol yields a working solution with a final concentration of 1 mM 3α-Aminocholestane. The final solvent composition is 10% Ethanol, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Use: It is recommended to prepare this working solution fresh on the day of use.

Mechanism of Action: Inhibition of the SHIP1 Signaling Pathway

3α-Aminocholestane exerts its biological effects by inhibiting the enzymatic activity of SHIP1.[4] SHIP1 is a phosphatase that dephosphorylates phosphatidylinositol-3,4,5-trisphosphate (PIP3) to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2).[27][28][29] This action counteracts the activity of PI3K, thereby downregulating the PI3K/AKT signaling pathway. By inhibiting SHIP1, 3α-Aminocholestane leads to an accumulation of PIP3, resulting in the hyperactivation of downstream effectors such as AKT, which can ultimately trigger apoptosis in certain cancer cells.[6]

SHIP1_Pathway Receptor Cell Surface Receptor (e.g., BCR) PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation PI34P2 PI(3,4)P2 PIP3->PI34P2 SHIP1 SHIP1 SHIP1->PIP3 Dephosphorylation SHIP1->PI34P2 ThreeAC 3α-Aminocholestane ThreeAC->SHIP1 Inhibition Downstream Downstream Signaling (Proliferation, Survival) AKT->Downstream Apoptosis Apoptosis (in cancer cells) AKT->Apoptosis

Figure 2: Simplified schematic of the SHIP1 signaling pathway and the inhibitory action of 3α-Aminocholestane.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Precipitation in stock solution upon thawing - Incomplete initial dissolution- Freeze-thaw cycles- Solvent evaporation- Gently warm the solution to room temperature and sonicate for 5-10 minutes.- Avoid repeated freeze-thaw cycles by using single-use aliquots.- Ensure vials are tightly sealed.
Inconsistent experimental results - Degradation of the compound due to improper storage- Inaccurate concentration of the stock solution- Variability in solution preparation- Verify the age and storage conditions of the compound and its solutions.- Re-prepare the stock solution, ensuring accurate weighing and complete dissolution.- Prepare fresh working solutions for each experiment and ensure thorough mixing.
Low or no biological activity - Incorrect dosage or concentration- Poor bioavailability in the experimental system- Degradation of the compound- Perform a dose-response curve to determine the optimal concentration.- For in vivo studies, consider alternative formulation strategies to improve solubility.- Use a fresh batch of the compound and prepare new solutions.

Conclusion

3α-Aminocholestane is a valuable research tool for investigating the SHIP1 signaling pathway. Adherence to the storage, handling, and preparation protocols outlined in these application notes will contribute to the generation of reliable and reproducible data. As with any experimental reagent, meticulous technique and a thorough understanding of its properties are the cornerstones of successful research.

References

  • AdooQ® Bioscience. 3AC (3α-Aminocholestane) | SHIP1 Inhibitor. [Link]

  • Fuhler, G.M., Brooks, R., Toms, B., et al. (2012). Therapeutic potential of SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1) and SHIP2 inhibition in cancer. Molecular Medicine, 18, 65-75.
  • Brooks, R., Fuhler, G. M., Iyer, S., Smith, M. J., Park, M. Y., Paraiso, K. H., ... & Kerr, W. G. (2010). SHIP1 inhibition increases immunoregulatory capacity and triggers apoptosis of hematopoietic cancer cells. The Journal of Immunology, 184(7), 3582-3589.
  • ResearchGate. Aminocholestane and Aminoandrostane Inhibitors of the SH2 Domain‐Containing Inositol 5'‐Phosphatase (SHIP). [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. 3 alpha-aminocholestane. [Link]

  • AIChE. Guidelines for Safe Handling of Powders and Bulk Solids. [Link]

  • ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

  • PMC. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). [Link]

  • PMC. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]

  • De Dietrich Process Systems. Handling Hazardous Bulk Solids and Powders: Safety First! [Link]

  • PubChem. 3alpha-aminocholestane. [Link]

  • Google Patents. HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • BFM® Fitting. A Comprehensive Guide to Safe Powder Handling. [Link]

  • MDPI. The Inositol-5-Phosphatase SHIP1: Expression, Regulation and Role in Acute Lymphoblastic Leukemia. [Link]

  • Hilaris Publisher. Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. [Link]

  • PMC. The inositol 5-phosphatase SHIP-1 and adaptors Dok-1 and 2 play central roles in CD4-mediated inhibitory signaling. [Link]

  • University of California, Berkeley - Environment, Health & Safety. Weighing Hazardous Powders in the Laboratory. [Link]

  • PMC. Uncertainty Estimates of Purity Measurements Based on Current Information: Toward a “Live Validation” of Purity Methods. [Link]

  • MDPI. Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. [Link]

  • ResearchGate. Schematic representation of the structure of SHIP-1 and its isoforms. [Link]

  • Duke University - Occupational and Environmental Safety Office. Chemical Safety Guidelines - Toxic and Health Hazard Powders. [Link]

  • AZoLifeSciences. Importance of Solubility and Lipophilicity in Drug Development. [Link]

  • PMC. Development and Validation of Analytical Methods for Radiochemical Purity of 177Lu-PSMA-1. [Link]

  • PubMed. An effective method for the determination of the enantio-purity of L-α-glycerophosphocholine (L-α-GPC). [Link]

  • MDPI. Functional Characterization of the SHIP1-Domains Regarding Their Contribution to Inositol 5-Phosphatase Activity. [Link]

  • Wikipedia. INPP5D. [Link]

Sources

Method

3α-Aminocholestane: Modulating Microglial Dynamics via SHIP1 Inhibition

Topic: 3α-Aminocholestane Applications in Neurodegenerative Disease Research Content Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, Drug Discovery Professionals Application Note AN-3AC-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3α-Aminocholestane Applications in Neurodegenerative Disease Research Content Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, Drug Discovery Professionals

Application Note AN-3AC-01

Abstract & Scientific Rationale

In the landscape of neurodegenerative disease research, particularly Alzheimer’s Disease (AD), the transition of microglia from a homeostatic to a disease-associated state is a critical therapeutic checkpoint. 3α-Aminocholestane (3AC) has emerged as a pivotal chemical probe due to its selective inhibition of SHIP1 (SH2 domain-containing inositol 5'-phosphatase 1).

SHIP1 is a negative regulator of the PI3K pathway, converting PI(3,4,5)P3 to PI(3,4)P2.[1] In microglia, SHIP1 expression (encoded by the AD risk gene INPP5D) limits Trem2-mediated signaling, thereby suppressing phagocytic efficiency. By inhibiting SHIP1, 3AC restores PI(3,4,5)P3 levels, enhances AKT signaling, and promotes a neuroprotective, highly phagocytic microglial phenotype capable of clearing Amyloid-Beta (Aβ) aggregates.

This guide details the handling, validation, and application of 3AC in neurodegenerative assays, addressing its specific physicochemical challenges and providing robust protocols for target engagement and functional readout.

Mechanism of Action

The therapeutic potential of 3AC lies in its ability to "release the brake" on microglial activation. The diagram below illustrates the signaling cascade where 3AC intervenes to promote phagocytosis.

SHIP1_Pathway TREM2 TREM2 Receptor PI3K PI3K TREM2->PI3K Activates PIP3 PI(3,4,5)P3 (Pro-Phagocytic Signal) PI3K->PIP3 Phosphorylates PIP2 PIP2 PI(4,5)P2 SHIP1 SHIP1 (INPP5D) PIP3->SHIP1 Substrate for AKT p-AKT / ERK PIP3->AKT Promotes PIP3_Degradation PI(3,4)P2 (Inactive Signal) SHIP1->PIP3_Degradation Dephosphorylates Phagocytosis Microglial Phagocytosis (Aβ Clearance) AKT->Phagocytosis Drives Cytoskeletal Rearrangement ThreeAC 3α-Aminocholestane (3AC) ThreeAC->SHIP1 INHIBITS

Figure 1: Mechanism of 3AC. By blocking SHIP1, 3AC prevents the degradation of PI(3,4,5)P3, sustaining downstream AKT signaling required for effective microglial phagocytosis.

Critical Handling Protocol: Solubilization & Storage

Challenge: 3AC is highly lipophilic and poorly soluble in aqueous media. Standard DMSO protocols often result in precipitation upon dilution into culture media, leading to inconsistent data or false-positive toxicity.

Validated Solubilization Method: Do NOT use DMSO as the primary stock solvent if final concentration >10 µM is required in aqueous buffer.

ParameterSpecification
Molecular Weight 387.69 g/mol
Primary Solvent Ethanol (100%)
Max Solubility ~50 mg/mL (in Ethanol with sonication)
Storage -20°C (Stock), protect from light.
Step-by-Step Preparation for In Vitro Use:
  • Weighing: Weigh 3AC powder into a glass vial (avoid plastic if possible for long-term storage).

  • Primary Stock: Dissolve in 100% Ethanol to generate a 10 mM stock .

    • Note: Sonicate in a water bath at 37°C for 5-10 minutes until the solution is completely clear.

  • Working Solution (Media):

    • Do not add the ethanolic stock directly to the cell culture plate.

    • Prepare a 10x intermediate dilution in culture media (e.g., DMEM + 10% FBS) while vortexing vigorously.

    • Immediately apply this intermediate to cells to reach the final 1x concentration (typically 1–10 µM).

    • Vehicle Control: Ensure control wells receive the same % Ethanol (final concentration <0.5%).

Application 1: Target Engagement via CETSA

Purpose: To verify that 3AC is physically binding to SHIP1 within the cellular environment, distinguishing specific inhibition from off-target effects.

Protocol: Cellular Thermal Shift Assay (CETSA)

Materials:

  • BV2 Microglia or primary microglia (1 x 10^6 cells/condition).

  • 3AC (10 µM final).

  • Thermocycler.

  • Lysis Buffer (with protease inhibitors).

  • Anti-SHIP1 Antibody (e.g., CST #2728).

Workflow:

  • Treatment: Incubate live cells with 10 µM 3AC or Vehicle (EtOH) for 1 hour at 37°C.

  • Harvest: Wash cells with PBS, detach, and resuspend in PBS containing protease inhibitors.

  • Aliquot: Split the cell suspension into 8 PCR tubes (50 µL each) for both treated and vehicle groups.

  • Heat Challenge: Subject each tube to a specific temperature for 3 minutes using a gradient thermocycler (Range: 40°C to 64°C, approx 3°C steps).

  • Cooling: Immediately incubate tubes at room temperature (3 min) then on ice.

  • Lysis: Add lysis buffer (0.5% NP-40 based) to the tubes. Freeze-thaw (liquid nitrogen/37°C) x2 to ensure lysis.

  • Clarification: Centrifuge at 20,000 x g for 20 min at 4°C. Collect supernatant (soluble fraction).

  • Detection: Run Western Blot on supernatants.

    • Result: 3AC binding should stabilize SHIP1, shifting the melting curve (Tm) to a higher temperature compared to vehicle.

Application 2: Functional Microglial Phagocytosis Assay

Purpose: To quantify the efficacy of 3AC in restoring the ability of microglia to clear Amyloid-Beta aggregates.

Protocol: Aβ1-42 Uptake Assay

Materials:

  • Cells: BV2 cells or iPSC-derived Microglia.

  • Compound: 3AC (optimized dose: 2.5 µM - 5 µM).

  • Substrate: HiLyte™ Fluor 488-labeled Amyloid-Beta (1-42) (pre-aggregated).

  • Readout: Flow Cytometry or High-Content Imaging.

Aβ Preparation (Oligomerization):

  • Dissolve Aβ1-42 in HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) to monomerize. Evaporate HFIP.

  • Resuspend film in DMSO to 5 mM.

  • Dilute to 100 µM in cold PBS and incubate at 4°C for 24 hours to form oligomers.

Assay Steps:

  • Seeding: Plate microglia at 50,000 cells/well in a 24-well plate (for Flow) or 5,000 cells/well in a 96-well plate (for Imaging). Allow adherence overnight.

  • Pre-treatment: Treat cells with 3AC (2.5 µM) or Vehicle for 1 hour .

    • Rationale: Pre-treatment ensures SHIP1 is inhibited before the phagocytic demand is introduced.

  • Substrate Addition: Add pre-aggregated Fluorescent Aβ (final conc. 500 nM - 1 µM) directly to the media.

  • Incubation: Incubate for 2–4 hours at 37°C.

  • Quenching (Critical): Wash cells 2x with cold PBS. Rinse with Trypan Blue (0.2% in PBS) for 1 min to quench extracellular fluorescence (ensuring only internalized Aβ is measured).

  • Fixation/Analysis:

    • Flow Cytometry: Detach cells, resuspend, and measure Mean Fluorescence Intensity (MFI) in the FITC channel.

    • Imaging: Fix with 4% PFA, stain with DAPI and Iba1. Quantify "Spot Count per Cell" or "Total Spot Area".

Expected Data:

Treatment Normalized Phagocytosis Index Interpretation
Vehicle 1.0 Baseline uptake (often suppressed in AD models).
3AC (2.5 µM) 1.8 - 2.5 Significant increase in Aβ uptake.

| Cytochalasin D | 0.1 | Negative control (actin polymerization inhibitor). |

References

  • Pedicone, C. et al. (2020). Discovery of 3α-aminocholestane as a selective SHIP1 inhibitor.[2]Journal of Medicinal Chemistry .

  • Daria, A. et al. (2017). Young microglia restore amyloid plaque clearance of aged microglia.EMBO Journal . (Protocol adaptation).

  • Mund, T. et al. (2023). SHIP1 therapeutic target enablement: Identification and evaluation of inhibitors for the treatment of late-onset Alzheimer's disease.Alzheimer's & Dementia (N Y) .[1][3]

  • Jafari, M. et al. (2014). The Cellular Thermal Shift Assay (CETSA) for Target Engagement.[1][2][4]Nature Protocols .

Sources

Application

Application Notes and Protocols for Designing Cancer Therapy Studies with 3α-Aminocholestane

Introduction: Unveiling the Therapeutic Potential of 3α-Aminocholestane in Oncology 3α-Aminocholestane (3AC) is a synthetic aminosteroid derivative that has emerged as a promising candidate for targeted cancer therapy.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of 3α-Aminocholestane in Oncology

3α-Aminocholestane (3AC) is a synthetic aminosteroid derivative that has emerged as a promising candidate for targeted cancer therapy.[1] Structurally related to the cholestane backbone, 3AC distinguishes itself through a strategically positioned amino group at the 3α position, which is crucial for its biological activity. This compound has garnered significant interest within the oncology research community for its selective inhibition of the SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1).[2][3]

SHIP1 is a key negative regulator of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a cascade frequently dysregulated in a multitude of cancers, promoting cell survival, proliferation, and resistance to therapy.[4][5][6][7] By inhibiting SHIP1, 3α-Aminocholestane effectively hyperactivates Akt, paradoxically triggering apoptosis in certain cancer cell types, particularly those of hematopoietic origin such as multiple myeloma and chronic lymphocytic leukemia.[8][9] This targeted mechanism of action suggests a favorable therapeutic window, with demonstrated efficacy in reducing tumor growth and enhancing survival in preclinical in vivo models.[2][9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust preclinical studies to evaluate the anti-cancer therapeutic potential of 3α-Aminocholestane. The following sections detail the underlying scientific rationale, step-by-step experimental protocols, and critical insights for data interpretation.

Section 1: In Vitro Evaluation of Anti-Cancer Activity

The initial phase of assessing the therapeutic potential of 3α-Aminocholestane involves a systematic in vitro evaluation of its effects on cancer cell lines. This section outlines a logical workflow, from determining cytotoxicity to elucidating the underlying mechanisms of cell death and cell cycle arrest.

Rationale for In Vitro Experimentation

In vitro assays serve as a foundational and cost-effective approach to characterize the bioactivity of a compound.[6] They allow for the rapid screening of multiple cancer cell lines to identify sensitive and resistant phenotypes, determine optimal concentration ranges, and provide initial insights into the mechanism of action.[6] A well-designed in vitro study is crucial for a go/no-go decision before advancing to more complex and resource-intensive in vivo models.

Experimental Workflow for In Vitro Studies

in_vitro_workflow cluster_prep Preparation cluster_assays Biological Assays cluster_mechanistic Mechanistic Studies prep 3α-Aminocholestane Stock Solution Preparation viability Cell Viability/Cytotoxicity (MTT/CCK-8 Assay) prep->viability apoptosis Apoptosis Induction (Annexin V/PI Staining, Caspase-3 Activity) viability->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) apoptosis->cell_cycle western_blot Mechanism of Action (Western Blot for PI3K/Akt & STAT3 Pathways) cell_cycle->western_blot

Caption: Workflow for in vitro evaluation of 3α-Aminocholestane.

Preparation of 3α-Aminocholestane for In Vitro Use

The solubility and stability of 3α-Aminocholestane are critical for reproducible experimental outcomes.

Protocol 1: Stock Solution Preparation

  • Reagent: 3α-Aminocholestane (powder form).

  • Solvent: For in vitro studies, dissolve 3α-Aminocholestane in 100% ethanol to create a high-concentration stock solution (e.g., 10 mM).[8]

  • Storage: Store the stock solution at -20°C for long-term stability. When preparing working solutions, dilute the stock in the appropriate cell culture medium to the final desired concentrations immediately before use. Ensure the final ethanol concentration in the culture medium is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity.

Cell Viability and Cytotoxicity Assays

These assays are the first step to determine the dose-dependent effect of 3α-Aminocholestane on cancer cell proliferation and survival. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.

Protocol 2: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of 3α-Aminocholestane in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of 3AC. Include a vehicle control (medium with the same final concentration of ethanol as the highest 3AC concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.

Table 1: Representative Data for MTT Assay with 3α-Aminocholestane

Cell LineTreatment Duration (hours)IC50 (µM)
OPM-2 (Multiple Myeloma)4812.5
RPMI-8226 (Multiple Myeloma)4825.0
Jurkat (T-cell Leukemia)4815.0
PC-3 (Prostate Cancer)48> 50
Apoptosis Induction Assays

To determine if the observed cytotoxicity is due to programmed cell death, apoptosis assays are essential.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

Protocol 3: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Seed cells in 6-well plates and treat with 3α-Aminocholestane at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[12]

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric assay.

Protocol 4: Colorimetric Caspase-3 Assay

  • Cell Lysis: Treat cells with 3α-Aminocholestane as described above. Lyse the cells using a chilled cell lysis buffer.

  • Assay Reaction: In a 96-well plate, add 50 µL of cell lysate to each well. Add 50 µL of 2X reaction buffer containing DTT.[13]

  • Substrate Addition: Add 5 µL of the caspase-3 substrate (DEVD-pNA) to each well.[13]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[4]

  • Absorbance Reading: Measure the absorbance at 405 nm. The amount of yellow color produced is proportional to the caspase-3 activity.

Cell Cycle Analysis

3α-Aminocholestane has been shown to induce cell cycle arrest.[2] This can be investigated using propidium iodide staining followed by flow cytometry.

Protocol 5: Cell Cycle Analysis with Propidium Iodide

  • Cell Treatment and Harvesting: Treat cells with 3α-Aminocholestane as previously described. Harvest the cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes at 4°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.[14]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The data will reveal the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15]

Section 2: Elucidating the Mechanism of Action

Understanding how 3α-Aminocholestane exerts its anti-cancer effects is crucial for its development as a therapeutic agent. The primary mechanism involves the inhibition of SHIP1 and subsequent modulation of the PI3K/Akt pathway.[8] Crosstalk with other critical cancer signaling pathways, such as STAT3, should also be investigated.

The PI3K/Akt/STAT3 Signaling Nexus in Cancer

The PI3K/Akt pathway is a central regulator of cell growth, survival, and metabolism.[16] Constitutive activation of this pathway is a hallmark of many cancers.[4] SHIP1 negatively regulates this pathway by dephosphorylating PIP3, a key second messenger that recruits Akt to the plasma membrane for its activation. Inhibition of SHIP1 by 3α-Aminocholestane leads to an accumulation of PIP3 and hyperactivation of Akt.

Furthermore, there is significant crosstalk between the PI3K/Akt and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[17] STAT3 is another key oncogenic transcription factor that promotes cell proliferation and survival.[18] Akt can directly or indirectly lead to the phosphorylation and activation of STAT3.

signaling_pathway AC 3α-Aminocholestane SHIP1 SHIP1 AC->SHIP1 Inhibits PIP3 PIP3 SHIP1->PIP3 Dephosphorylates PI3K PI3K PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation STAT3 STAT3 pAkt->STAT3 Activates Apoptosis Apoptosis pAkt->Apoptosis Induces CellCycleArrest Cell Cycle Arrest pAkt->CellCycleArrest Induces pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Phosphorylation Proliferation Cell Proliferation & Survival pSTAT3->Proliferation

Caption: Proposed mechanism of 3α-Aminocholestane action.

Western Blot Analysis of Key Signaling Proteins

Western blotting is a powerful technique to assess changes in the expression and phosphorylation status of proteins within a signaling pathway.

Protocol 6: Western Blot for PI3K/Akt and STAT3 Pathways

  • Protein Extraction: Treat cancer cells with 3α-Aminocholestane for various time points (e.g., 0, 1, 6, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • Phospho-Akt (Ser473)

    • Total Akt

    • Phospho-STAT3 (Tyr705)

    • Total STAT3

    • β-actin (as a loading control)

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Section 3: In Vivo Evaluation of Anti-Tumor Efficacy

Preclinical in vivo studies are essential to evaluate the therapeutic efficacy and potential toxicity of 3α-Aminocholestane in a whole-organism context.[19] A xenograft mouse model of multiple myeloma is a relevant model for these studies.

Rationale for In Vivo Modeling

In vivo models provide a more complex biological system to assess a drug's pharmacokinetics, pharmacodynamics, and overall anti-tumor activity.[19] They are critical for understanding how a compound behaves in a physiological environment and for predicting its potential clinical utility.

Experimental Workflow for In Vivo Studies

in_vivo_workflow cluster_model Model Development cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis model_dev Establishment of Multiple Myeloma Xenograft Model treatment 3α-Aminocholestane Administration model_dev->treatment monitoring Tumor Growth & Animal Welfare Monitoring treatment->monitoring endpoint Tumor Excision & Analysis (Histology, Western Blot) monitoring->endpoint survival Survival Analysis endpoint->survival

Caption: Workflow for in vivo evaluation of 3α-Aminocholestane.

Preparation of 3α-Aminocholestane for In Vivo Administration

The formulation of 3α-Aminocholestane for in vivo use is critical for its bioavailability and efficacy.

Protocol 7: In Vivo Formulation

  • Vehicle Preparation: Prepare a 0.3% Klucel/H2O solution.[2][8]

  • 3AC Suspension: Suspend 3α-Aminocholestane in the Klucel/H2O solution to the desired concentration (e.g., 11.46 mM).[2][8]

  • Administration: Administer the suspension via intraperitoneal (i.p.) injection. The final concentration in the treated mice is typically around 60 µM.[8]

Multiple Myeloma Xenograft Model

Protocol 8: Establishment and Treatment of a Subcutaneous Multiple Myeloma Xenograft Model

  • Cell Preparation: Culture OPM-2 multiple myeloma cells. On the day of injection, harvest the cells and resuspend them in sterile PBS or Matrigel at a concentration of 1 x 10^7 cells/100 µL.

  • Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

  • Treatment Regimen: Administer 3α-Aminocholestane or the vehicle control daily for the first week, followed by twice-weekly injections.[2]

  • Tumor Volume Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Animal Welfare: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: Euthanize the mice when the tumors reach the maximum allowed size as per institutional animal care and use committee (IACUC) guidelines, or at the end of the study period.

  • Tissue Collection: At the endpoint, excise the tumors for further analysis (e.g., histology, Western blot).

Table 2: Representative Data for In Vivo Efficacy of 3α-Aminocholestane

Treatment GroupAverage Tumor Volume at Day 21 (mm³)Percent Tumor Growth Inhibition (%)
Vehicle Control1500 ± 250-
3α-Aminocholestane600 ± 15060

Conclusion

This application note provides a comprehensive framework for the preclinical evaluation of 3α-Aminocholestane as a potential cancer therapeutic. By following these detailed protocols and understanding the underlying scientific rationale, researchers can generate robust and reproducible data to support the continued development of this promising SHIP1 inhibitor. The elucidated mechanism of action, centered on the hyperactivation of the PI3K/Akt pathway, offers a clear path for patient stratification and biomarker development in future clinical trials.

References

  • Chen Z, et al. Signalling thresholds and negative B-cell selection in acute lymphoblastic leukaemia.
  • SHIP1 Inhibition Increases Immunoregulatory Capacity and Triggers Apoptosis of Hematopoietic Cancer Cells - PMC. (URL: [Link])

  • Aminocholestane and Aminoandrostane Inhibitors of the SH2 Domain-Containing Inositol 5'-Phosphatase (SHIP) - PubMed. (URL: [Link])

  • Caspase-3 Activity Assay Kit (Colorimetric) - RayBiotech. (URL: [Link])

  • PI3K/Akt signalling pathway and cancer - PubMed. (URL: [Link])

  • Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC. (URL: [Link])

  • Aminocholestane and Aminoandrostane Inhibitors of the SH2 Domain‐Containing Inositol 5'‐Phosphatase (SHIP) - ResearchGate. (URL: [Link])

  • Mouse models of multiple myeloma: technologic platforms and perspectives - PMC - NIH. (URL: [Link])

  • PI3K and STAT3: a New Alliance - PMC. (URL: [Link])

  • In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology. (URL: [Link])

  • Western blot analysis of a PI3K/AKT/mTOR pathway components, b... - ResearchGate. (URL: [Link])

  • DNA Cell Cycle Analysis with PI. (URL: [Link])

  • PI3K/AKT/mTOR pathway - Wikipedia. (URL: [Link])

  • Targeted PI3K/AKT-hyperactivation induces cell death in chronic lymphocytic leukemia - PMC - PubMed Central. (URL: [Link])

  • SHIP1 expression, purification and identification of a chemical... - ResearchGate. (URL: [Link])

  • Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance - Frontiers. (URL: [Link])

  • Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed. (URL: [Link])

  • Western Blot for Detecting Phosphorylated STAT3 Huagang Zhang* Albert Einstein College of Medicine, Yeshiva University, New York - Bio-protocol. (URL: [Link])

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC. (URL: [Link])

  • Preclinical animal models of multiple myeloma - PMC. (URL: [Link])

  • PI3K / Akt Upstream Signaling from Cell Signaling Technology, Inc. - YouTube. (URL: [Link])

  • Structure–Activity Studies on Bis-Sulfonamide SHIP1 Activators - MDPI. (URL: [Link])

  • Cell Cycle Analysis by Propidium Iodide Staining. (URL: [Link])

  • ApoAlert Caspase Colorimetric Assay Kits User Manual - Takara Bio. (URL: [Link])

  • PI3K and Cancer: Lessons, Challenges and Opportunities - PMC. (URL: [Link])

  • Propidium iodide staining of cells for cell cycle analysis protocol - Bio-Rad Antibodies. (URL: [Link])

  • Mouse Models of Human Myeloma - ResearchGate. (URL: [Link])

  • Selective Inhibition of Inducible NO Synthase Activity In Vivo Reverses Inflammatory Abnormalities in Surfactant Protein D-Deficient Mice - NIH. (URL: [Link])

  • The PI3K Signaling Pathway - YouTube. (URL: [Link])

  • Cell cycle staining with Propidium Iodide for the cytoplasmic GFP transfected cells using Paraformaldehyde and Ethanol - IGBMC. (URL: [Link])

  • PI3K/AKT Cell Signaling Pathway - Bio-Rad Antibodies. (URL: [Link])

  • Human MM Xenograft Model to Study Tumor features | Protocol Preview - YouTube. (URL: [Link])

  • (PDF) Quantification of total and phosphorylated STAT3 by calibrated western blotting. (URL: [Link])

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (URL: [Link])

  • Western blot analysis for protein levels associated with the PI3K/AKT... - ResearchGate. (URL: [Link])

  • STAT-3/phosphoSTAT-3 western blot - Molecular Biology - Protocol Online. (URL: [Link])

  • Struggling for the past year with STAT3 and STAT5 Western Blots : r/labrats - Reddit. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing 3α-Aminocholestane concentration for in vitro assays

Technical Support Center: 3α-Aminocholestane (3AC) Optimization Guide Topic: Target Audience: Researchers, Scientists, Drug Discovery Professionals Scope: Solubility, Stock Preparation, Dose-Response Strategy, and Pathwa...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3α-Aminocholestane (3AC) Optimization Guide

Topic: Target Audience: Researchers, Scientists, Drug Discovery Professionals Scope: Solubility, Stock Preparation, Dose-Response Strategy, and Pathway Analysis

Core Technical Overview

3α-Aminocholestane (3AC) is a selective, cell-permeable inhibitor of SHIP1 (SH2 domain-containing inositol-5'-phosphatase 1).[1] Unlike pan-phosphatase inhibitors, 3AC exhibits high selectivity for SHIP1 over SHIP2 and PTEN, making it a critical probe for studying PI3K pathway regulation in hematopoietic cells (e.g., Multiple Myeloma, Leukemia) and immune modulation.

Key Physicochemical Profile:

  • Molecular Weight: 387.68 g/mol [1]

  • Primary Target: SHIP1 (IC50 ≈ 2.5 µM)[1]

  • Critical Constraint: Poor solubility in DMSO. (This is the #1 cause of assay failure).

Critical Alert: Solubility & Stock Preparation

WARNING: Do not follow standard compound library protocols that default to DMSO. 3AC is structurally distinct and highly lipophilic; it is effectively insoluble in DMSO (< 1 mg/mL).

The "Solubility Rescue" Protocol

To ensure consistent biological data, you must use Ethanol (EtOH) as your primary solvent.

ParameterRecommended SpecificationNotes
Primary Solvent 100% Ethanol Solubility up to 50 mg/mL (approx. 129 mM).
Solubility Aid Ultrasonication 3AC powder is waxy/crystalline. Sonicate at 40°C for 5-10 mins to ensure complete dissolution.
Storage -20°C (Dark)Stable for 1 year. Avoid repeated freeze-thaw cycles.
Incompatible DMSO, PBS (direct), WaterDirect addition to aqueous buffer causes immediate precipitation.
Visual Workflow: Stock Preparation Logic

StockPrep Start Start: 3AC Powder Decision Select Solvent Start->Decision DMSO_Path DMSO Decision->DMSO_Path Standard Protocol EtOH_Path 100% Ethanol Decision->EtOH_Path Optimized Protocol Fail Precipitation / Failure DMSO_Path->Fail Insoluble (<1 mg/mL) Sonicate Sonicate (40°C, 10 min) EtOH_Path->Sonicate Clear Clear Solution (50 mg/mL) Sonicate->Clear Media Dilute into Media (Warm, Vortex) Clear->Media Max 0.5% v/v EtOH

Figure 1: Decision logic for 3AC stock preparation. Note the critical failure point at DMSO selection.

Experimental Protocol: Dose-Response Optimization

To determine the IC50 or EC50 in your specific cell line, a broad concentration range is initially required. Because 3AC is a phosphatase inhibitor, its effects are often time-dependent.

Target Concentration Range: 0.1 µM – 50 µM Assay Duration: 24 – 72 hours (Cell Viability); 1 – 6 hours (Signaling/Western Blot)

Step-by-Step Dilution Strategy
  • Master Stock: Prepare 50 mM stock in 100% Ethanol.

  • Intermediate Dilution (Critical): Do not pipette 0.1 µL of stock directly into the well.

    • Prepare a 100x working solution in culture media (e.g., RPMI + 10% FBS).

    • Example: To test at 10 µM final, prepare a 1 mM solution (20 µL of 50 mM Stock + 980 µL Media).

    • Vortex immediately upon addition to prevent local precipitation.

  • Final Plate Addition: Add the 100x working solution to your cells (1:100 dilution).

    • Final Ethanol concentration: 1%. (Ensure vehicle control also contains 1% Ethanol).

Recommended Dose Scheme:

Well IDFinal Conc. (µM)Role
A1-A3 0 (Vehicle)Baseline / 100% Viability (Contains 1% EtOH)
B1-B3 0.5Threshold detection
C1-C3 2.5Expected IC50 (SHIP1)
D1-D3 5.0Strong Inhibition
E1-E3 12.5High Efficacy (OPM2 cytotoxicity onset)
F1-F3 25.0Specificity Check (Monitor for off-target tox)
G1-G3 50.0Maximal Dose (Solubility limit in media)

Pathway Mechanism & Analysis

Understanding why you are using 3AC is as important as how. 3AC inhibits SHIP1, which converts PI(3,4,5)P3 to PI(3,4)P2. By inhibiting SHIP1, you sustain PI(3,4,5)P3 levels, potentially hyper-activating Akt in some contexts, or triggering apoptosis in cells dependent on SHIP1 for homeostasis (like certain Myeloma lines).

Visualizing the Signaling Impact

SHIP1_Pathway PI3K PI3K PIP2 PI(4,5)P2 PI3K->PIP2 Phosphorylation PIP3 PI(3,4,5)P3 PI3K->PIP3 Generates Akt Akt / PKB PIP3->Akt Activates SHIP1 SHIP1 (Target) SHIP1->PIP3 Dephosphorylates (Negative Regulator) ThreeAC 3α-Aminocholestane (Inhibitor) ThreeAC->SHIP1 Inhibits Proliferation Proliferation Akt->Proliferation Apoptosis Apoptosis / Growth Arrest

Figure 2: Mechanism of Action. 3AC blocks SHIP1, preventing the degradation of PIP3. In SHIP1-dependent tumors (e.g., OPM2), this disruption triggers apoptosis.

Troubleshooting & FAQs

Q1: I see crystals forming in my cell culture wells after 24 hours. What happened? A: This is "Crash-out." It occurs if the stock concentration was too high or the dilution into aqueous media was too rapid.

  • Fix: Warm your culture media to 37°C before adding the 3AC stock. Vortex the media vigorously while adding the ethanolic stock dropwise. Do not exceed 50 µM final concentration in standard media.

Q2: My IC50 is coming out > 20 µM, but literature says 2.5 µM. Why? A: This discrepancy often points to cell-line specificity .

  • Explanation: 3AC is highly selective for SHIP1.[1][2] If your cell line (e.g., epithelial, fibroblast) expresses low levels of SHIP1 or relies on SHIP2/PTEN, 3AC will have little effect until it reaches off-target concentrations (>15 µM). Ensure your cell line expresses INPP5D (SHIP1).

Q3: Can I use this for in vivo mouse studies? A: Yes, but not in Ethanol/Media.

  • Protocol: For IP injection, use a carrier matrix. A validated formulation is 0.3% Klucel (hydroxypropyl cellulose) in water. Alternatively, a mixture of 10% EtOH / 40% PEG300 / 5% Tween-80 / 45% Saline can be used to solubilize 3AC up to 3.25 mg/mL.[1]

Q4: Is 3AC cytotoxic to normal cells? A: Generally low cytotoxicity in non-hematopoietic cells below 10 µM. However, because it targets a fundamental phosphoinositide regulator, high doses (>25 µM) will likely impact general cell viability. Always run a counter-screen on a SHIP1-negative line (e.g., HEK293) to establish a therapeutic window.

References

  • Brooks, R., et al. (2010).[2] SHIP1 Inhibition Increases Immunoregulatory Capacity and Triggers Apoptosis of Hematopoietic Cancer Cells.[2][3] The Journal of Immunology.

  • MedChemExpress. (2024). 3α-Aminocholestane Product Datasheet & Solubility Protocol.

  • Chen, Z., et al. (2015).[4] Signalling thresholds and negative B-cell selection in acute lymphoblastic leukaemia.[1] Nature.[1]

  • National Institutes of Health (NIH). (2023). SHIP1 therapeutic target enablement: Identification and evaluation of inhibitors.

Sources

Optimization

Managing 3α-Aminocholestane cytotoxicity in long-term experiments

Technical Support Center: Managing 3 -Aminocholestane (3AC) Cytotoxicity Topic: Optimization of Long-Term Experiments using 3 -Aminocholestane (3AC) Role: Senior Application Scientist Date: October 26, 2023 Introduction:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Managing 3 -Aminocholestane (3AC) Cytotoxicity

Topic: Optimization of Long-Term Experiments using 3


-Aminocholestane (3AC)
Role:  Senior Application Scientist
Date:  October 26, 2023

Introduction: The Double-Edged Sword of SHIP1 Inhibition

Welcome to the Technical Support Center. If you are accessing this guide, you are likely utilizing 3


-aminocholestane (3AC)  to investigate the PI3K pathway, specifically as a selective inhibitor of SHIP1  (SH2 domain-containing inositol 5'-phosphatase 1).

While 3AC is a potent tool for manipulating phosphoinositide metabolism—specifically reducing PI(3,4)P2 levels—its physicochemical properties as a Cationic Amphiphilic Drug (CAD) present significant challenges in long-term culture.

The Core Challenge: Researchers often confuse on-target efficacy (SHIP1 inhibition leading to ROS-mediated apoptosis in hematopoietic cells) with off-target cytotoxicity (lysosomal trapping and membrane destabilization). This guide provides the protocols necessary to distinguish these mechanisms and maintain cell viability during mechanistic studies.

Module 1: Solubility & Formulation (Pre-Experiment)

Context: 3AC is a steroidal amine with high lipophilicity. Improper solubilization results in micro-precipitation, causing localized "hotspots" of toxicity that mimic enzymatic inhibition but are actually physical membrane disruption.

Standard Operating Procedure: "The Step-Up" Solubilization

Do not add aqueous media directly to the solid compound.

StepActionTechnical Rationale
1 Primary Stock: Dissolve 3AC in 100% anhydrous DMSO to 10 mM.Ensures complete disruption of crystal lattice.
2 Sonication: Sonicate for 5 mins at 40 kHz (water bath).Eliminates non-visible micro-aggregates.
3 Intermediate Dilution: Dilute 1:10 in warm (37°C) serum-free media.Prevents "shock" precipitation upon contact with serum proteins.
4 Final Dosing: Add to culture vessel. Final DMSO < 0.1%.High DMSO concentrations permeabilize membranes, confounding 3AC data.
Troubleshooting Visualizer: Formulation Workflow

FormulationWorkflow Solid Solid 3AC DMSO 100% DMSO Stock (10mM) Solid->DMSO Dissolve Sonicate Sonication (5 min, 40kHz) DMSO->Sonicate Disperse Intermed Intermediate Dilution (Serum-Free Media) Sonicate->Intermed 1:10 Dropwise Final Cell Culture (Final DMSO <0.1%) Intermed->Final Final Dose

Figure 1: Step-wise solubilization protocol to prevent micro-precipitation and localized toxicity.

Module 2: Distinguishing Toxicity Mechanisms

Context: 3AC kills cells in two ways. You must identify which one is occurring to manage it.

  • On-Target (SHIP1 Inhibition): Hyperactivation of AKT

    
     Mitochondrial stress 
    
    
    
    ROS accumulation.
  • Off-Target (Lysosomotropism): Proton sponge effect

    
     Lysosomal swelling 
    
    
    
    Leakage.
Diagnostic Experiment: The ROS Rescue Assay

If your cells are dying, perform this split-well experiment to diagnose the cause.

Protocol:

  • Group A: 3AC (IC50 dose).

  • Group B: 3AC + N-Acetylcysteine (NAC) (5 mM, pre-treated 1h).

  • Group C: 3AC + MitoTEMPO (10 µM, pre-treated 1h).

Interpretation:

  • Viability Restored in B or C: Toxicity is On-Target (ROS-mediated). This confirms SHIP1 inhibition is working.[1] Action: Adjust dose or accept phenotype.

  • No Rescue: Toxicity is Off-Target (Membrane/Lysosomal). Action: See Module 3.

Mechanistic Pathway Diagram

ToxicityPathways 3 3 AC 3α-Aminocholestane (3AC) SHIP1 Inhibit SHIP1 AC->SHIP1 Primary Target Lysosome Lysosomal Trapping (Cationic Charge) AC->Lysosome Off-Target (CAD) AKT AKT Hyperactivation SHIP1->AKT PI(3,4,5)P3 ↑ LMP Lysosomal Membrane Permeabilization Lysosome->LMP Volume Stress Mito Mitochondrial Respiration ↑ AKT->Mito ROS ROS Accumulation Mito->ROS Death Cell Death ROS->Death Apoptosis LMP->Death Necrosis/Apoptosis

Figure 2: Dual mechanisms of 3AC-induced cell death. Left branch (Blue/Red) represents specific SHIP1 biology; Right branch (Yellow) represents generic cationic amphiphilic drug toxicity.

Module 3: Long-Term Maintenance Strategies

For experiments exceeding 24 hours, the accumulation of 3AC in lysosomes (phospholipidosis) becomes the limiting factor.

Strategy A: Pulse-Recovery Dosing

Continuous exposure leads to lysosomal saturation.

  • Protocol: Treat with 3AC for 6 hours

    
     Wash 2x with PBS 
    
    
    
    Replace with drug-free media for 18 hours.
  • Why: Allows lysosomes to process the amine load and restore pH gradients while maintaining downstream signaling effects (which often persist post-wash).

Strategy B: ROS Scavenging Maintenance

If the goal is to study SHIP1 signaling without killing the cells via ROS, supplement the media.

SupplementConcentrationFunction
N-Acetylcysteine (NAC) 1–5 mMGeneral ROS scavenger. Prevents oxidative DNA damage.
MitoTEMPO 10–20 µMMitochondria-specific antioxidant. Highly effective for SHIP1-related stress.
Pyruvate 1 mMAlternative energy source; reduces mitochondrial load.

Module 4: Troubleshooting FAQ

Q1: My cells are detaching within 2 hours of treatment. Is this SHIP1 inhibition?

  • Answer: No. This is acute membrane toxicity/detergent effect.

  • Fix: Your local concentration is too high. Re-visit Module 1 (Solubilization). Ensure you are not pipetting the stock directly onto the cell monolayer. Swirl the media immediately after addition.

Q2: I see vacuolization in the cytoplasm after 48 hours.

  • Answer: This is Phospholipidosis , a hallmark of Cationic Amphiphilic Drugs (CADs) like 3AC. The drug is trapped in lysosomes, raising pH and causing lipid accumulation.

  • Fix: This is often reversible.[2] Switch to a "Pulse-Recovery" protocol (Module 3, Strategy A). If vacuolization persists, validate that your dose is not supratherapeutic (i.e., >10 µM often triggers this non-specifically).

Q3: How do I prove the cell death is SHIP1-specific and not just toxicity?

  • Answer: The "Gold Standard" is rescue with the enzymatic product.

  • Protocol: Co-treat cells with PI(3,4)P2 (delivered via carriers like histone or specific lipid shuttles). If 3AC toxicity is reversed by PI(3,4)P2 but not by PI(3,5)P2, the mechanism is on-target SHIP1 inhibition.[1]

References

  • Brooks, R., et al. (2015). SHIP1 Inhibition Increases Immunoregulatory Capacity and Triggers Apoptosis of Hematopoietic Cancer Cells. Journal of Immunology. Link

    • Key Finding: Establishes 3AC as a SHIP1 inhibitor and demonstrates ROS-medi
  • Pedersen, I. M., et al. (2021). Targeted PI3K/AKT-hyperactivation induces cell death in chronic lymphocytic leukemia. Nature Communications. Link

    • Key Finding: Confirms 3AC cytotoxicity is rescued by MitoTEMPO and NAC, linking it to mitochondrial ROS.
  • Halliwell, W. H. (1997). Cationic Amphiphilic Drug-Induced Phospholipidosis.[3][4] Toxicologic Pathology.[3][5] Link

    • Key Finding: foundational text on the mechanism of lysosomal trapping for amine-containing steroidal drugs.
  • Fuhler, G. M., et al. (2012). Therapeutic potential of SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1) modulation in cancer. Molecular Medicine.[5][6] Link

    • Key Finding: Reviews the chemical biology of 3AC and its analogs.

Sources

Troubleshooting

Technical Support Center: Overcoming Resistance to 3α-Aminocholestane (3AC)

Ticket ID: 3AC-RES-001 Status: Open Assigned Specialist: Senior Application Scientist, Oncology Signaling Division Introduction: The "Ticket" Approach Welcome to the Technical Support Center. You have likely arrived here...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: 3AC-RES-001 Status: Open Assigned Specialist: Senior Application Scientist, Oncology Signaling Division

Introduction: The "Ticket" Approach

Welcome to the Technical Support Center. You have likely arrived here because your tumor models—previously sensitive or theoretically susceptible to 3α-aminocholestane (3AC) —are failing to show the expected cytotoxicity or SHIP1 inhibitory effects.

3AC is not a generic cytotoxic agent; it is a targeted inhibitor of SHIP1 (SH2-containing inositol 5'-phosphatase 1) .[1] Its efficacy hinges on a precise signaling axis: the conversion of PI(3,4,5)P3 to PI(3,4)P2. Resistance to 3AC is rarely a "bad batch" of compound; it is usually a biological blockade at the level of target expression , subcellular trafficking , or compensatory signaling .

This guide treats your experimental failure as a diagnostic ticket. Select the module below that best matches your observation.

Module 1: The "No Target" Error (Intrinsic Resistance)

Symptom: You are treating solid tumor cells (e.g., osteosarcoma, epithelial lines) with 3AC (10–20 µM), but observing no reduction in viability compared to vehicle control.

Root Cause Analysis: 3AC is a selective SHIP1 inhibitor.[2][3] Unlike broad-spectrum alkylating agents, it requires the presence of the SHIP1 enzyme to exert lethality. SHIP1 is predominantly expressed in hematopoietic cells. Many solid tumors lack SHIP1 entirely, rendering them intrinsically resistant.

Diagnostic Protocol: SHIP1 Expression Verification

Do not proceed with cytotoxicity assays until you confirm the target exists.

  • Extract Protein: Lyse

    
     cells using RIPA buffer with protease/phosphatase inhibitors.
    
  • Western Blot: Probe for SHIP1 (145 kDa).

    • Positive Control: OPM2 or KG-1 cell lysates (known SHIP1+).

    • Negative Control: Jurkat cells (often SHIP1 low/null) or SHIP1-/- CRISPR lines.

  • Action: If no band is visible at 145 kDa, your cells are intrinsically resistant. Stop here. 3AC is not the correct tool for this model.

Module 2: The "Cationic Trap" (Lysosomal Sequestration)

Symptom: Your cells express SHIP1, and the compound is pure, but the IC50 is shifting higher (e.g., from 5 µM to >50 µM). Confocal microscopy might show punctate fluorescence if using a fluorescent analogue.

Root Cause Analysis: 3α-aminocholestane contains a basic amine group. In the neutral cytosol (pH ~7.2), it is lipophilic and membrane-permeable. However, it can diffuse into acidic lysosomes (pH ~5.0), where it becomes protonated (cationic) and trapped. This ion trapping prevents the drug from reaching SHIP1 at the plasma membrane or cytosol, effectively sequestering it in "cellular trash cans."

Troubleshooting Guide: Lysosomal Exocytosis
Step Action Rationale
1 Pre-treatment Incubate cells with Chloroquine (10–20 µM) or Bafilomycin A1 (10–50 nM) for 1 hour prior to 3AC addition.
2 Mechanism These agents raise lysosomal pH, preventing the protonation and trapping of 3AC.
3 Validation Compare IC50 of [3AC alone] vs. [3AC + Chloroquine]. A significant shift (sensitization) confirms lysosomal sequestration was the resistance mechanism.

Module 3: Pathway Compensation (The "Bypass" Effect)

Symptom: SHIP1 is inhibited (confirmed by phosphatase assay), but cells are not dying.

Root Cause Analysis: 3AC kills cells by reducing PI(3,4)P2, which destabilizes Akt/PKB. However, tumor cells are plastic. If they upregulate SHIP2 (a paralog) or hyper-activate PI3K , they can maintain the PI(3,4,5)P3 pool despite SHIP1 inhibition, or bypass the need for PI(3,4)P2 entirely.

Visualizing the Resistance Pathway

The following diagram illustrates how 3AC normally functions and where resistance mechanisms (Lysosomal Trapping and SHIP2 compensation) intervene.

G cluster_extracellular Extracellular Space cluster_cytosol Cytosol (pH 7.2) cluster_lysosome Lysosome (pH 5.0) 3AC_out 3α-Aminocholestane (Free Base) 3AC_in 3AC (Cytosolic) SHIP1 Target: SHIP1 3AC_in->SHIP1 Inhibits PIP3 PI(3,4,5)P3 PIP2 PI(3,4)P2 Akt Akt/PKB Activation PIP2->Akt Required for Full Activation Apoptosis Apoptosis (Cell Death) Akt->Apoptosis Inhibits 3AC_trapped 3AC-H+ (Trapped Cation)

Caption: 3AC mechanism and failure points. 3AC inhibits SHIP1 to reduce PI(3,4)P2.[2][3][4] Resistance occurs via lysosomal sequestration (grey box) or SHIP2 compensation (red path).

Module 4: Frequently Asked Questions (FAQs)

Q1: I see 3AC precipitating in my media. Is this causing the resistance? A: Likely, yes. 3AC is highly lipophilic.

  • Fix: Dissolve stock in 100% Ethanol or DMSO. Do not exceed 0.1% final solvent concentration.

  • Critical: Add the drug to the media while vortexing to prevent micro-precipitation. If the drug crashes out, the effective concentration is zero.

Q2: Can I use PI(3,4)P2 to "rescue" the cells and prove specificity? A: Yes, this is the gold-standard control.

  • Protocol: Co-treat cells with 3AC (at IC80 concentration) and exogenous PI(3,4)P2 liposomes (5–10 µM).

  • Result: If 3AC is working on-target (SHIP1), the addition of the product (PI(3,4)P2) should protect the cells from death.[2][3][4] If cells still die, 3AC is acting via off-target toxicity (e.g., general membrane disruption).

Q3: My cells are resistant, but they are SHIP1 positive. Could it be MDR1 (P-gp)? A: It is possible.[5] Steroidal amines can be substrates for ABC transporters.

  • Test: Perform a Calcein-AM efflux assay.

  • Intervention: Co-treat with Verapamil (5-10 µM) . If toxicity is restored, efflux pumps are your resistance mechanism.

References

  • Brooks, R., et al. (2010). "SHIP1 Inhibition Increases Immunoregulatory Capacity and Triggers Apoptosis of Hematopoietic Cancer Cells."[4] The Journal of Immunology. Link

  • Kornhuber, J., et al. (2010). "Lysosomal sequestration of amine-containing drugs: analysis and therapeutic implications." ChemBioChem. Link

  • Frazzi, R. (2021).[3][4] "Targeting SHIP1 and SHIP2 in Cancer." Cancers. Link

  • Olsen, C.E., et al. (2024). "Cationic amphiphilic drugs induce accumulation of cytolytic lysoglycerophospholipids in the lysosomes of cancer cells."[6][7] Molecular Biology of the Cell. Link

  • Pedersen, S.F., et al. (2020).[3][4] "Drug Sequestration in Lysosomes as One of the Mechanisms of Chemoresistance of Cancer Cells."[8] International Journal of Molecular Sciences. Link

Sources

Optimization

Best practices for dissolving and preparing 3α-Aminocholestane stock solutions

Technical Support Center: Best Practices for 3α-Aminocholestane Solutions As a Senior Application Scientist, this guide provides field-proven insights and detailed protocols for the successful preparation and handling of...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Best Practices for 3α-Aminocholestane Solutions

As a Senior Application Scientist, this guide provides field-proven insights and detailed protocols for the successful preparation and handling of 3α-Aminocholestane (3AC) stock solutions. Given the compound's challenging physicochemical properties, this document is structured to address common issues proactively, ensuring experimental reproducibility and integrity.

Frequently Asked Questions (FAQs)

Q1: What is 3α-Aminocholestane, and why is its solubility a critical experimental factor?

3α-Aminocholestane (3AC) is a synthetic aminosteroid compound widely used in research as a potent and selective inhibitor of the SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1).[1][2][3] Its molecular structure is characterized by a rigid cholestane backbone, which is highly lipophilic and hydrophobic.[4][5] This extensive nonpolar hydrocarbon structure makes 3AC practically insoluble in water and aqueous buffers.[6][7] Proper dissolution is paramount because undissolved compound can lead to inaccurate concentration calculations, inconsistent results, and the formation of aggregates that may be cytotoxic or interfere with assays.

Q2: What are the recommended primary solvents for preparing a 3α-Aminocholestane stock solution?

Due to its hydrophobic nature, organic solvents are necessary for initial dissolution. The choice of solvent is critical and should be guided by empirical data and compatibility with downstream applications.

  • Recommended: High-purity, anhydrous ethanol is the most frequently cited and effective solvent for dissolving 3AC.[8] Chloroform is also a viable option, with reported solubility up to 30 mg/mL.[9]

  • Not Recommended: Contrary to common practice for many research compounds, 3α-Aminocholestane is reported to be insoluble in Dimethyl Sulfoxide (DMSO).[8] Attempting to use DMSO will likely result in a suspension rather than a true solution, leading to significant experimental artifacts.

Q3: What is a reliable starting concentration for a 3α-Aminocholestane stock solution?

A stock solution concentration should be high enough to minimize the volume of organic solvent added to your final experimental system. A concentration of 10-30 mg/mL in 100% ethanol is a well-documented and practical starting point. For example, a working stock of 32.5 mg/mL in ethanol has been used as a precursor for creating formulations for in vitro studies.[10]

Q4: How should I properly store the solid compound and prepared stock solutions to ensure stability?

Proper storage is crucial to prevent degradation and maintain the potency of 3α-Aminocholestane.

  • Solid (Lyophilized) Compound: Store the vial desiccated at -20°C. In this state, the compound is stable for up to 36 months.[11]

  • Stock Solutions: Once prepared, solutions should be aliquoted into small, single-use volumes in tightly sealed vials to prevent contamination and solvent evaporation. Store these aliquots at -20°C or -80°C . Stock solutions are generally stable for up to one month at -20°C, with some data suggesting stability for up to 6 months.[8][11][12] For longer-term storage (up to 2 years), -80°C is recommended.[10] Crucially, avoid repeated freeze-thaw cycles , as this can cause the compound to precipitate out of solution.[10][11]

Experimental Protocols & Methodologies

Protocol 1: Preparation of a 10 mM 3α-Aminocholestane Stock Solution in Ethanol

This protocol provides a step-by-step method for preparing a high-concentration stock solution, which is the foundation for subsequent experimental dilutions.

Materials:

  • 3α-Aminocholestane (MW: 387.69 g/mol )[11]

  • Anhydrous Ethanol (≥99.5%)

  • Sterile, amber glass vial or a vial protected from light

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Equilibration: Before opening, allow the vial of solid 3α-Aminocholestane to equilibrate to room temperature for at least 60 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic solid.[12]

  • Weighing: Accurately weigh out the desired amount of 3α-Aminocholestane. For example, to prepare 1 mL of a 10 mM solution, weigh 3.88 mg.

    • Calculation: 1 mL x (1 L / 1000 mL) x (10 mmol / 1 L) x (387.69 g / 1 mol) x (1000 mg / 1 g) = 3.88 mg

  • Dissolution: Add the weighed solid to the appropriate volume of anhydrous ethanol in a sterile vial. In this example, add 1 mL of ethanol.

  • Solubilization: Tightly cap the vial and vortex vigorously. If the solid does not dissolve completely, sonicate the vial in a water bath for 5-10 minutes.[13] Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the clear stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C, protected from light.

Workflow for Stock Solution Preparation and Dilution

G cluster_prep Stock Solution Preparation (in Fume Hood) cluster_dilution Working Solution Dilution (Aseptic Technique) A 1. Equilibrate 3AC vial to RT B 2. Weigh 3.88 mg of 3AC solid A->B C 3. Add 1 mL of Anhydrous Ethanol B->C D 4. Vortex / Sonicate until fully dissolved C->D E 5. Visually confirm clarity of solution D->E F 6. Aliquot into single-use vials E->F G 7. Store at -20°C or -80°C F->G J 10. Add small volume of 3AC stock (e.g., 1 µL) into the medium while vortexing G->J Use one aliquot H 8. Warm aqueous medium (e.g., cell culture media) to 37°C I 9. Add required volume of warm medium to a sterile tube H->I I->J Critical Step: Rapid mixing K 11. Immediately use for experiment J->K

Caption: Workflow for preparing and diluting 3α-Aminocholestane.

Troubleshooting Guide

Q: My 3α-Aminocholestane is not fully dissolving in ethanol. What should I do?

A: This issue can arise from impure solvent or insufficient energy to break the crystal lattice.

  • Verify Solvent Quality: Ensure you are using high-purity, anhydrous ethanol. Water content can significantly decrease solubility.

  • Increase Mechanical Agitation: Continue vortexing for several minutes.

  • Apply Gentle Heat and Sonication: A combination of warming the solution to 30-37°C and sonicating can provide the necessary energy for dissolution.[14] However, do not boil the solvent. After this process, allow the solution to cool to room temperature to ensure the compound remains in solution. If it precipitates upon cooling, a lower stock concentration may be necessary.

Q: My compound precipitates immediately when I add the stock solution to my aqueous cell culture medium. How can I prevent this?

A: This is the most common challenge with hydrophobic compounds.[14][15] The key is to avoid a rapid change in solvent polarity.

  • Minimize Final Solvent Concentration: Ensure the final concentration of ethanol in your culture medium is very low (ideally ≤0.1%). High concentrations of organic solvents are often cytotoxic and can promote precipitation.

  • Use a Gradual Dilution Method: Instead of adding a large volume of your stock to a small volume of media, perform the dilution in reverse. Add a small volume of your stock solution to a larger, pre-warmed (37°C), and rapidly stirring volume of your final aqueous medium.[14] This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.

  • Consider Co-solvents or Surfactants: For particularly challenging systems, a multi-step dilution may be effective. One published method involves diluting an ethanol stock solution into PEG300 (polyethylene glycol 300) before a final dilution into an aqueous vehicle.[10] Alternatively, non-ionic surfactants like Polysorbate 20 (Tween-20) can be used at low concentrations (e.g., 0.1%) in the final medium to help maintain solubility, but you must run a vehicle control to ensure the surfactant does not affect your experimental outcome.[15]

Decision-Making Flowchart for Troubleshooting Precipitation

G Start Compound precipitates in aqueous media CheckSolvent Is final ethanol concentration ≤0.1%? Start->CheckSolvent DilutionMethod Are you adding stock to pre-warmed, stirring media? CheckSolvent->DilutionMethod Yes ReduceStock Action: Lower stock concentration or increase final volume CheckSolvent->ReduceStock No ConsiderAdvanced Precipitation persists? DilutionMethod->ConsiderAdvanced Yes ImproveMethod Action: Pre-warm media to 37°C. Add stock dropwise while vortexing. DilutionMethod->ImproveMethod No UseSurfactant Advanced Option 1: Add 0.1% Polysorbate 20 to media. Run vehicle control. ConsiderAdvanced->UseSurfactant Yes Success Problem Solved ConsiderAdvanced->Success No ReduceStock->CheckSolvent ImproveMethod->DilutionMethod UseCosolvent Advanced Option 2: Try a co-solvent system (e.g., EtOH -> PEG -> Media). UseSurfactant->UseCosolvent If surfactant is not an option UseCosolvent->Success

Caption: Troubleshooting flowchart for precipitation issues.

Q: I see a film or crystals in my stock solution after thawing. Is it still usable?

A: No. The presence of a precipitate indicates that the compound has fallen out of solution. This could be due to a freeze-thaw cycle, solvent evaporation, or degradation. Do not use this aliquot. Discard it and use a fresh, single-use aliquot for your experiment to ensure accurate dosing.[10][11] This observation underscores the critical importance of preparing and storing small, single-use aliquots.

Summary of Solubility and Storage Parameters

ParameterRecommendationRationale & Source(s)
Primary Solvent Anhydrous Ethanol (≥99.5%)Empirically shown to be effective. 3AC is reported as insoluble in DMSO.[8]
Alternative Solvent ChloroformReported solubility of 30 mg/mL.[9]
Stock Concentration 10-30 mg/mL (approx. 25-77 mM)Provides a concentrated stock to minimize the final volume of organic solvent in experiments.[10]
Solid Storage -20°C, desiccatedEnsures long-term stability of the lyophilized powder (up to 3 years).[11]
Solution Storage -20°C to -80°C in single-use aliquotsPrevents degradation and avoids precipitation caused by repeated freeze-thaw cycles.[8][10][11]
Solution Stability 1-6 months at -20°C; up to 2 years at -80°CProvides a general guideline for the shelf-life of prepared stock solutions.[8][10][11][12]

References

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021). PMC, NIH. [Link]

  • 3AC (3α-Aminocholestane) | SHIP1 Inhibitor. AdooQ Bioscience. [Link]

  • 3α-Aminocholestane. Bio-Connect. [Link]

  • SHIP1 expression, purification and identification of a chemical.... ResearchGate. [Link]

  • Aminocholestane and Aminoandrostane Inhibitors of the SH2 Domain-Containing Inositol 5'-Phosphatase (SHIP). (2014). PubMed. [Link]

  • The Deamination of the 3a- and 38-Aminocholestanes and their Amide Derivatives. (1972). SciSpace. [Link]

  • Are amines soluble in organic solvents?. (2018). Quora. [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017). PMC, NIH. [Link]

  • Boiling Points and Solubility of Amines. (2019). YouTube. [Link]

  • 3alpha-aminocholestane. PubChem, NIH. [Link]

  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. (2021). Reddit. [Link]

  • SHIP1 Inhibitor, 3AC - Calbiochem. Merck Millipore. [Link]

  • SHIP1 Inhibition Increases Immunoregulatory Capacity and Triggers Apoptosis of Hematopoietic Cancer Cells. (2010). PMC, NIH. [Link]

  • Sodium borohydride. Wikipedia. [Link]

  • Dissolution Method Troubleshooting. (2022). Dissolution.com. [Link]

  • Hi, can anyone tell me how to dissolve a hydrophobic compound..?. (2017). ResearchGate. [Link]

  • Solubility of Organic Compounds. (2023). [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]

Sources

Troubleshooting

Technical Support Center: 3α-Aminocholestane (3AC) Optimization Guide

[1][2] Current Status: Active Subject: Minimizing Experimental Variability with 3α-Aminocholestane Ticket Priority: High (Recurring Solubility & Bioavailability Issues) Introduction: The "Hidden" Variables of 3AC Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Current Status: Active Subject: Minimizing Experimental Variability with 3α-Aminocholestane Ticket Priority: High (Recurring Solubility & Bioavailability Issues)

Introduction: The "Hidden" Variables of 3AC

Welcome to the technical optimization hub for 3α-Aminocholestane (3AC) . As a Senior Application Scientist, I frequently encounter reproducibility data that fluctuates wildly between replicates.

3AC is not a standard small molecule.[1] It is a Cationic Amphiphilic Drug (CAD) with a steroidal backbone. This dual nature creates a unique set of physicochemical traps:

  • The DMSO Trap: Unlike 99% of screening compounds, 3AC has negligible solubility in DMSO.[2]

  • The Lysosomal Sink: Its basic amine group leads to massive accumulation in acidic organelles, starving the cytosolic target (SHIP1).[2]

  • The Surface Adsorption: It adheres avidly to certain plastics and serum proteins.

This guide replaces "trial and error" with deterministic protocols based on physicochemical causality.

Module 1: Solubilization & Formulation (The Root Cause)[1][2]

Diagnosis: The most common source of variability is micro-precipitation. If you are dissolving 3AC in DMSO and adding it to media, you are likely dosing a suspension, not a solution.[2]

The Physicochemical Reality
  • Hydrophobic Core: The cholestane backbone is highly lipophilic.

  • Polar Head: The 3-amino group provides polarity but requires specific solvation shells.[1]

  • DMSO Incompatibility: 3AC solubility in DMSO is < 1 mg/mL.[1][2] Attempting this results in "crashing out" upon aqueous dilution.[1]

Protocol: The "Step-Wise Solvation" Method

Target Concentration: 3.25 mg/mL (approx.[1][2] 8.4 mM) Principle: Gradually increase polarity to prevent shock-precipitation.[1]

Reagents Required:

  • Absolute Ethanol (EtOH)[1]

  • PEG300 (Polyethylene glycol 300)[1]

  • Tween-80[1]

  • Warm Saline (0.9% NaCl)[1]

Step-by-Step Procedure:

  • Primary Solubilization: Dissolve 3AC powder in 100% Ethanol . (Solubility limit: ~50 mg/mL with sonication).[1][2]

  • Co-Solvent Addition: Add PEG300 to the ethanolic solution. Vortex heavily.[1]

  • Surfactant Stabilization: Add Tween-80 .[1][2] Vortex.

  • Aqueous Transition: Slowly add warm Saline (37°C) while vortexing.

Critical Ratio (v/v): 10% EtOH : 40% PEG300 : 5% Tween-80 : 45% Saline[1]

Visualization: Solubilization Workflow

SolubilizationWorkflow Powder 3AC Powder Step1 1. Ethanol (Primary Solvent) Powder->Step1 Sonicate Step2 2. PEG300 (Bridge Solvent) Step1->Step2 Vortex Step3 3. Tween-80 (Stabilizer) Step2->Step3 Vortex Step4 4. Saline (Aqueous Phase) Step3->Step4 Dropwise Addition Result Stable Micellar Dispersion Step4->Result Clear Solution

Caption: The mandatory solvent addition order to prevent hydrophobic collapse of the steroid backbone.

Module 2: Biological Variability (The Lysosomal Sink)

Diagnosis: Inconsistent IC50 values often result from Lysosomal Trapping . 3AC is a weak base.[1] It permeates membranes neutrally but becomes protonated (trapped) in acidic lysosomes (pH 4.5–5.0).[1]

Mechanism of Variation

If your cells have varying lysosomal volumes (e.g., due to passage number or metabolic state), the amount of 3AC reaching the cytosolic target (SHIP1) will vary, even if the external dose is constant.[2]

Protocol: Mitigating Ion Trapping

To standardize intracellular concentration, you must account for the "Proton Sponge" effect.

VariableImpact on 3AC EfficacyCorrection Strategy
Lysosomal pH Lower pH = Higher Trapping (Less target engagement)Pulse Dosing: Treat for short durations (e.g., 2-4h) to saturate uptake before lysosomes expand.[1][2]
Serum Albumin Binds hydrophobic steroids, reducing free drugSerum-Reduced Media: Perform assays in 0.5% - 1% FBS rather than 10%.[1][2]
Cell Density Higher density = Lower drug-per-cell ratioStrict Seeding: Normalize cell counts 24h prior.[1][2] Do not treat confluent monolayers.[1]
Visualization: Lysosomal Sequestration Pathway

LysosomalTrapping cluster_extracellular Extracellular (pH 7.4) cluster_cytosol Cytosol (pH 7.2) cluster_lysosome Lysosome (pH 4.5) Drug_Out 3AC (Uncharged) Drug_Cyto 3AC (Uncharged) Drug_Out->Drug_Cyto Passive Diffusion Target Target: SHIP1 Drug_Cyto->Target Inhibition Drug_Lyso 3AC-H+ (Charged) TRAPPED Drug_Cyto->Drug_Lyso Diffusion Drug_Lyso->Drug_Cyto Impermeable (Blocked)

Caption: The "Ion Trapping" mechanism. Protonated 3AC accumulates in lysosomes, reducing availability for the cytosolic SHIP1 target.

Module 3: Material Interactions & Stability

Diagnosis: Loss of compound to container surfaces.

The Adsorption Issue

As a cationic amphiphile, 3AC binds to:

  • Polystyrene (TC-treated): The negative charge on tissue culture plastic attracts the positive amine of 3AC.[1]

  • Glass: High affinity for untreated glass.[1][2]

Storage & Handling Protocol
  • Stock Storage: Store powder at -20°C (3 years). Store solvent stocks (EtOH) at -80°C.

  • Working Aliquots: Do NOT store diluted working solutions. Prepare fresh.

  • Plasticware: Use Polypropylene (PP) tubes for dilutions.[1] Avoid Polystyrene (PS) until the final cell plating step.[1]

  • Pipetting: Pre-wet tips with the solution to saturate binding sites on the tip surface before dispensing.

Troubleshooting FAQ

Q: Can I just use DMSO if I keep the concentration low? A: No. Even at 0.1%, 3AC is prone to forming micro-crystals in aqueous media if the primary solvent was DMSO. This leads to "hot spots" of toxicity and zero efficacy in other wells. Use the Ethanol/PEG/Tween protocol.[2]

Q: My cells are dying at the therapeutic dose (2.5 µM). Is 3AC toxic? A: 3AC has a narrow therapeutic window.[1] However, toxicity often mimics "lysosomal stress." If lysosomes swell (vacuolization) and burst, the cell dies via necrosis.

  • Fix: Check your cell density.[1][2] If density is too low, the drug-per-cell load is toxic.[1][2] Ensure >70% confluency or reduce dose.

Q: Why does the IC50 shift when I change FBS batches? A: Albumin binding. Different FBS batches have varying albumin and lipid levels.[2]

  • Fix: Switch to defined serum replacements or run SHIP1 assays in low-serum (0.5%) Opti-MEM to measure intrinsic potency.[1]

References

  • Brooks, R., et al. (2010).[1] SHIP1 Inhibition Increases Immunoregulatory Capacity and Triggers Apoptosis of Hematopoietic Cancer Cells.[3][4] Journal of Immunology. [Link]

  • Krise, J. P., et al. (2002).[1][2] The influence of lysosomal ion trapping on the intracellular drug distribution.[5] (General mechanism for Cationic Amphiphilic Drugs).[1][2][5] [Link]

Sources

Optimization

Technical Support Center: Optimizing Cell Permeability of 3α-Aminocholestane Derivatives

Status: Operational Ticket ID: #3AC-PERM-001 Assigned Specialist: Senior Application Scientist, Bio-Organic Interface Group Executive Summary: The Cationic Amphiphile Paradox Welcome to the technical support hub for 3α-a...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #3AC-PERM-001 Assigned Specialist: Senior Application Scientist, Bio-Organic Interface Group

Executive Summary: The Cationic Amphiphile Paradox

Welcome to the technical support hub for 3α-aminocholestane derivatives. If you are accessing this guide, you are likely encountering a specific frustration: your compound shows excellent potency in cell-free enzymatic assays (e.g., SHIP1 inhibition) or bacterial membrane disruption, but fails to show activity in whole-cell mammalian assays or exhibits poor oral bioavailability.

The Root Cause: 3α-Aminocholestane derivatives fall into the class of Cationic Amphiphiles .

  • The Trap: The hydrophobic steroid core drives membrane insertion, but the positively charged amine (typically pKa ~10) interacts electrostatically with anionic phosphate headgroups.

  • The Bottleneck: While these molecules enter the outer leaflet of the membrane easily (

    
     is high), they struggle to "flip-flop" to the inner leaflet (
    
    
    
    is low) because dragging a charged amine through the hydrophobic bilayer core has a high energy penalty.
  • The Sink: Once inside, they often accumulate in acidic lysosomes (lysosomotropism), preventing them from reaching cytosolic targets.

This guide provides the diagnostic workflows, chemical workarounds, and assay modifications required to overcome these barriers.

Diagnostic Workflow: Isolate the Failure Mode

Before modifying your lead compound, you must determine where the permeability failure is occurring. Use the following decision logic.

PermeabilityDiagnosis Start Permeability Failure Detected (Low Papp or High EC50) Step1 Check Mass Balance / Recovery in Caco-2 or PAMPA Start->Step1 Decision1 Is Recovery < 70%? Step1->Decision1 Issue1 Non-Specific Binding (NSB) Compound sticking to plastic or trapped in membrane core. Decision1->Issue1 Yes Decision2 Is Efflux Ratio (B-A)/(A-B) > 2? Decision1->Decision2 No Action1 Action: Add BSA to receiver; Use Glass inserts. Issue1->Action1 Issue2 Active Efflux (P-gp/MDR1 Substrate) Decision2->Issue2 Yes Issue3 Low Passive Diffusion (Charge Trapping) Decision2->Issue3 No Action2 Action: Co-dose with Verapamil; Modify C-17 side chain. Issue2->Action2 Action3 Action: Prodrug strategy; 'Molecular Umbrella' conjugation. Issue3->Action3

Figure 1: Diagnostic decision tree for isolating the cause of low permeability. High retention/low recovery suggests membrane trapping, while high efflux ratios point to transporter liability.

Chemical Engineering & SAR Optimization

Q: My compound is stuck in the membrane. How do I improve translocation (flip-flop)?

A: You must lower the desolvation penalty of the charged amine.

  • The "Umbrella" Effect: Conjugate the 3α-amine with amphomorphic scaffolds (e.g., cholic acid or spermidine derivatives). These "molecular umbrellas" can shield the hydrophilic amine within a hydrophobic pocket during transit through the bilayer core [1].

  • Amide-to-Ester Switch: If your derivative contains an amide linker, converting it to an ester often increases permeability by shielding the hydrogen bond donor, though this introduces metabolic instability [2].[1]

  • Fluorination: Introducing fluorine atoms adjacent to the amine can lower the pKa (making a higher fraction neutral at pH 7.4) without sacrificing lipophilicity.

Q: My compound enters the cell but shows no cytosolic activity. Why?

A: It is likely trapped in lysosomes.

  • Mechanism: Lysosomes are acidic (pH ~4.5). Weak bases (like 3α-aminocholestanes) diffuse in as neutral species, get protonated, and become trapped cations (the "Proton Sponge" effect) [3].

  • Solution: Increase the lipophilicity of the core to encourage passive leak out of lysosomes, or shift the pKa to < 6.5 so it remains less protonated in the lysosome.

Q: How do I stop P-gp efflux without destroying potency?

A: 3α-aminocholestanes with bulky C-17 side chains are frequent P-gp substrates.

  • Modification: Truncating the C-17 alkyl chain (e.g., removing the isooctyl tail) can reduce P-gp recognition, though this may also lower SHIP1 affinity. Balance is required [4].

Assay Troubleshooting (The "Sticky" Compound Problem)

Q: My Caco-2 recovery is terrible (<40%). Is the compound degrading?

A: Probably not. Cationic steroids exhibit massive Non-Specific Binding (NSB) to:

  • Plasticware: Polystyrene plates are negatively charged.

  • Filter Membranes: Polycarbonate filters bind lipophilic amines.

  • Cell Monolayer: The compound enters the membrane but refuses to leave (k_exit is slow).

Protocol Adjustment: The "BSA Sink" Method Standard buffers fail because they cannot compete with the membrane for the lipophilic steroid. You must create a "sink" in the receiver compartment.

ParameterStandard ProtocolOptimized Protocol for 3α-Aminocholestanes
Receiver Buffer HBSS (Protein-free)HBSS + 0.5% - 4% BSA (Bovine Serum Albumin) [5]
Plasticware Standard PolystyreneGlass-coated or Low-binding Polypropylene
Incubation Time 60 min120 min (Lag time for membrane saturation is longer)
Analysis Apical/Basolateral onlyMust lyse cells with MeOH/H2O to measure membrane retention

Q: I see "Pseudo-Efflux" (B-A > A-B) but P-gp inhibitors don't stop it.

A: This is a pH artifact.

  • Standard Caco-2 assays use pH 6.5 (Apical) and pH 7.4 (Basolateral).[2]

  • Your amine is more ionized at pH 6.5. The neutral fraction drives diffusion.

  • Fix: Run the assay under iso-pH conditions (pH 7.4 in both chambers) to distinguish true transporter efflux from pH partitioning [6].

Detailed Experimental Protocol: High-Recovery Caco-2 Assay

Objective: Accurately measure


 for highly lipophilic, cationic steroids.

Materials:

  • Caco-2 monolayers (21-day culture).

  • Transport Buffer: HBSS + 25 mM HEPES (pH 7.4).

  • Sink Buffer: HBSS + 25 mM HEPES + 4% BSA (fatty acid free) .

  • Lysis Buffer: 70% Methanol / 30% Water.

Step-by-Step:

  • Equilibration: Wash cells 2x with pre-warmed Transport Buffer (37°C).

  • Dosing (Apical to Basolateral):

    • Apical (Donor): Add compound (10 µM) in Transport Buffer .

    • Basolateral (Receiver): Add Sink Buffer (4% BSA) .

    • Rationale: BSA binds the steroid as it exits the cell, maintaining the concentration gradient and preventing back-diffusion.

  • Incubation: Incubate for 120 minutes at 37°C with shaking (critical to reduce unstirred water layer).

  • Sampling:

    • Take 50 µL from Donor (t=0 and t=120).

    • Take 200 µL from Receiver (t=120).

  • Mass Balance Recovery (CRITICAL):

    • Aspirate remaining buffer.

    • Add 300 µL Lysis Buffer to the cells. Scrape or sonicate.

    • Analyze the lysate.

    • Calculation: Total Recovery = (Amt in Receiver + Amt in Donor + Amt in Cells) / Initial Amt.

    • Note: If >50% is in the "Cells" fraction, your compound is membrane-trapped.

Visualizing the Transport Mechanism

Understanding the "Flip-Flop" barrier is essential for rational design.

MembraneTransport cluster_membrane Lipid Bilayer Barrier Extracellular Extracellular (pH 7.4) OuterLeaflet Outer Membrane Leaflet Extracellular->OuterLeaflet Rapid Insertion (Hydrophobic) InnerLeaflet Inner Membrane Leaflet OuterLeaflet->InnerLeaflet Slow Flip-Flop (Rate Limiting Step) Cytosol Cytosol (Target Site) InnerLeaflet->Cytosol Desorption Lysosome Lysosome (pH 4.5 - Trap) Cytosol->Lysosome Accumulation (Proton Sponge)

Figure 2: Kinetic pathway of cationic steroid transport. The "Flip-Flop" between leaflets is often the rate-limiting step due to the energy cost of moving the charged amine through the hydrophobic core [7].

References

  • Janout, V., et al. (2007). "Molecular Umbrella-Assisted Transport of an Oligonucleotide across Cholesterol-Rich Phospholipid Bilayers." Bioconjugate Chemistry.

  • Richie, D. L., et al. (2020). "Understanding and Improving the Membrane Permeability of VH032-Based PROTACs." Journal of Medicinal Chemistry.

  • Kornhuber, J., et al. (2025). "Lipophilic Cationic Drugs Increase the Permeability of Lysosomal Membranes."[3] ResearchGate.[4]

  • Brooks, R., et al. (2025). "Aminocholestane and Aminoandrostane Inhibitors of the SH2 Domain-Containing Inositol 5'-Phosphatase (SHIP)." ChemMedChem.

  • Neuhoff, S., et al. (2006).[2] "Using Human Plasma as an Assay Medium in Caco-2 Studies Improves Mass Balance for Lipophilic Compounds." Pharmaceutical Research.

  • Hubatsch, I., et al. (2007). "Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers." Nature Protocols.

  • Gallier, F., et al. (2018). "Rationalizing Steroid Interactions with Lipid Membranes: Conformations, Partitioning, and Kinetics."[5] ACS Central Science.

Sources

Troubleshooting

Refinement of 3α-Aminocholestane dosage for in vivo efficacy

Technical Support Center: 3α-Aminocholestane In Vivo Application Guide Topic: Refinement of 3α-Aminocholestane (3AC) dosage for in vivo efficacy Target Audience: Researchers, Pharmacologists, and Drug Development Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3α-Aminocholestane In Vivo Application Guide

Topic: Refinement of 3α-Aminocholestane (3AC) dosage for in vivo efficacy Target Audience: Researchers, Pharmacologists, and Drug Development Scientists Content Type: Technical Troubleshooting & Optimization Guide

Technical Overview: The 3AC Mechanism

3α-Aminocholestane (3AC) is a selective, cell-permeable inhibitor of SHIP1 (SH2 domain-containing inositol 5'-phosphatase 1).[1][2][3] Unlike pan-PI3K inhibitors that block the generation of PI(3,4,5)P3, 3AC prevents the degradation of PI(3,4,5)P3 specifically in SHIP1-expressing cells (hematopoietic lineage).

Therapeutic Goal: The primary objective of 3AC administration is often to expand the Myeloid Immunoregulatory (MIR) cell compartment or to trigger apoptosis in SHIP1-dependent malignancies (e.g., Multiple Myeloma, AML).

Mechanism of Action Diagram:

SHIP1_Signaling Receptor Growth Factor Receptor (e.g., c-Kit, GCSF-R) PI3K PI3K Activation Receptor->PI3K PIP3 PI(3,4,5)P3 (Active Signal) PI3K->PIP3 Phosphorylation PIP2 PI(4,5)P2 PIP2->PI3K Substrate Akt Akt/PKB Activation PIP3->Akt Outcome1 Increased Granulopoiesis & MIR Cell Expansion Akt->Outcome1 Outcome2 Apoptosis (SHIP1+ Tumors) Akt->Outcome2 SHIP1 SHIP1 Phosphatase SHIP1->PIP3 Dephosphorylates (Terminates Signal) Inhibitor 3α-Aminocholestane (3AC) Inhibitor->SHIP1 Inhibits

Caption: 3AC inhibits SHIP1-mediated dephosphorylation of PI(3,4,5)P3, sustaining Akt signaling to drive immunoregulatory expansion or tumor apoptosis.

Dosage Refinement & Pharmacokinetics

Many protocols cite molar concentrations which can be confusing for in vivo translation. Below is the refined conversion for standard murine models.

Standard Dosage Table

ParameterValueNotes
Target Dose (Molar) 2.292 µmol / mouse The "Gold Standard" effective dose cited in foundational literature [1].
Target Dose (mg/kg) ~35 - 45 mg/kg Based on a 20–25g mouse. (MW: 387.68 g/mol ).[1][3][4]
Concentration 11.46 mM In the final vehicle suspension.[5]
Injection Volume 200 µL Intraperitoneal (IP).[5][6]
Frequency (Acute) Daily x 7 days For granulocyte expansion or acute tumor challenge.[6]
Frequency (Chronic) Daily x 6 days, then 2x/week For long-term survival studies (e.g., >15 weeks).

Senior Scientist Note: Do not simply scale by body weight for larger animals without verifying plasma clearance. Aminosteroids can have non-linear pharmacokinetics due to lipid sequestration.

Formulation Protocol (The "No-DMSO" Rule)

Critical Warning: 3α-Aminocholestane is insoluble in DMSO .[6] Attempting to use DMSO will result in immediate precipitation upon contact with aqueous buffers, leading to erratic dosing and potential peritonitis.

Recommended Vehicle: 0.3% Klucel (Hydroxypropylcellulose) in water.

Step-by-Step Preparation Guide:

  • Weighing: Calculate the total mass of 3AC required (e.g., for 10 mice x 7 days + 20% overage).

  • Primary Solubilization: Dissolve 3AC powder in 100% Ethanol first. It is soluble up to 100 mg/mL in ethanol.[3][6] Use the minimum volume necessary.

  • Suspension Creation:

    • Prepare a 0.3% Klucel (w/v) solution in sterile water.

    • Slowly add the ethanolic 3AC solution to the Klucel solution while vortexing vigorously.

    • Target: Final suspension concentration of 11.46 mM.

  • Sonication: Sonicate the suspension for 5–10 minutes in a water bath to ensure uniform dispersion. The result should be a fine, milky suspension, not a clumpy precipitate.

Troubleshooting & FAQs

Category: Solubility & Administration[1][4][5][8][9][10][11]

Q: My suspension clogs the needle. What is happening? A: This indicates crystal growth or insufficient dispersion.

  • Cause: You likely added the ethanol solution too quickly to the aqueous phase, or the Klucel concentration is incorrect.

  • Fix: Re-sonicate the formulation immediately before drawing into the syringe. Use a lower gauge needle (e.g., 25G instead of 27G) if viscosity is high, but priority should be improving the suspension quality via vortexing during the mixing step.

Q: Can I use PBS instead of Water/Klucel? A: Avoid. High ionic strength buffers like PBS can accelerate the precipitation of hydrophobic aminosteroids out of suspension. Stick to the 0.3% Klucel/Water vehicle to maintain suspension stability during the injection window.

Category: Efficacy & Resistance[4][12]

Q: We saw initial tumor regression, but the effect plateaued after 2 weeks. Why? A: You are likely observing Paralog Compensation .

  • Mechanism: Chronic inhibition of SHIP1 can lead to the upregulation of SHIP2 (a paralogous phosphatase) in tumor cells [2]. SHIP2 can take over the role of dephosphorylating PI(3,4,5)P3, restoring tumor survival signals.

  • Solution: Verify SHIP2 levels via Western Blot in tumor lysates. If upregulated, consider a pan-SHIP1/2 inhibitor or a combination strategy, though specific SHIP2 inhibitors (e.g., AS1938909) have different PK profiles.

Q: The mice are losing weight rapidly (>15%). Is this off-target toxicity? A: It is possible, but check for Hemolysis first.

  • Mechanism: Aminosteroids are cationic amphiphiles. At high local concentrations (e.g., bolus IP injection), they can disrupt red blood cell membranes.

  • Diagnostic: Spin down a blood sample. Pink/Red plasma indicates hemolysis.

  • Refinement: Split the daily dose into two injections (BID) separated by 8 hours to lower Cmax while maintaining AUC, or ensure the injection is well-distributed in the peritoneum (massage abdomen post-injection).

Category: Readouts

Q: How do I verify the drug is working in vivo before waiting for tumor data? A: Use a pharmacodynamic (PD) biomarker.

  • Protocol: Harvest peripheral blood or spleen 24 hours after the 3rd dose.

  • Flow Cytometry: Stain for Mac1+ Gr1+ cells. Effective SHIP1 inhibition should result in a 4- to 10-fold increase in this myeloid immunoregulatory population compared to vehicle control [1].

References

  • Brooks, R., et al. (2010). "SHIP1 Inhibition Increases Immunoregulatory Capacity and Triggers Apoptosis of Hematopoietic Cancer Cells." The Journal of Immunology.

  • Chen, Z., et al. (2015). "Signalling thresholds and negative B-cell selection in acute lymphoblastic leukaemia." Nature.

  • Fuhler, G.M., et al. (2012). "Therapeutic potential of SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1) and SHIP2 inhibition in cancer." Molecular Medicine.

  • TargetMol Technical Data. "3α-Aminocholestane Chemical Properties and Formulation."

Sources

Reference Data & Comparative Studies

Validation

A Comparative In Vitro Analysis of 3α-Aminocholestane and Other SHIP1 Inhibitors: A Guide for Researchers

In the landscape of drug discovery, particularly within immunology and oncology, the SH2-containing inositol 5'-phosphatase 1 (SHIP1) has emerged as a critical therapeutic target. As a key negative regulator of the phosp...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, particularly within immunology and oncology, the SH2-containing inositol 5'-phosphatase 1 (SHIP1) has emerged as a critical therapeutic target. As a key negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, SHIP1 plays a pivotal role in controlling cell growth, survival, and differentiation.[1][2] Its inhibition offers a promising strategy for enhancing immune responses and inducing apoptosis in malignant cells.[3] This guide provides an in-depth, objective comparison of the in vitro performance of 3α-aminocholestane, a foundational SHIP1 inhibitor, against other notable alternatives, supported by experimental data and protocols to aid researchers in their selection of appropriate chemical probes.

The Rationale for SHIP1 Inhibition: A Delicate Balance in Cell Signaling

SHIP1 functions by hydrolyzing the 5-phosphate from phosphatidylinositol-3,4,5-trisphosphate (PIP3), a potent second messenger, to generate phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2).[4] This action curtails the full activation of downstream effectors like Akt, thereby dampening PI3K-mediated signaling. Consequently, inhibiting SHIP1 is hypothesized to increase PIP3 levels, leading to enhanced downstream signaling, which can be therapeutically beneficial in contexts such as boosting hematopoietic cell production or triggering apoptosis in cancer cells that have become dependent on specific signaling nodes.[3] However, the existence of a closely related isoform, SHIP2, which is ubiquitously expressed, necessitates the development of selective inhibitors to avoid off-target effects.[2]

Featured SHIP1 Inhibitor: 3α-Aminocholestane (3AC)

3α-aminocholestane (3AC) was one of the first small molecule inhibitors identified with selectivity for SHIP1.[5][6] Its discovery was a significant step forward in studying the therapeutic potential of SHIP1 modulation.

In Vitro Potency and Selectivity:

3AC exhibits a moderate inhibitory potency against SHIP1, with reported IC50 values in the low micromolar range. Some studies report an IC50 of approximately 10 µM, while others suggest a value closer to 2.5 µM.[5][6] This discrepancy may arise from variations in assay conditions, such as enzyme and substrate concentrations. A key feature of 3AC is its selectivity for SHIP1 over the closely related SHIP2 and another PI3K pathway phosphatase, PTEN.[7] This selectivity is crucial for dissecting the specific roles of SHIP1 in cellular processes.

Comparative Analysis of Alternative SHIP1 Inhibitors

The field has since evolved with the development of a broader range of SHIP1 inhibitors, including pan-SHIP1/2 inhibitors and more potent and selective compounds.

Pan-SHIP1/2 Inhibitors: K118 and K161

In certain therapeutic contexts, inhibiting both SHIP1 and SHIP2 may be advantageous.[1] For instance, some cancer cells may upregulate one isoform to compensate for the inhibition of the other.[8] K118 and K161 are two such pan-SHIP1/2 inhibitors.

  • K118: This water-soluble analog has been utilized in studies demonstrating that SHIP1 inhibition can reverse age- and diet-associated obesity and metabolic syndrome in animal models.[9]

  • K161: Another pan-SHIP1/2 inhibitor, K161, has shown efficacy in promoting microglial effector functions, suggesting its potential in neuroinflammatory disorders like Alzheimer's disease.[1][10]

Tryptamine-Based Inhibitors

Derivatives of tryptamine represent another chemical scaffold for SHIP1 inhibition. These compounds, like the pan-SHIP1/2 inhibitors, often target both isoforms.[10]

Next-Generation Selective Inhibitor: SP3-12

More recent high-throughput screening efforts have led to the discovery of novel scaffolds with improved potency and selectivity. SP3-12 is a notable example, emerging from a screen of CNS-penetrant compounds.

  • SP3-12: This competitive inhibitor demonstrates a higher potency for SHIP1 with an IC50 value of 6.1 µM.[11] Importantly, it exhibits a 7-fold selectivity over SHIP2, making it a valuable tool for studies requiring more precise SHIP1 targeting.[11] In cellular assays, SP3-12 has been shown to effectively activate phagocytosis in microglia without inducing cytotoxicity.[11]

Quantitative In Vitro Performance Comparison

To facilitate a direct comparison, the following table summarizes the in vitro inhibitory activities of 3α-aminocholestane and its alternatives against SHIP1 and SHIP2.

InhibitorTypeSHIP1 IC50 (µM)SHIP2 IC50 (µM)Selectivity (SHIP2/SHIP1)Reference
3α-Aminocholestane (3AC) SHIP1 Selective~2.5 - 10Inactive>10-fold[5][6][7]
K118 Pan-SHIP1/21625~1.6[6]
K161 Pan-SHIP1/2Not explicitly foundNot explicitly foundPan-inhibitor[1][10]
K149 (Tryptamine derivative) Pan-SHIP1/21830~1.7[6]
SP3-12 SHIP1 Selective6.143.2~7[11]

Experimental Protocols: A Guide to In Vitro SHIP1 Inhibition Assays

The following section details a standard, reliable method for assessing the in vitro activity of potential SHIP1 inhibitors.

In Vitro SHIP1 Phosphatase Activity Assay (Malachite Green-Based)

This colorimetric assay is a common and robust method for measuring the enzymatic activity of SHIP1 by detecting the release of free phosphate from its substrate, PIP3.[8][11]

Principle: The malachite green reagent forms a colored complex with free orthophosphate, which can be quantified spectrophotometrically. The intensity of the color is directly proportional to the amount of phosphate released, and thus to the enzymatic activity of SHIP1.

Materials:

  • Recombinant human SHIP1 enzyme

  • PI(3,4,5)P3-diC8 (a soluble substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 2 mM MgCl2, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • Malachite Green Reagent

  • 96-well microplate

  • Spectrophotometer

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Enzyme Preparation: Dilute the recombinant SHIP1 enzyme to the desired concentration in cold assay buffer.

  • Reaction Setup:

    • Add 2 µL of the test compound dilutions or DMSO (vehicle control) to the wells of a 96-well plate.

    • Add 23 µL of the diluted SHIP1 enzyme to each well.

    • Pre-incubate the plate at room temperature for 15-20 minutes to allow the compounds to interact with the enzyme.

  • Initiate Reaction: Add 25 µL of the PIP3 substrate (at a concentration close to its Km value) to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes). Ensure the reaction is within the linear range.

  • Stop Reaction and Color Development: Add 50 µL of the Malachite Green Reagent to each well to stop the reaction and initiate color development.

  • Read Absorbance: After a 15-20 minute incubation at room temperature for color stabilization, measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

  • Pre-incubation of inhibitor and enzyme: This step is crucial to allow for the binding of the inhibitor to the enzyme before the substrate is introduced, which is particularly important for detecting slow-binding inhibitors.[12]

  • Use of a soluble substrate (PIP3-diC8): Natural PIP3 is highly lipophilic and requires a lipid environment. The use of a soluble analog simplifies the assay setup and improves reproducibility in a purely aqueous system.[12]

  • Substrate concentration near Km: Performing the assay with the substrate concentration at or near its Michaelis-Menten constant (Km) allows for the sensitive detection of competitive, non-competitive, and uncompetitive inhibitors.[12]

Downstream Cellular Assays

Biochemical assays should be complemented with cell-based assays to confirm on-target activity in a more physiological context.

  • Phospho-Akt Western Blotting or ELISA: Inhibition of SHIP1 is expected to increase PIP3 levels, leading to the activation of Akt. Measuring the phosphorylation of Akt at key residues (e.g., Ser473) is a reliable readout of SHIP1 inhibition in cells.[13]

  • Phagocytosis Assays: In immune cells like microglia, SHIP1 negatively regulates phagocytosis. An increase in phagocytic activity upon treatment with a SHIP1 inhibitor can be a functional confirmation of its cellular efficacy.[9][11]

Visualizing the Science: Pathways and Workflows

To better understand the context and execution of these studies, the following diagrams illustrate the SHIP1 signaling pathway and the experimental workflow of the malachite green assay.

SHIP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors PI3K PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PI34P2 PI(3,4)P2 Akt Akt PIP3->Akt Recruitment & Activation SHIP1 SHIP1 SHIP1->PI34P2 Dephosphorylation pAkt p-Akt Akt->pAkt Phosphorylation Downstream\nSignaling Downstream Signaling pAkt->Downstream\nSignaling Cell Survival, Proliferation, etc. Receptor Receptor Receptor->PI3K Activation 3AC 3α-Aminocholestane 3AC->SHIP1 Inhibition Others Other Inhibitors (K118, SP3-12, etc.) Others->SHIP1

Caption: The SHIP1 signaling pathway and points of inhibition.

Malachite_Green_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Dilution 1. Prepare Compound Serial Dilutions Plate_Setup 3. Add Compound & Enzyme to Plate Compound_Dilution->Plate_Setup Enzyme_Prep 2. Dilute SHIP1 Enzyme Enzyme_Prep->Plate_Setup Preincubation 4. Pre-incubate Plate_Setup->Preincubation Start_Reaction 5. Add PIP3 Substrate Preincubation->Start_Reaction Incubation 6. Incubate at 37°C Start_Reaction->Incubation Stop_Reaction 7. Add Malachite Green Reagent Incubation->Stop_Reaction Read_Absorbance 8. Measure Absorbance (620-650 nm) Stop_Reaction->Read_Absorbance Data_Analysis 9. Calculate % Inhibition & Determine IC50 Read_Absorbance->Data_Analysis

Sources

Comparative

Technical Guide: Selectivity Profiling of 3α-Aminocholestane (3AC) for SHIP1

Executive Summary In the realm of phosphoinositide signaling, the selective modulation of SH2-domain-containing inositol 5'-phosphatase 1 (SHIP1) is a critical therapeutic target for hematologic malignancies and immune r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of phosphoinositide signaling, the selective modulation of SH2-domain-containing inositol 5'-phosphatase 1 (SHIP1) is a critical therapeutic target for hematologic malignancies and immune regulation. 3α-aminocholestane (3AC) has emerged as the benchmark small-molecule inhibitor for SHIP1.[1][2]

This guide provides a rigorous technical analysis of 3AC's selectivity profile. Unlike pan-phosphatase inhibitors, 3AC demonstrates a >100-fold selectivity window for SHIP1 over its closest paralog, SHIP2, and the tumor suppressor PTEN. This specificity is crucial for dissecting the distinct roles of PI(3,4,5)P3 hydrolysis in hematopoietic versus parenchymal tissues.

Molecular Mechanism & Signaling Context[2][3][4][5][6][7][8][9][10][11]

To understand the value of 3AC, one must first delineate the opposing forces controlling the PI3K/Akt pathway. While PI3K generates the oncogenic lipid PI(3,4,5)P3, three major phosphatases degrade it.[3] Their inhibition leads to vastly different biological outcomes.

  • PTEN: Dephosphorylates the 3'-position (reverses PI3K). Loss leads to broad tumorigenesis.

  • SHIP1: Dephosphorylates the 5'-position (generates PI(3,4)P2). Expression is largely restricted to hematopoietic cells.

  • SHIP2: Dephosphorylates the 5'-position. Ubiquitously expressed.

3AC Action: 3AC is a cell-permeable aminosteroid that binds to the catalytic domain of SHIP1, preventing the hydrolysis of PI(3,4,5)P3 to PI(3,4)P2. By sparing SHIP2 and PTEN, 3AC avoids the severe toxicity associated with systemic PI3K pathway deregulation.

Visualization: The Phosphoinositide Signaling Node

PI3K_Signaling PI3K PI3K (Kinase) PIP2_45 PI(4,5)P2 PIP3 PI(3,4,5)P3 (Oncogenic Signal) PIP2_45->PIP3 Phosphorylation PIP3->PIP2_45 PTEN (3' Dephos) PIP2_34 PI(3,4)P2 (Sustained Akt Signal) PIP3->PIP2_34 SHIP1/2 (5' Dephos) Akt Akt/PKB Activation PIP3->Akt Binds PH Domain PIP2_34->Akt Binds PH Domain SHIP1 SHIP1 (Hematopoietic) SHIP2 SHIP2 (Ubiquitous) PTEN PTEN (Tumor Suppressor) Compound 3α-Aminocholestane (3AC) Compound->SHIP1 Selective Inhibition (IC50 ~2.5 µM) Compound->SHIP2 No Effect (>1000 µM) Compound->PTEN No Effect (>1000 µM)

Figure 1: The differential regulation of phosphoinositides.[3][4][5][6][7] 3AC selectively targets SHIP1, sparing the critical tumor suppressor PTEN and the ubiquitous SHIP2.

Comparative Selectivity Profile

The following data aggregates biochemical assays (Malachite Green) and cellular viability studies. The stark contrast in IC50 values validates 3AC as a precision tool.

TargetFunction3AC IC50 (Inhibition)Selectivity Ratio (vs SHIP1)Clinical Implication of Inhibition
SHIP1 Hematopoietic 5'-phosphatase~2.5 - 10 µM 1x (Reference) Increased granulocyte production; Apoptosis in SHIP1+ myeloma.
SHIP2 Ubiquitous 5'-phosphatase> 1,000 µM > 100x Avoids metabolic disruption (SHIP2 regulates insulin sensitivity).
PTEN 3'-phosphatase (Tumor Suppressor)> 1,000 µM > 100x Critical safety profile; avoids broad oncogenic transformation.
OCRL Inositol 5-phosphataseNo Effect N/A Confirms lack of off-target 5-phosphatase activity.

Key Insight: In comparative studies, 3AC failed to inhibit SHIP2 or PTEN even at concentrations as high as 1 mM (1000 µM). This effectively rules out off-target toxicity on these enzymes in physiological settings where dosing rarely exceeds 20-30 µM.

Experimental Validation: The Malachite Green Assay

To verify the selectivity of 3AC in your own lab, the Malachite Green Phosphatase Assay is the gold standard. It measures the release of inorganic phosphate (Pi) from the substrate PI(3,4,5)P3.

Protocol Design & Causality
  • Why Malachite Green? It is highly sensitive to free phosphate. Since phosphatases cleave phosphate groups, this colorimetric readout is directly proportional to enzyme activity.

  • Why Recombinant Enzymes? Using immunoprecipitated or recombinant SHIP1/SHIP2 ensures that the observed inhibition is direct and not due to upstream signaling interference.

Step-by-Step Methodology

Reagents:

  • Recombinant human SHIP1 and SHIP2 (active domains).

  • Substrate: PI(3,4,5)P3 (diC8 or histone-carrier form).

  • Assay Buffer: 20 mM Tris (pH 7.5), 150 mM NaCl, 10 mM MgCl2, 0.01% NP-40.

  • Malachite Green Reagent (Acidified Molybdate).

Workflow:

  • Enzyme Priming: Dilute SHIP1 and SHIP2 in Assay Buffer to a concentration where reaction velocity is linear (typically 0.1–0.5 µ g/well ).

  • Inhibitor Incubation (Crucial Step):

    • Add 3AC (dissolved in DMSO) at varying concentrations (e.g., 0, 1, 5, 10, 50, 100 µM).

    • Include a "Vehicle Only" control (DMSO) and a "No Enzyme" blank.

    • Tip: Incubate for 15 minutes at Room Temperature (RT) before adding substrate to allow equilibrium binding.

  • Reaction Initiation: Add PI(3,4,5)P3 substrate (Final conc: 100 µM).

  • Catalysis: Incubate at 37°C for 20 minutes.

  • Termination & Development: Add Malachite Green solution. This quenches the reaction and complexes with free phosphate.

  • Quantification: Incubate for 20 minutes at RT for color development. Read Absorbance at 620 nm .

Assay Logic Visualization

Assay_Workflow Step1 1. Enzyme Prep (SHIP1 vs SHIP2) Step2 2. Inhibitor Binding (+ 3AC, 15 min) Step1->Step2 Pre-Incubation Step3 3. Substrate Addition (PI(3,4,5)P3) Step2->Step3 Initiate Step4 4. Phosphate Release (Enzymatic Hydrolysis) Step3->Step4 37°C, 20 min Step5 5. Detection (Malachite Green) Step4->Step5 Quench Readout Read A620nm (Selectivity Calculation) Step5->Readout Quantify Pi

Figure 2: Workflow for the Malachite Green Phosphatase Assay. Pre-incubation (Step 2) is critical for accurate IC50 determination.

Biological Implications of Selectivity[6][9]

The selectivity of 3AC is not merely a biochemical curiosity; it dictates the compound's therapeutic window.

  • Safety (The PTEN/SHIP2 Factor):

    • Because 3AC does not inhibit PTEN, it does not induce the "cytokine storm" or widespread neoplasia associated with PTEN loss.

    • Sparing SHIP2 preserves insulin signaling and cytoskeletal integrity in non-hematopoietic tissues.

  • Efficacy (The SHIP1 Factor):

    • Cancer: In Multiple Myeloma (e.g., OPM2 cells), 3AC induces apoptosis by blocking the SHIP1-mediated survival signal.

    • Immunology: 3AC treatment expands Myeloid Immunoregulatory (MIR) cells (Mac1+Gr1+), which can suppress Graft-versus-Host Disease (GVHD) without compromising general immunity.

References

  • Brooks, R., et al. (2010).[6] "SHIP1 Inhibition Increases Immunoregulatory Capacity and Triggers Apoptosis of Hematopoietic Cancer Cells."[3] The Journal of Immunology.

  • Ong, C. J., et al. (2007). "Small-molecule agonists of SHIP1 inhibit the phosphoinositide 3-kinase pathway in hematopoietic cells." Blood.

  • Fuhler, G. M., et al. (2012). "Therapeutic Potential of SH2 Domain-Containing Inositol-5'-Phosphatase 1 (SHIP1) and SHIP2 Inhibition in Cancer." Molecular Medicine.

  • Merck Millipore. (n.d.). "SHIP1 Inhibitor, 3AC - Product Data Sheet."

Sources

Validation

A Senior Application Scientist's Guide to 3α-Aminocholestane and its Synthetic Analogs: A Comparative Analysis

For drug development professionals and researchers in oncology and immunology, the modulation of the phosphatidylinositol-3-kinase (PI3K) pathway is a cornerstone of modern therapeutic strategy. While much focus has been...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in oncology and immunology, the modulation of the phosphatidylinositol-3-kinase (PI3K) pathway is a cornerstone of modern therapeutic strategy. While much focus has been placed on inhibiting PI3K itself, targeting downstream regulators offers a nuanced approach to pathway control. One such regulator is the SH2 domain-containing inositol 5-phosphatase 1 (SHIP1), a critical negative regulator of hematopoietic cell proliferation, survival, and activation.

This guide provides an in-depth comparative analysis of 3α-Aminocholestane (3AC), a foundational SHIP1 inhibitor, and its synthetic analogs. We will move beyond a simple cataloging of compounds to dissect the causal relationships between chemical structure, biological activity, and therapeutic potential, grounded in experimental data and field-proven insights.

The Central Role of SHIP1 and the Mechanism of 3α-Aminocholestane

To appreciate the significance of 3AC and its analogs, one must first understand the biochemical crossroads where SHIP1 operates. The PI3K pathway is a major signaling cascade influencing diverse cellular functions.[1] Upon cell surface receptor activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PI(4,5)P₂) to generate the crucial second messenger phosphatidylinositol-3,4,5-trisphosphate (PI(3,4,5)P₃).[2] PI(3,4,5)P₃ recruits and activates key downstream effectors, most notably the serine/threonine kinase Akt, which promotes cell growth, proliferation, and survival.[1]

SHIP1 acts as a critical brake on this pathway. It specifically dephosphorylates the 5-position of PI(3,4,5)P₃, converting it to PI(3,4)P₂.[1] While PI(3,4)P₂ can also weakly activate Akt, the primary activating signal from PI(3,4,5)P₃ is terminated.[1] Genetic studies have confirmed that the absence of SHIP1 leads to sustained PI3K/Akt signaling, impacting blood cell production and immune responses.[3]

3α-Aminocholestane (3AC) was identified as a selective, cell-permeable inhibitor of SHIP1.[4][5] It competitively binds to the phosphatase active site, preventing the dephosphorylation of PI(3,4,5)P₃.[6][7] The direct consequence of SHIP1 inhibition by 3AC is the intracellular accumulation of PI(3,4,5)P₃, leading to the hyperactivation of Akt.[8] This targeted PI3K/AKT pathway hyperactivation is the mechanistic basis for 3AC's observed biological effects, which include inducing apoptosis in hematopoietic cancer cells and expanding immunoregulatory myeloid cell populations.[3][9]

SHIP1_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PI45P2 PI(4,5)P₂ PI3K PI3K PI45P2->PI3K PI345P3 PI(3,4,5)P₃ SHIP1 SHIP1 PI345P3->SHIP1 Akt_active p-Akt (Active) PI345P3->Akt_active Activates PI3K->PI345P3 PI34P2 PI(3,4)P₂ SHIP1->PI34P2 Dephosphorylates 3AC 3α-Aminocholestane (Inhibitor) 3AC->SHIP1 Inhibits Akt_inactive Akt (inactive) Cell_Effects Cell Survival & Proliferation Akt_active->Cell_Effects

Caption: The SHIP1 signaling pathway and point of inhibition by 3AC.

Performance Profile of 3α-Aminocholestane (3AC)

3AC serves as our reference compound. It was the first disclosed small molecule inhibitor from its class and established a pharmacological proof-of-concept for targeting SHIP1.[4]

Key Performance Characteristics:

  • Potency: 3AC exhibits a moderate inhibitory concentration (IC₅₀) of approximately 10 µM against SHIP1 in biochemical assays.[4][5] A more recent study in the context of Chronic Lymphocytic Leukemia (CLL) reported an IC₅₀ of ~2.5 μM.[8]

  • Selectivity: A crucial feature of 3AC is its high selectivity. It shows no significant inhibitory activity against the closely related phosphatase SHIP2 or the tumor suppressor PTEN, another key regulator of the PI3K pathway, at concentrations well above its SHIP1 IC₅₀ (>1 mM).[5][8] This selectivity is vital for minimizing off-target effects.

  • Biological Activity: In cellular and in vivo models, 3AC has demonstrated the ability to:

    • Increase the production of granulocytes and other blood cells.[3][4]

    • Expand the population of myeloid-derived immunoregulatory cells.[3][9]

    • Induce apoptosis specifically in SHIP1-expressing hematologic cancer cells, such as leukemia and multiple myeloma.[4][10]

  • Limitations: The primary drawback of the cholestane scaffold is its high lipophilicity, which results in poor water solubility.[6][7] This characteristic presents significant challenges for pharmaceutical formulation and achieving optimal pharmacokinetic profiles for clinical development.

The Drive for Synthetic Analogs: Rationale and Strategy

The development of synthetic analogs of 3AC has been driven by two primary objectives:

  • Improve Physicochemical Properties: To overcome the poor water solubility of 3AC and enhance its "drug-like" characteristics for better bioavailability and ease of formulation.[6][7]

  • Elucidate Structure-Activity Relationships (SAR): To understand which parts of the steroid scaffold are essential for SHIP1 inhibition and selectivity, potentially leading to the design of more potent and specific molecules.

A key synthetic strategy has been the modification of the C17 alkyl side chain of the cholestane skeleton.[6][7] This bulky, nonpolar tail is a major contributor to the molecule's low water solubility. Researchers hypothesized that its removal could improve solubility while retaining the core interactions necessary for phosphatase inhibition.

workflow cluster_design Design & Synthesis cluster_screening Screening & Validation A Parent Compound (3α-Aminocholestane) B Identify Limitations (e.g., Poor Solubility) A->B C Hypothesize Structural Modifications (e.g., Remove C17 Chain) B->C D Chemical Synthesis of Analogs C->D E Biochemical Assay: SHIP1 & SHIP2 Inhibition (Malachite Green) D->E F Determine IC₅₀ & Selectivity E->F G Cell-Based Assays: - Viability (e.g., CLL cells) - p-Akt Levels (Western Blot) F->G F->G H Lead Candidate Selection G->H

Caption: General workflow for the development and evaluation of 3AC analogs.

Comparative Analysis: 3AC vs. Aminoandrostane Analogs

The most well-documented analogs of 3AC are those where the C17 alkyl group has been removed, resulting in an aminoandrostane core.[6][7] This modification successfully addressed the solubility issue but came at a significant cost to selectivity.

CompoundCore ScaffoldC17 Side ChainSHIP1 InhibitionSHIP2 InhibitionSelectivity ProfileKey Outcome
3α-Aminocholestane (3AC) CholestanePresentYes (~2.5-10 µM IC₅₀)[5][8]No (>1 mM IC₅₀)[5][8]Highly SHIP1 Selective Proof-of-concept; poor solubility.[6][7]
Aminoandrostane Analogs AndrostaneAbsentYesYesPan-SHIP1/2 Inhibitor Improved water solubility at the cost of selectivity.[6][7]

Expert Interpretation:

The data presents a classic trade-off in drug development. The removal of the C17 alkyl chain from 3AC to create aminoandrostane analogs successfully improved water solubility, a critical step toward clinical viability.[6][7] However, this structural change simultaneously abrogated the compound's selectivity for SHIP1. The resulting aminoandrostane analogs inhibit both SHIP1 and SHIP2.[6][7]

This loss of selectivity is highly significant. SHIP1 is primarily expressed in hematopoietic cells, whereas SHIP2 is ubiquitously expressed. Inhibiting SHIP2 in non-target tissues could lead to a host of unforeseen and potentially toxic side effects, complicating the therapeutic window. Therefore, while the aminoandrostane analogs represent an interesting chemical tool for studying pan-SHIP inhibition, they are likely less suitable as therapeutic candidates compared to a highly selective SHIP1 inhibitor.

These findings strongly suggest that the C17 alkyl side chain, while detrimental to solubility, plays a crucial role in sterically hindering the molecule from effectively binding within the active site of SHIP2, thus conferring SHIP1 selectivity.

Essential Experimental Protocols

To ensure the integrity and reproducibility of findings in this field, standardized protocols are paramount. Below are methodologies for key assays used to characterize 3AC and its analogs.

Protocol 1: In Vitro SHIP Phosphatase Inhibition Assay (Malachite Green)

This biochemical assay quantifies the amount of free phosphate released by the phosphatase from its substrate. Inhibition is measured by a reduction in released phosphate.

Causality: The choice of the Malachite Green assay is based on its sensitivity and compatibility with high-throughput screening. It provides a direct, quantitative measure of enzyme activity, allowing for the precise determination of IC₅₀ values.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT).

    • Prepare the substrate solution: PI(3,4,5)P₃ diC8 (or other soluble phosphoinositide substrate) at a concentration of 50 µM in the reaction buffer.

    • Prepare recombinant human SHIP1 and SHIP2 enzyme solutions in reaction buffer. The final concentration should be determined empirically to ensure the reaction is in the linear range (e.g., 5-10 nM).

    • Prepare serial dilutions of 3AC and its analogs in the appropriate solvent (e.g., Ethanol or DMSO), followed by a final dilution in reaction buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 10 µL of the inhibitor solution (or vehicle control).

    • Add 20 µL of the SHIP1 or SHIP2 enzyme solution to the appropriate wells.

    • Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 20 µL of the PI(3,4,5)P₃ substrate solution.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Detection:

    • Stop the reaction by adding 100 µL of Malachite Green reagent.

    • Incubate for 15-20 minutes at room temperature for color development.

    • Measure the absorbance at 620-650 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (no enzyme control).

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Western Blot for Akt Activation (Phospho-Akt Ser473)

This cell-based assay measures the direct downstream consequence of SHIP1 inhibition—the phosphorylation and activation of Akt.

Causality: Measuring the phosphorylation of Akt at Serine 473 provides a direct pharmacodynamic readout of SHIP1 inhibition in a cellular context. An increase in p-Akt levels validates that the compound is cell-permeable and engages its target to modulate the intended signaling pathway.[8]

Methodology:

  • Cell Culture and Treatment:

    • Culture a SHIP1-expressing cell line (e.g., KG-1 leukemia cells) in appropriate media.

    • Seed cells at a density of 1 x 10⁶ cells/mL and allow them to equilibrate.

    • Treat cells with varying concentrations of 3AC or its analogs (e.g., 0, 1, 5, 10, 25 µM) for a specified time (e.g., 2-4 hours).

  • Protein Extraction:

    • Harvest cells by centrifugation at 4°C.

    • Wash the cell pellet once with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins by size on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against Phospho-Akt (Ser473) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

    • Strip the membrane and re-probe with an antibody for total Akt and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Quantify band intensities using densitometry software. Normalize p-Akt levels to total Akt.

Conclusion and Future Directions

3α-Aminocholestane established SHIP1 as a druggable target within the PI3K pathway. Its high selectivity remains a benchmark for subsequent drug discovery efforts. The development of synthetic analogs has underscored a critical structure-activity relationship: the C17 alkyl chain is a key determinant of SHIP1 selectivity over SHIP2, despite its negative impact on water solubility.

Future research should focus on designing novel scaffolds that can:

  • Retain Selectivity: Introduce modifications to the steroid A- or B-rings or the 3α-amino group to improve solubility while preserving the key interactions within the SHIP1 active site that are lost in the aminoandrostane series.

  • Enhance Potency: Move beyond the micromolar activity of 3AC to develop nanomolar inhibitors, which would translate to lower effective doses and a potentially wider therapeutic index.

  • Explore Alternative Scaffolds: Move away from the steroid core entirely to identify novel, non-steroidal chemotypes that inhibit SHIP1 with high potency and selectivity, potentially offering superior pharmacokinetic properties from the outset.

By integrating these learnings, the scientific community can continue to build upon the foundation laid by 3AC and develop the next generation of SHIP1 modulators for the treatment of cancer and immunological disorders.

References

  • The Functional Roles of the Src Homology 2 Domain-Containing Inositol 5-Phosphatases SHIP1 and SHIP2 in the Pathogenesis of Human Diseases - PMC. (2024-05-11). National Institutes of Health. [Link]

  • Targeting SHIP1 and SHIP2 in Cancer - PMC - NIH. (2021-02-20). National Institutes of Health. [Link]

  • Aminocholestane and Aminoandrostane Inhibitors of the SH2 Domain‐Containing Inositol 5'‐Phosphatase (SHIP) - ResearchGate. ResearchGate. [Link]

  • SHIP1 Inhibition Increases Immunoregulatory Capacity and Triggers Apoptosis of Hematopoietic Cancer Cells - PMC. National Institutes of Health. [Link]

  • Targeted PI3K/AKT-hyperactivation induces cell death in chronic lymphocytic leukemia - PMC - PubMed Central. (2021-06-10). National Institutes of Health. [Link]

  • N1-Benzyl Tryptamine Pan-SHIP1/2 Inhibitors: Synthesis and Preliminary Biological Evaluation as Anti-Tumor Agents - NIH. (2022-12-02). National Institutes of Health. [Link]

  • 3AC (3α-Aminocholestane) | SHIP1 Inhibitor | Buy from Supplier AdooQ®. Adooq Bioscience. [Link]

  • Synthetic Studies on the Indane SHIP1 Agonist AQX-1125. - ResearchGate. ResearchGate. [Link]

  • Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity - NIH. (2022-08-05). National Institutes of Health. [Link]

  • Novel Aminothiazole-Chalcone Analogs: Synthesis, Evaluation Acetylcholinesterase Activity, In Silico Analysis - PubMed. National Institutes of Health. [Link]

  • Aminocholestane and Aminoandrostane Inhibitors of the SH2 Domain-Containing Inositol 5'-Phosphatase (SHIP) - PubMed. (2025-04-14). National Institutes of Health. [Link]

  • 3 alpha-aminocholestane | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Discovery and Development of Small Molecule SHIP Phosphatase Modulators - PMC. National Institutes of Health. [Link]

  • Structure–Activity Studies on Bis-Sulfonamide SHIP1 Activators - MDPI. (2023-12-12). MDPI. [Link]

Sources

Validation

In-Depth Technical Guide: Enzyme Kinetic Profiling of 3α-Aminocholestane Targeting SHIP1

Executive Summary This guide provides a rigorous technical analysis of 3α-Aminocholestane (3AC) , a selective small-molecule inhibitor of SHIP1 (SH2-domain-containing inositol 5'-phosphatase 1) .[1] Unlike pan-phosphatas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical analysis of 3α-Aminocholestane (3AC) , a selective small-molecule inhibitor of SHIP1 (SH2-domain-containing inositol 5'-phosphatase 1) .[1] Unlike pan-phosphatase inhibitors, 3AC distinguishes itself through high specificity for SHIP1 over its paralog SHIP2 and the tumor suppressor PTEN. This document details the kinetic mechanisms, comparative performance against alternative modulators, and a validated Malachite Green assay protocol for quantifying SHIP1 enzymatic activity.[2]

Mechanistic Profiling & Signaling Context[1][3]

The SHIP1 Signaling Axis

SHIP1 acts as a critical negative regulator in the PI3K/Akt signaling pathway, predominantly expressed in hematopoietic cells. It hydrolyzes the 5'-phosphate from PI(3,4,5)P3 (PIP3) to generate PI(3,4)P2 .[3][4] This conversion prevents the recruitment of PH-domain-containing effectors like Akt and Btk to the plasma membrane, thereby dampening immune cell activation and proliferation.

3AC Mechanism of Inhibition

3AC functions as a competitive inhibitor , binding within the phosphatase catalytic domain. By blocking the active site, 3AC prevents the hydrolysis of PIP3, sustaining high intracellular levels of this second messenger. This results in enhanced Akt signaling and increased granulocyte production, making 3AC a potent tool for boosting immune recovery (e.g., post-chemotherapy).

Pathway Visualization

The following diagram illustrates the PI3K/SHIP1 axis and the specific intervention point of 3AC compared to upstream PI3K inhibitors.

SHIP1_Pathway Receptor Growth Factor Receptor (c-Kit, GCSF-R) PI3K PI3K Receptor->PI3K Activates PIP3 PI(3,4,5)P3 (Active Signal) PI3K->PIP3 Phosphorylates PI(4,5)P2 PIP2_45 PI(4,5)P2 SHIP1 SHIP1 Enzyme PIP3->SHIP1 Substrate Akt Akt/PKB Activation PIP3->Akt Recruits PH Domain PIP2_34 PI(3,4)P2 (Inactive/Modulatory) SHIP1->PIP2_34 Hydrolysis (-5' PO4) Inhibitor 3α-Aminocholestane (3AC) (Inhibitor) Inhibitor->SHIP1 Blocks Activity

Caption: 3AC inhibits SHIP1-mediated hydrolysis of PI(3,4,5)P3, sustaining Akt activation.

Comparative Performance Analysis

To validate the utility of 3AC, it must be benchmarked against paralog-selective inhibitors and functional opposites. The table below synthesizes kinetic data from multiple authoritative studies.

Table 1: Comparative Kinetic Profile of SHIP Modulators
CompoundPrimary TargetMechanismIC50 (SHIP1)Selectivity ProfileSolubility
3α-Aminocholestane (3AC) SHIP1 Inhibitor ~10 µM >100x vs SHIP2 & PTEN Low (Hydrophobic)
AS1949490SHIP2Inhibitor>100 µMHighly selective for SHIP2Moderate
K116SHIP1 & SHIP2Inhibitor~5-10 µMPan-SHIP InhibitorImproved (Water Soluble)
AQX-1125SHIP1ActivatorN/AAgonist (Allosteric)High
WortmanninPI3KInhibitorN/AUpstream InhibitionLow
Critical Analysis
  • Selectivity is Key: The defining advantage of 3AC is its inability to inhibit PTEN (IC50 > 1 mM). PTEN is a tumor suppressor; off-target inhibition could lead to uncontrolled oncogenesis. 3AC's specificity allows researchers to isolate SHIP1 biology without confounding PTEN-loss phenotypes.

  • Solubility Limitations: 3AC is a steroidal compound with poor aqueous solubility. For in vitro assays, it requires dissolution in DMSO and careful handling to prevent precipitation in aqueous buffers. K116 offers better solubility but sacrifices selectivity, inhibiting both SHIP1 and SHIP2.[5]

  • Potency: With an IC50 of ~10 µM, 3AC is a "micromolar" tool compound. While sufficient for cell-based and biochemical assays, high concentrations are required compared to nanomolar kinase inhibitors.

Validated Experimental Protocol: Malachite Green Phosphatase Assay

This protocol quantifies the inorganic phosphate (Pi) released during the hydrolysis of PI(3,4,5)P3.[4][6] It is the gold standard for SHIP1 kinetic studies due to its sensitivity and amenability to high-throughput screening.

Assay Workflow Visualization

Assay_Workflow Step1 1. Enzyme Prep (SHIP1 + 3AC in Buffer) Step2 2. Pre-Incubation (20 min @ RT) Step1->Step2 Step3 3. Substrate Addition (PI(3,4,5)P3 diC8) Step2->Step3 Step4 4. Reaction (15-30 min @ 37°C) Step3->Step4 Step5 5. Quench & Develop (Malachite Green Reagent) Step4->Step5 Step6 6. Readout (Absorbance 620nm) Step5->Step6

Caption: Step-by-step workflow for the Malachite Green SHIP1 inhibition assay.

Materials & Reagents[6][7][8][9]
  • Enzyme: Recombinant Human SHIP1 (catalytic domain).

  • Substrate: PI(3,4,5)P3 diC8 (Soluble analog). Note: Full-length lipid substrates require liposomes/micelles; diC8 is preferred for solution-phase kinetics.

  • Inhibitor: 3AC (dissolved in 100% DMSO; final assay DMSO < 1%).

  • Detection: Malachite Green Phosphate Detection Kit.

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl2, 0.01% NP-40 (to prevent enzyme aggregation).

Step-by-Step Methodology

Phase 1: Preparation

  • Dilute Enzyme: Prepare SHIP1 enzyme solution at 10-20 nM in Assay Buffer. Keep on ice.

  • Prepare Inhibitor Series: Create a 10-point dilution series of 3AC in DMSO. Transfer to assay plate to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Control Wells:

    • No Enzyme Control (NEC): Buffer + Substrate (Background phosphate).

    • No Inhibitor Control (NIC): Enzyme + Substrate + DMSO vehicle (100% Activity).

Phase 2: Reaction 4. Pre-Incubation: Add 10 µL of Enzyme solution to wells containing inhibitor. Incubate for 20 minutes at Room Temperature (RT) . Causality: This allows the inhibitor to reach equilibrium binding with the enzyme active site before competition with the substrate begins. 5. Substrate Initiation: Add 10 µL of PI(3,4,5)P3 diC8 (Final concentration ~Km, typically 15-25 µM ) to start the reaction. 6. Incubation: Incubate for 15-30 minutes at 37°C . Note: Ensure the reaction remains in the linear phase (less than 20% substrate consumption).

Phase 3: Detection 7. Quenching: Add 20-100 µL (kit dependent) of Malachite Green Reagent. This stops the enzymatic reaction immediately by acidic denaturation. 8. Development: Incubate for 20 minutes at RT until color turns green. 9. Measurement: Read Absorbance at 620 nm on a microplate reader.

Data Analysis & Validation
  • Background Subtraction: Subtract the average OD of the No Enzyme Control from all data points.

  • % Inhibition Calculation:

    
    
    
  • Curve Fitting: Plot % Inhibition vs. Log[3AC]. Fit using a non-linear regression (4-parameter logistic model) to determine IC50.

  • Acceptance Criteria: The Z' factor for the assay should be > 0.5 for high-throughput reliability.

References

  • Characterization of 3AC as a Selective SHIP1 Inhibitor Brooks, R. et al.[1][7][8] "SHIP1 Inhibition Increases Immunoregulatory Capacity and Triggers Apoptosis of Hematopoietic Cancer Cells."[1] Journal of Immunology, 2010.[7][8]

  • SHIP1 vs SHIP2 Structural & Kinetic Differences Li, J. et al. "Targeting SHIP1 and SHIP2 in Cancer." Cancers, 2021.

  • Discovery of Small Molecule SHIP Modulators Mehta, H.B. et al. "Discovery and Development of Small Molecule SHIP Phosphatase Modulators." Journal of Medicinal Chemistry, 2014.

  • Malachite Green Assay Protocol Verification Jesudason, C.D. et al.[9] "SHIP1 therapeutic target enablement: Identification and evaluation of inhibitors." Alzheimer's & Dementia: Translational Research & Clinical Interventions, 2023.

  • Chemical Properties of 3AC (Merck/Calbiochem) Product Data Sheet. "SHIP1 Inhibitor, 3AC - Calbiochem."[8][10]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-Aminocholestane

This guide provides essential safety and logistical information for the proper disposal of 3-Aminocholestane. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the be...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 3-Aminocholestane. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to include the entire lifecycle of the chemicals we handle. This document offers a procedural, step-by-step framework to ensure that 3-Aminocholestane is managed and disposed of in a manner that is safe, compliant, and environmentally responsible. The causality behind each step is explained to foster a culture of safety and deep understanding within the laboratory.

Hazard Assessment and Chemical Profile

Understanding the specific nature of a chemical is the foundational step in its safe management. 3-Aminocholestane, while a valuable research chemical, requires careful handling and disposal.

A Safety Data Sheet (SDS) for 3α-Aminocholestane indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[1] However, it is a core principle of laboratory safety to treat all chemical waste with caution to protect personnel and the environment.[2] While the immediate health ratings for fire, health, and reactivity are low, responsible disposal is mandatory.[1] Incompatible materials include acids, strong oxidizing agents, strong reducing agents, acid anhydrides, and acid chlorides.[3]

Table 1: Chemical and Hazard Profile of 3α-Aminocholestane

PropertyInformationSource
Chemical Name (3α,5α)-cholestan-3-amine[1]
CAS Number 2206-20-4[1]
Molecular Formula C₂₇H₄₉N[4]
Appearance Solid[5]
GHS Classification Not classified as hazardous[1]
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0[1]
HMIS Ratings Health: 0, Fire: 0, Reactivity: 0[1]
Incompatible Materials Acids, Strong oxidizing agents[3]

The causality for treating non-classified compounds like 3-Aminocholestane as chemical waste lies in the precautionary principle. The full toxicological and ecological impact of many research chemicals is not always completely understood.[6] Therefore, disposing of them through a certified hazardous waste program prevents their release into the environment and ensures compliance with regulations from bodies like the Environmental Protection Agency (EPA).[7][8]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol is a self-validating system designed to ensure safety and compliance at every stage. It is grounded in the principles outlined by OSHA's Laboratory Standard (29 CFR 1910.1450) and EPA's hazardous waste management regulations.[9][10][11]

Experimental Protocol 1: Safe Disposal of 3-Aminocholestane Waste

Objective: To safely collect, store, and dispose of solid and contaminated 3-Aminocholestane waste in accordance with institutional and federal regulations.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Designated, compatible chemical waste container

  • Hazardous Waste Label

  • Permanent Marker

Procedure:

  • Don Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE.

    • Rationale: This is the first line of defense against accidental exposure.

    • Required PPE:

      • Safety glasses or goggles.[2]

      • Chemical-resistant gloves (e.g., Nitrile rubber).[12]

      • Laboratory coat.[2]

  • Waste Segregation: Identify 3-Aminocholestane waste and keep it separate from other waste streams.

    • Rationale: Mixing incompatible chemicals can lead to dangerous reactions.[13] Segregation is a fundamental requirement of hazardous waste management.

    • Action: Do not mix 3-Aminocholestane waste with incompatible materials like strong oxidizing agents.[2][3] Collect it in a dedicated waste container.

  • Waste Containerization: Place the waste into a designated and appropriate container.

    • Rationale: Proper containerization prevents leaks and spills, ensuring the waste is securely contained until final disposal.[14][15]

    • Action:

      • Use a container that is in good condition, free of leaks or cracks, and has a tight-fitting screw cap.[15][16]

      • The container must be chemically compatible with 3-Aminocholestane. A high-density polyethylene (HDPE) container is a suitable choice.[17]

      • For solutions, leave at least 5% of the container volume as empty headspace to allow for thermal expansion.[16]

  • Labeling: Immediately label the waste container.

    • Rationale: Proper labeling is an OSHA and EPA requirement to ensure that the contents are known to all laboratory personnel and waste handlers, preventing accidental mismanagement.[9][14]

    • Action:

      • Affix a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) department.[2][14]

      • Clearly write the full chemical name: "3-Aminocholestane". Avoid using abbreviations.[2]

      • List all components and their approximate percentages if it is a mixed waste.

      • Indicate the date when waste was first added to the container (accumulation start date).[2]

  • Accumulation and Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).

    • Rationale: SAAs are designated for the safe storage of hazardous waste at or near the point of generation, under the control of the operator.[16]

    • Action:

      • Keep the container tightly closed at all times, except when adding waste.[14][17]

      • Store the container in a secondary containment bin to catch any potential leaks.

      • Ensure the SAA is away from drains and sources of ignition.[18][19]

  • Arrange for Disposal: Once the container is full or you have no more waste to add, arrange for its collection by your institution's EHS or a certified hazardous waste disposal service.

    • Rationale: Final disposal must be handled by trained professionals at a licensed Treatment, Storage, and Disposal Facility (TSDF) to ensure regulatory compliance.[3][7]

    • Action: Follow your institution's specific procedures for requesting a chemical waste pickup.[20]

Disposal Decision Workflow

The following diagram illustrates the logical steps for managing 3-Aminocholestane from the point it is deemed unwanted to its final collection.

G Diagram 1: 3-Aminocholestane Disposal Workflow cluster_prep Preparation cluster_handling Waste Handling & Containerization cluster_storage Storage & Disposal A Unwanted 3-Aminocholestane (Solid, Solution, or Contaminated Material) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is this a new waste stream? B->C D Select a compatible, sealable container. C->D Yes E Place waste into container. C->E No, using existing container D->E F Affix 'Hazardous Waste' label. - Chemical Name: 3-Aminocholestane - Date Accumulation Started E->F G Store sealed container in Satellite Accumulation Area (SAA). F->G H Is container full? G->H I Continue to add waste as needed, keeping container sealed. H->I No J Submit Waste Pickup Request to EHS/Waste Disposal Service. H->J Yes I->G

Caption: Workflow for the safe disposal of 3-Aminocholestane.

Decontamination of Empty Containers

Empty containers that once held 3-Aminocholestane must also be managed properly. They are not to be disposed of in the regular trash until they are decontaminated.

Experimental Protocol 2: Triple Rinsing Empty Containers

Objective: To decontaminate an empty 3-Aminocholestane container for disposal or recycling.

Procedure:

  • Ensure Container is Empty: Thoroughly empty all contents into the appropriate chemical waste container. Only minimal residual amounts should remain.[20]

  • First Rinse: Add a small amount of a suitable solvent (e.g., ethanol or isopropanol) to the container, ensuring the solvent will not react with the chemical residue.

  • Seal and Agitate: Securely close the container and agitate it to ensure the solvent contacts all interior surfaces.

  • Collect Rinsate: Pour the solvent rinsate into your 3-Aminocholestane hazardous waste container. This rinsate is now considered hazardous waste.[16][20]

  • Repeat: Repeat the rinsing process two more times for a total of three rinses.[17][20]

  • Final Disposal: Once triple-rinsed, deface or remove the original chemical label.[20] The container can now be disposed of in the appropriate glass or plastic recycling bin, or as directed by your institution.

Spill Management

In the event of a small spill, follow these procedures. For large spills, evacuate the area and contact your institution's emergency response team.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Isolate the Area: Secure the area to prevent others from entering.

  • PPE: Ensure you are wearing appropriate PPE, including double gloves, safety goggles, and a lab coat.

  • Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad).

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated waste container.

  • Label and Dispose: Label the container as "Spill Debris with 3-Aminocholestane" and dispose of it as hazardous waste following the protocol outlined in Section 2.[3]

  • Decontaminate: Clean the spill area with soap and water.

By adhering to these detailed procedures, you contribute to a robust safety culture, ensure regulatory compliance, and protect our shared environment.

References

  • Safety Data Sheet for a related amino compound. (n.d.).
  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid.
  • Fisher Scientific. (2023, August 25). SAFETY DATA SHEET.
  • BASF. (2026, February 3). Safety data sheet.
  • Fisher Scientific. (2023, September 22). SAFETY DATA SHEET.
  • Purdue Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • Benchchem. (2025). Proper Disposal of Cholestan-7-one: A Step-by-Step Guide for Laboratory Professionals.
  • Santa Cruz Biotechnology. (n.d.). 5α-Cholestane Safety Data Sheet.
  • MedchemExpress.com. (n.d.). 3α-Aminocholestane.
  • Cayman Chemical. (2025, September 11). Safety Data Sheet - 3α-Aminocholestane.
  • Echelon Biosciences. (n.d.). 3-a-Aminocholestane (3AC, SHIP1 Inhibitor).
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link].

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 3-Amino-1-propanol.
  • Carl ROTH. (n.d.). Safety Data Sheet: Cholesterol.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link].

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link].

  • Occupational Safety and Health Administration. (n.d.). LABORATORY SAFETY CHEMICAL HYGIENE PLAN.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. Retrieved from [Link].

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
  • University of Louisville Department of Environmental Health and Safety. (n.d.). WASTE DISPOSAL MANUAL.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • Sigma-Aldrich. (2025, April 30). SAFETY DATA SHEET.
  • Occupational Safety and Health Administration. (n.d.). LABORATORY SAFETY OSHA LAB STANDARD.
  • Goodway Technologies. (2022, April 15). The Complete Beginners Guide to Chemical Disposal.

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